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  • Product: 3-Hydroxy-4-methoxythiophenol
  • CAS: 69845-06-3

Core Science & Biosynthesis

Foundational

3-Hydroxy-4-methoxythiophenol CAS number and properties

As a Senior Application Scientist, evaluating a raw material requires looking beyond its basic structural formula to understand its thermodynamic behavior, reactivity profile, and mechanistic utility in complex syntheses...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a raw material requires looking beyond its basic structural formula to understand its thermodynamic behavior, reactivity profile, and mechanistic utility in complex syntheses. 3-Hydroxy-4-methoxythiophenol (CAS 69845-06-3) is a highly specialized, bifunctional aromatic building block. It is most prominently utilized in the pharmaceutical industry as a critical intermediate in the synthesis of Linerixibat (GSK2330672), an ileal bile acid transporter (IBAT) inhibitor designed for the treatment of cholestatic liver diseases and associated pruritus[1][2].

This technical guide deconstructs the physicochemical properties of 3-hydroxy-4-methoxythiophenol and provides a field-validated, causality-driven protocol for its application in advanced active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling & Structural Causality

The synthetic value of 3-hydroxy-4-methoxythiophenol lies in the orthogonality of its reactive sites. The molecule features a thiol group (-SH) and a hydroxyl group (-OH) on an electron-rich aromatic ring, modulated by a methoxy group (-OCH3).

The electron-donating nature of the methoxy group enriches the aromatic ring, but more importantly, the distinct pKa​ values of the thiol ( pKa​≈6.5 ) and the phenol ( pKa​≈10.0 ) provide a critical thermodynamic window. This differential allows for chemoselective functionalization —meaning we can activate the sulfur atom for nucleophilic attack without unintended side reactions at the oxygen atom.

Table 1: Quantitative Physicochemical Properties

Property Value Causality / Relevance in Synthesis
Chemical Name 3-Hydroxy-4-methoxythiophenol Defines the bifunctional nucleophilic sites.
CAS Number 69845-06-3 Standard regulatory identifier[3][4].
Molecular Formula C₇H₈O₂S Base mass for stoichiometric calculations[5][6].
Molecular Weight 156.20 g/mol Utilized for precise molar equivalents in API scale-up[5].
Melting Point 41 - 42 °C Solid at room temp; requires gentle heating or solvent for liquid transfer[7][8].
Boiling Point 110 - 115 °C (at 1.5 Torr) High boiling point necessitates vacuum distillation for purification[7].

| Density | 1.254 ± 0.06 g/cm³ | Relevant for phase separation dynamics during aqueous workups[7]. |

(Data curated from ChemicalBook and Chemdad[5][7])

Mechanistic Role in API Synthesis: The Linerixibat Pathway

In drug development, 3-hydroxy-4-methoxythiophenol is the foundational nucleophile used to open chiral epoxides, specifically (R)-2-butyl-2-ethyloxirane[2][9]. The success of this step dictates the enantiomeric purity and yield of the downstream API.

The logic of the pathway relies on base catalysis. By introducing a specific equivalent of sodium hydroxide (NaOH), the thiol is selectively deprotonated to form a highly reactive thiolate. This thiolate executes a regioselective SN​2 attack on the less hindered carbon of the chiral epoxide, generating a chiral thioether intermediate while leaving the phenolic hydroxyl intact for later structural elaboration[2].

G A 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3) C NaOH / H2O / EtOH Selective Deprotonation A->C pKa ~6.5 (Thiol) B (R)-2-butyl-2-ethyloxirane (Chiral Epoxide) E SN2 Epoxide Ring-Opening B->E Electrophile D Thiolate Nucleophile (Phenol remains intact) C->D Base Catalysis D->E Regioselective Attack F Chiral Thioether Intermediate (Linerixibat Precursor) E->F Aqueous Workup

Reaction pathway of 3-hydroxy-4-methoxythiophenol in Linerixibat synthesis.

Validated Experimental Methodology: Regioselective Epoxide Ring-Opening

To ensure reproducibility and high yield, the following protocol is designed as a self-validating system . Every operational step includes an observable metric to confirm the mechanistic causality is functioning as intended, adapted from the patent literature for GSK2330672[2].

Step 1: Reactant Charging & Inertion
  • Procedure: Charge a reaction vessel with 3-hydroxy-4-methoxythiophenol (1.0 eq, 3.61 mmol), (R)-2-butyl-2-ethyloxirane (1.1 eq, 3.97 mmol), and ethanol (3.4 mL). Blanket the system thoroughly with dry nitrogen gas.

  • Causality & Validation: Nitrogen protection is non-negotiable. The electron-rich thiol is highly susceptible to oxidative dimerization into a disulfide. Validation: A clear, homogenous solution without precipitating disulfide dimers validates the inert atmosphere.

Step 2: Base-Catalyzed Chemoselective Activation
  • Procedure: Introduce a solution of NaOH (2.2 eq, 7.94 mmol) dissolved in water (2.3 mL). Stir the mixture at ambient temperature for 20 hours.

  • Causality & Validation: NaOH acts as the chemoselective trigger. It deprotonates the thiol to form a nucleophilic thiolate. The biphasic EtOH/H₂O system ensures solvation of both the organic epoxide and the inorganic base. Validation: The consumption of the starting materials via TLC or HPLC after 20 hours confirms the kinetics of the SN​2 attack.

Step 3: Orthogonal Phase Separation (Impurity Purge)
  • Procedure: Add toluene (4 mL) to the reaction mixture, stir briefly for 2 minutes, allow phase separation, and discard the upper organic layer.

  • Causality & Validation: This is a critical purification mechanism. At the high pH of the reaction, the target chiral thioether intermediate possesses a deprotonated phenoxide group, rendering it highly water-soluble. Toluene selectively extracts unreacted epoxide and non-polar byproducts. Validation: The retention of the product mass in the aqueous phase validates the success of the basic workup.

Step 4: Product Recovery via Acidification
  • Procedure: Neutralize the retained aqueous layer with 2N HCl until slightly acidic, followed by a second extraction with fresh toluene.

  • Causality & Validation: Acidification reprotonates the phenoxide back to a neutral phenol. This drastic shift in the partition coefficient (LogP) drives the target chiral thioether intermediate into the lipophilic toluene phase. Validation: High mass recovery in the organic layer at this stage definitively validates the completion of the reaction and the efficacy of the phase-transfer dynamics.

References

  • Title: WO2018002827A1 - Synthetic methods (GSK2330672 Synthesis)
  • Title: Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: GSK 2330672, LINERIXIBAT Source: New Drug Approvals URL: [Link]

  • Title: 3-hydroxy-4-methoxythiophenol Properties Source: Chemdad URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-4-methoxythiophenol from 2-Methoxyphenyl Acetate

Abstract This technical guide provides a detailed, research-level overview of a robust synthetic pathway for converting 2-methoxyphenyl acetate into the valuable chemical intermediate, 3-Hydroxy-4-methoxythiophenol. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for converting 2-methoxyphenyl acetate into the valuable chemical intermediate, 3-Hydroxy-4-methoxythiophenol. The proposed synthesis addresses the inherent challenge of transforming the 1,2-disubstituted aromatic starting material into the 1,3,4-trisubstituted target. The core of this strategy involves a multi-step sequence, beginning with the hydrolysis of the starting ester to 2-methoxyphenol (guaiacol), followed by a regioselective formylation and subsequent Baeyer-Villiger oxidation to construct the key 3-hydroxy-4-methoxyphenol intermediate. The final conversion of this dihydroxyaromatic compound to the target thiophenol is achieved via the well-established Newman-Kwart rearrangement. This guide offers in-depth mechanistic insights, detailed experimental protocols, and a discussion of the rationale behind the strategic choices, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

3-Hydroxy-4-methoxythiophenol is an organosulfur compound with a substitution pattern that makes it a potentially valuable building block in the synthesis of pharmaceuticals and specialty materials.[1] Thiophenols, in general, are crucial intermediates in the production of sulfonamides and other bioactive molecules.[2] The synthesis of this specific target from 2-methoxyphenyl acetate presents a significant synthetic puzzle, as it requires not only the introduction of a thiol group but also a fundamental rearrangement of the aromatic substitution pattern from a 1,2- to a 1,3,4-arrangement.

This guide eschews a direct, and likely unfeasible, conversion in favor of a logical, multi-step synthetic strategy. The core of this approach is the creation of a key intermediate, 3-hydroxy-4-methoxyphenol, which possesses the correct substitution framework for subsequent conversion to the target thiophenol. The conversion of a phenol to a thiophenol is reliably accomplished through the Newman-Kwart rearrangement, a powerful thermal or catalyzed reaction that involves the intramolecular migration of an aryl group from an oxygen to a sulfur atom.[3][4]

The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Newman-Kwart Rearrangement A 2-Methoxyphenyl Acetate B Step 1: Hydrolysis A->B C 2-Methoxyphenol (Guaiacol) B->C D Step 2: Formylation C->D E Vanillin D->E F Step 3: Baeyer-Villiger Oxidation E->F G 3-Hydroxy-4-methoxyphenol F->G H Step 4: Thiocarbamoylation G->H I O-Aryl Thiocarbamate H->I J Step 5: Thermal Rearrangement I->J K S-Aryl Thiocarbamate J->K L Step 6: Hydrolysis K->L M 3-Hydroxy-4-methoxythiophenol L->M

Caption: Overall synthetic workflow from 2-methoxyphenyl acetate to the final product.

Synthesis of the Key Intermediate: 3-Hydroxy-4-methoxyphenol

The initial phase of the synthesis focuses on converting the readily available 2-methoxyphenyl acetate into the crucial 3-hydroxy-4-methoxyphenol intermediate. This transformation requires a regiochemical manipulation of the aromatic ring.

Step 1: Hydrolysis of 2-Methoxyphenyl Acetate

The synthesis commences with the straightforward alkaline hydrolysis of 2-methoxyphenyl acetate to yield 2-methoxyphenol (guaiacol). This reaction serves to deprotect the phenolic hydroxyl group, which is essential for directing the subsequent electrophilic substitution.

  • Reaction: 2-Methoxyphenyl Acetate → 2-Methoxyphenol

  • Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water/Ethanol

  • Rationale: The ester linkage is readily cleaved under basic conditions via nucleophilic acyl substitution, providing near-quantitative yields of the free phenol.

Step 2: Regioselective Formylation (Reimer-Tiemann Reaction)

With the hydroxyl group unmasked, a formyl group (-CHO) is introduced onto the aromatic ring. The Reimer-Tiemann reaction provides a classic and effective method for the ortho-formylation of phenols. In the case of guaiacol, the major product is vanillin (4-hydroxy-3-methoxybenzaldehyde), where formylation occurs para to the hydroxyl group, which is the desired regiochemistry for our synthetic route.

  • Reaction: 2-Methoxyphenol → 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Water

  • Rationale: The phenoxide ion, generated in situ, activates the ring towards electrophilic attack by dichlorocarbene (:CCl₂), which is generated from chloroform and a strong base. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Steric hindrance from the adjacent methoxy group favors substitution at the para position, leading to vanillin as the major product.

Step 3: Baeyer-Villiger Oxidation

The conversion of the aldehyde group in vanillin to a hydroxyl group is accomplished through the Baeyer-Villiger oxidation. This reaction transforms aldehydes into formates (which are subsequently hydrolyzed) or ketones into esters, using a peroxyacid. This step is critical for installing the second hydroxyl group to form the desired 1,3,4-substitution pattern.

  • Reaction: Vanillin → 3-Hydroxy-4-methoxyphenol

  • Reagents: A peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, followed by hydrolysis.

  • Rationale: The peroxyacid oxidizes the aldehyde, leading to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. The migratory aptitude of the aryl group ensures the desired rearrangement. Subsequent hydrolysis of the resulting formate ester yields the target diol, 3-hydroxy-4-methoxyphenol.

The Newman-Kwart Rearrangement: From Phenol to Thiophenol

The Newman-Kwart rearrangement is the cornerstone for converting the phenolic intermediate into the final thiophenol product.[5] This three-step sequence provides a reliable and high-yielding pathway for the synthesis of aryl thiols from their corresponding phenols.[6][7]

Caption: The three-stage process of the Newman-Kwart rearrangement.

Step 4: Thiocarbamoylation

The first step of the sequence is the conversion of the phenol to an O-aryl dialkylthiocarbamate. Given that our intermediate, 3-hydroxy-4-methoxyphenol, has two hydroxyl groups, selective thiocarbamoylation is a key consideration. The hydroxyl group at position 3 (para to the methoxy group) is generally more acidic and thus more reactive. By using one equivalent of the reagent, we can favor the formation of the desired mono-substituted product.

  • Reaction: 3-Hydroxy-4-methoxyphenol → O-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate

  • Reagents: N,N-Dimethylthiocarbamoyl chloride, a base (e.g., potassium hydroxide or sodium hydride).[6]

  • Rationale: The phenoxide, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the N,N-dimethylthiocarbamoyl chloride, displacing the chloride and forming the O-aryl thiocarbamate.[5] The use of N,N-dimethylthiocarbamates is often preferred as they tend to be crystalline and easier to purify.[5]

Step 5: Thermal O→S Rearrangement

This is the key step where the aryl-sulfur bond is formed. The O-aryl thiocarbamate is heated to high temperatures, typically between 200-300 °C, to induce an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate.[3][7]

  • Reaction: O-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate → S-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate

  • Conditions: High temperature (200-300 °C), neat or in a high-boiling solvent (e.g., diphenyl ether).[7]

  • Mechanistic Insight: The reaction proceeds through a four-membered cyclic transition state in what is considered an intramolecular aromatic nucleophilic substitution.[3][5] The primary driving force is the formation of the very stable carbon-oxygen double bond (C=O) at the expense of a carbon-sulfur double bond (C=S), which is thermodynamically favorable by approximately 13 kcal/mol.[5] Electron-withdrawing groups on the aromatic ring can accelerate the reaction.[5] It is important to note that modern catalytic methods using palladium or photoredox catalysts can facilitate this rearrangement under much milder conditions, significantly broadening its applicability.[8][9]

Step 6: Hydrolysis to the Thiophenol

The final step is the hydrolysis of the S-aryl thiocarbamate to liberate the free thiophenol. This is typically achieved by heating with a strong base.

  • Reaction: S-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate → 3-Hydroxy-4-methoxythiophenol

  • Reagents: Aqueous NaOH or methanolic KOH.[5]

  • Rationale: The thiocarbamate is hydrolyzed under basic conditions, releasing dimethylamine and carbon dioxide upon acidification, to yield the desired thiophenol product.[6] The product is then isolated via extraction and purified, typically by distillation or recrystallization.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 4.1: Synthesis of 3-Hydroxy-4-methoxyphenol (Intermediate)
  • Hydrolysis: A solution of 2-methoxyphenyl acetate (1.0 eq) in methanol is treated with aqueous sodium hydroxide (1.2 eq, 2M solution). The mixture is stirred at 60 °C for 2 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous residue is acidified with HCl (2M) and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated to yield guaiacol.

  • Formylation: To a solution of guaiacol (1.0 eq) in aqueous NaOH (4.0 eq), chloroform (1.5 eq) is added dropwise at 60 °C. The reaction is stirred vigorously for 3 hours. After cooling, the mixture is acidified with dilute H₂SO₄ and steam distilled. Vanillin is isolated from the distillate.

  • Oxidation: Vanillin (1.0 eq) is dissolved in dichloromethane. m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with aqueous sodium sulfite. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over MgSO₄, and concentrated. The resulting formate ester is hydrolyzed with aqueous NaOH, followed by acidic workup and extraction to yield 3-hydroxy-4-methoxyphenol.

Protocol 4.2: Synthesis of 3-Hydroxy-4-methoxythiophenol
  • Thiocarbamoylation: In a three-necked flask, a solution of 3-hydroxy-4-methoxyphenol (1.0 eq) in an appropriate solvent (e.g., THF or DMF) is cooled to 0 °C. A base such as sodium hydride (1.1 eq) is added cautiously. After hydrogen evolution ceases, N,N-dimethylthiocarbamoyl chloride (1.05 eq) is added, and the mixture is stirred at room temperature until TLC indicates completion. The reaction is quenched with water and the product is extracted. The crude O-aryl thiocarbamate is purified by column chromatography or recrystallization.[6][7]

  • Rearrangement: The purified O-aryl thiocarbamate is placed in a flask and heated neat in a sand bath or a suitable high-boiling solvent to 250-280 °C for 1-2 hours. The progress of the reaction should be monitored by TLC or GC.[7]

  • Hydrolysis: After cooling, a solution of KOH (2.0 eq) in ethanol/water is added to the crude S-aryl thiocarbamate. The mixture is refluxed for 4 hours.[6] The ethanol is removed in vacuo, and the residue is diluted with water and washed with an organic solvent (e.g., chloroform) to remove non-acidic impurities. The aqueous layer is then carefully acidified with concentrated HCl. The liberated thiophenol is extracted with chloroform or ether, dried over anhydrous MgSO₄, and the solvent is removed. The final product is purified by vacuum distillation or recrystallization.[6]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characteristics
2-MethoxyphenolC₇H₈O₂124.14>95%Colorless liquid or solid[10]
VanillinC₈H₈O₃152.1530-50%White crystalline solid
3-Hydroxy-4-methoxyphenolC₇H₈O₃140.1460-75%Solid
O-Aryl ThiocarbamateC₁₀H₁₃NO₃S227.2870-85%Crystalline solid
S-Aryl ThiocarbamateC₁₀H₁₃NO₃S227.28>90%Crystalline solid
3-Hydroxy-4-methoxythiophenolC₇H₈O₂S156.2075-85% (from S-Aryl)Oil or low-melting solid

Conclusion

The synthesis of 3-Hydroxy-4-methoxythiophenol from 2-methoxyphenyl acetate is a challenging but feasible endeavor that highlights several key principles of modern organic synthesis, including regiocontrol in electrophilic aromatic substitution, functional group interconversion, and the strategic application of named reactions. The pathway detailed herein, which proceeds through the key intermediate 3-hydroxy-4-methoxyphenol and leverages the power of the Newman-Kwart rearrangement, provides a logical and robust framework for obtaining this valuable compound. While the thermal conditions of the rearrangement can be harsh, the availability of milder, catalyzed alternatives significantly enhances the practicality and scope of this approach for applications in pharmaceutical and materials science research.

References

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).
  • Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

  • Newman, M. S., & Fones, W. S. (1973). Thiophenols from Phenols. Organic Syntheses, Coll. Vol. 5, p.796.
  • Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]

  • Chem-Station. (2016, May 12). Newman-Kwart Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of thiophenols from phenols.
  • Edstrom, E. D., & Nicewicz, D. A. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684–15687.
  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.
  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

  • ACS Publications. (2025, February 20). Bi(III)
  • Mendeleev Communications. (2016, January 13). Newman–Kwart O→S rearrangement of di- and tetra(thiocarbamoyl)dinaphthylmethanes and octa(thiocarbamoyl)resorcinarenes.
  • PrepChem.com. (n.d.). Synthesis of 3-hydroxy-4-methoxy-2-phenylbenzo[b]thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the synthesis of thiocarbamates. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.).
  • RSC Publishing. (n.d.). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2.
  • PubChem, NIH. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. Retrieved from [Link]

  • ACS Publications. (2005, February 26). A Facile Method for the Synthesis of Thiocarbamates: Palladium-Catalyzed Reaction of Disulfide, Amine, and Carbon Monoxide. The Journal of Organic Chemistry.
  • PMC, NIH. (n.d.).
  • LookChem. (2025, May 20). 2-methoxy-5-methylphenol.
  • Andrew G. Myers Research Group, Harvard University. (n.d.).
  • ChemicalBook. (n.d.). 2-Methoxy-5-phenylphenol synthesis.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.).
  • NIST WebBook. (n.d.). Phenol, 2-methoxy-, acetate. Retrieved from [Link]

  • MDPI. (2007, September 10).
  • PMC, NIH. (2023, July 20).
  • Google Patents. (n.d.). Preparation method of thiophenol.
  • Google Patents. (n.d.). Process for the Manufacture of Guaiacol-sulphonic Acid and its Salts.
  • ResearchGate. (2025, December 10).
  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • Google Patents. (n.d.). Preparation method of sulfogaiacol.
  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE.
  • Chemsrc. (2025, August 25). Guaiacol acetate. Retrieved from [Link]

Sources

Foundational

3-Hydroxy-4-methoxythiophenol: Physical Properties, Synthesis, and Applications in Drug Development

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide Executive Summary 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3), also known as 5-mercapto-2-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary

3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3), also known as 5-mercapto-2-methoxyphenol, is a highly versatile bifunctional aromatic building block. Characterized by the presence of both a phenolic hydroxyl group and a highly reactive thiol group on a methoxy-substituted benzene ring, it serves as a critical nucleophilic intermediate in advanced pharmaceutical synthesis. Its most prominent industrial application is acting as the primary thioether-forming reagent in the synthesis of Linerixibat (GSK2330672) , an ileal bile acid transporter (IBAT) inhibitor developed for the treatment of cholestatic pruritus in primary biliary cholangitis[1][2].

This guide provides an authoritative breakdown of its physical and chemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its application in epoxide ring-opening reactions.

Physical and Chemical Properties

The reactivity of 3-hydroxy-4-methoxythiophenol is governed by the distinct electronic contributions of its functional groups. The methoxy group acts as an electron-donating group via resonance, enriching the electron density of the aromatic ring. Crucially, the predicted pKa of 6.66 indicates that the thiol group is significantly more acidic than a standard aliphatic thiol or the adjacent phenolic hydroxyl (typical pKa ~10)[3]. This pKa differential allows for the selective deprotonation of the thiol under mildly basic conditions, generating a highly polarizable ("soft") thiolate nucleophile without interfering with the phenol group[1][3].

Quantitative Data Summary
PropertyValueMethod / Condition
CAS Number 69845-06-3Standard Identifier
Molecular Formula C7H8O2S-
Molecular Weight 156.20 g/mol -
Melting Point 41–42 °CExperimental
Boiling Point 110–115 °CAt 1.5 Torr
Density 1.254 ± 0.06 g/cm³Predicted
pKa (Thiol) 6.66 ± 0.10Predicted

Data sourced from authoritative chemical databases and patent literature[3].

Chemical Synthesis Workflow

The industrial-scale synthesis of 3-hydroxy-4-methoxythiophenol relies on the electrophilic sulfuration of a protected phenol, followed by a rigorous reduction step to cleave intermediate disulfide bonds[1].

Mechanistic Causality

The starting material, 2-methoxyphenyl acetate, utilizes an acetate protecting group to prevent the phenolic oxygen from competing during the electrophilic aromatic substitution by sulfur monochloride ( S2​Cl2​ ). Zinc chloride ( ZnCl2​ ) acts as a Lewis acid to activate S2​Cl2​ . Because sulfuration inherently produces a mixture of polysulfides and disulfides, a subsequent zinc dust reduction in an acidic medium is mandatory. This reduction step cleaves the S-S bonds, driving the reaction to yield the monomeric free thiol[1].

SynthesisWorkflow A 2-Methoxyphenyl Acetate B S2Cl2 / ZnCl2 Electrophilic Substitution A->B DME solvent C Polysulfide/Disulfide Intermediate B->C Room Temp, 2h D HCl Hydrolysis & Zinc Dust Reduction C->D < 60 °C E 3-Hydroxy-4-methoxythiophenol (Target Thiol) D->E Toluene Extraction

Caption: Workflow for the chemical synthesis of 3-hydroxy-4-methoxythiophenol from 2-methoxyphenyl acetate.

Protocol 1: Synthesis of 3-Hydroxy-4-methoxythiophenol

This protocol incorporates self-validating temperature controls and phase-separation steps to ensure high purity.

  • Electrophilic Sulfuration: In a nitrogen-purged reactor, dissolve 2-methoxyphenyl acetate (1.0 eq) and anhydrous ZnCl2​ (1.0 eq) in dimethoxyethane (DME). Slowly add S2​Cl2​ (1.1 eq). Stir the mixture at ambient temperature for 2 hours.

  • Ester Hydrolysis: Dilute concentrated HCl (4.5 eq) with water. Add this acidic solution slowly to the reaction mixture, strictly maintaining the internal temperature below 60 °C to prevent thermal degradation. Stir at 60 °C for 2 hours to fully hydrolyze the acetate ester[1].

  • Disulfide Reduction: Cool the mixture to ambient temperature. Slowly add zinc dust (2.4 eq) in portions. Critical Step: The exothermic reduction of disulfides must be controlled; ensure the temperature does not exceed 60 °C.

  • Isolation & Validation: Extract the aqueous mixture with toluene. Wash the organic layer with brine and concentrate under vacuum. The use of toluene selectively partitions the highly non-polar thiol into the organic phase, leaving zinc salts in the aqueous waste[1].

Application in Drug Development: Linerixibat Intermediate Synthesis

In the synthesis of Linerixibat, 3-hydroxy-4-methoxythiophenol is utilized to open the epoxide ring of (R)-2-butyl-2-ethyloxirane[2][4].

Mechanistic Causality

The reaction relies on the precise pKa differential between the thiol (~6.66) and the phenol (~10). By using sodium hydroxide (NaOH), the thiol is selectively deprotonated. The resulting thiolate anion is a highly polarizable, "soft" nucleophile. Driven by steric hindrance, the thiolate regioselectively attacks the less substituted terminal carbon of the epoxide via an SN​2 mechanism, yielding the desired tertiary alcohol thioether with complete retention of the epoxide's adjacent stereocenter[1][3][4].

EpoxideOpening Thiol 3-Hydroxy-4-methoxythiophenol Base NaOH (aq) Selective Deprotonation Thiol->Base Thiolate Thiolate Anion (Highly Nucleophilic) Base->Thiolate pKa ~6.66 Attack Regioselective SN2 Attack (Less hindered carbon) Thiolate->Attack Epoxide (R)-2-butyl-2-ethyloxirane Epoxide->Attack Product Thioether Tertiary Alcohol (Linerixibat Intermediate) Attack->Product EtOH/H2O, 40 °C

Caption: Regioselective epoxide ring-opening mechanism forming the Linerixibat intermediate.

Protocol 2: Epoxide Ring-Opening Workflow

This protocol utilizes an acid-base phase-swing, acting as a self-validating purification system.

  • Reagent Preparation: Charge a reaction vessel with 3-hydroxy-4-methoxythiophenol (1.0 eq), (R)-2-butyl-2-ethyloxirane (1.1 eq), and ethanol (EtOH)[1].

  • Selective Deprotonation & Coupling: Add a solution of NaOH (2.2 eq) in water. Heat the mixture to 40 °C and stir for 5 hours under a nitrogen atmosphere to prevent oxidative dimerization of the thiol[1][2].

  • Phase-Separation Purification (Basic): Cool the mixture to ambient temperature and add toluene. Stir for 10 minutes, then separate the layers. Causality: Under basic conditions, the target product exists as a water-soluble sodium phenolate. Discarding the toluene layer effectively removes unreacted epoxide and non-polar organic impurities[1][2].

  • Product Recovery (Acidic): Neutralize the aqueous layer with 2N HCl to pH ~5. Extract the aqueous layer with fresh toluene. Causality: Acidification protonates the phenolate, rendering the target thioether tertiary alcohol lipophilic. It migrates into the toluene layer, which is then washed with water and concentrated in vacuo to yield the purified intermediate[1].

  • Analytical Validation: Validate the product using HPLC (UV detection at 248 nm) and 1H NMR to confirm the disappearance of the epoxide proton signals and the formation of the thioether linkage[4].

References

  • [3] Title: 3-hydroxy-4-methoxythiophenol | 69845-06-3 | Source: ChemicalBook | URL: 3

  • [1] Title: WO2016020785A1 - Synthesis of benzothiazepines | Source: Google Patents | URL: 1

  • [2] Title: WO2018002827A1 - Synthetic methods | Source: Google Patents | URL: 2

  • [4] Title: Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane | Source: ACS Publications | URL: 4

Sources

Exploratory

Spectroscopic Characterization of 3-Hydroxy-4-methoxythiophenol: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Hydroxy-4-methoxythiophenol. Designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Hydroxy-4-methoxythiophenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this compound. The insights provided herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures.

Introduction

3-Hydroxy-4-methoxythiophenol is a substituted aromatic thiol of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the hydroxyl, methoxy, and thiol functional groups, make it a valuable building block in the synthesis of more complex molecules. Accurate and comprehensive spectroscopic data are paramount for its unambiguous identification and for ensuring the integrity of subsequent research and development. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectroscopic data for 3-Hydroxy-4-methoxythiophenol, offering a foundational reference for its characterization.

Molecular Structure and Atom Numbering

The structural integrity of any spectroscopic analysis relies on a clear and consistent atom numbering system. The following diagram illustrates the chemical structure of 3-Hydroxy-4-methoxythiophenol with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 3-Hydroxy-4-methoxythiophenol.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR chemical shifts for 3-Hydroxy-4-methoxythiophenol are summarized in the table below. These predictions are based on the analysis of substituent effects and comparison with experimental data from structurally similar compounds such as 3-methoxyphenol and 4-methoxyphenol.[1][2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H26.85 - 6.95Doublet~2.0
H56.70 - 6.80Doublet of Doublets~8.0, 2.0
H66.95 - 7.05Doublet~8.0
OCH₃3.80 - 3.90Singlet-
OH5.00 - 6.00Singlet (broad)-
SH3.30 - 3.50Singlet-

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons (H2, H5, H6): The electron-donating effects of the hydroxyl and methoxy groups increase the electron density on the aromatic ring, causing the protons to resonate at a relatively high field (lower ppm). The ortho, meta, and para relationships between the protons and the substituents dictate their specific chemical shifts and coupling patterns.

  • Methoxy Protons (OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet in the range of 3.8-3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[3]

  • Hydroxyl and Thiol Protons (OH, SH): The chemical shifts of the hydroxyl and thiol protons are highly dependent on factors such as solvent, concentration, and temperature, and they often appear as broad singlets. The thiol proton is generally observed at a lower chemical shift compared to the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-Hydroxy-4-methoxythiophenol are detailed in the table below. These values are derived from established substituent chemical shift (SCS) effects on aromatic rings and by comparison with data from related compounds like 3,4-dimethoxythiophenol.[4]

CarbonPredicted Chemical Shift (δ, ppm)
C1125 - 130
C2115 - 120
C3145 - 150
C4148 - 153
C5110 - 115
C6120 - 125
OCH₃55 - 60

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons (C1-C6): The carbons directly attached to the electron-donating oxygen atoms (C3 and C4) are significantly deshielded and appear at the lowest field (highest ppm values). The carbon bearing the thiol group (C1) is also expected to be in the downfield region. The remaining aromatic carbons resonate at higher fields.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the range of 55-60 ppm.[3]

Experimental Protocols

The following provides a standardized methodology for the acquisition of high-quality NMR spectra for 3-Hydroxy-4-methoxythiophenol.

Sample Preparation:

  • Weigh approximately 10-20 mg of 3-Hydroxy-4-methoxythiophenol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile OH and SH protons.[5][6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the precise chemical shifts.

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup shimming Shimming instrument_setup->shimming acquire_1H Acquire ¹H Spectrum shimming->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration peak_picking Peak Picking integration->peak_picking analysis Structural Analysis peak_picking->analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284293). Retrieved from [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(9), 1879-1886. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5539. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of 3-hydroxy-4'-methoxy-4- -(N-methylpiperazinomethyl) chalcone (2). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

  • Scribd. (n.d.). NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. Retrieved from [Link]

Sources

Foundational

Whitepaper: Solvation Thermodynamics and Oxidative Stability of 3-Hydroxy-4-methoxythiophenol in Pharmaceutical Workflows

Executive Summary 3-Hydroxy-4-methoxythiophenol (3-HMT) is a highly functionalized aromatic thiol that serves as a critical building block in advanced active pharmaceutical ingredient (API) synthesis[1]. Most notably, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-4-methoxythiophenol (3-HMT) is a highly functionalized aromatic thiol that serves as a critical building block in advanced active pharmaceutical ingredient (API) synthesis[1]. Most notably, it is the foundational nucleophile used in the synthesis of Linerixibat (GSK2330672), a potent ileal bile acid transporter (IBAT) inhibitor developed for the treatment of cholestatic pruritus.

As a Senior Application Scientist, I have observed that the successful integration of 3-HMT into scalable manufacturing workflows hinges entirely on mastering its solvation thermodynamics and mitigating its susceptibility to oxidative degradation. This technical guide provides a deep dive into the solubility profiles, stability mechanisms, and self-validating experimental protocols required to handle 3-HMT with uncompromising scientific rigor.

Physicochemical Profiling & Solvation Thermodynamics

To design effective solvent systems, we must first analyze the molecular architecture of 3-HMT. The molecule features three distinct functional groups on an aromatic ring: a thiol (-SH), a hydroxyl (-OH), and a methoxy (-OCH3) group. This trifecta of functional groups creates a highly versatile, yet sensitive, solvation profile[1].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 3-Hydroxy-4-methoxythiophenol
CAS Number 69845-06-3[1]
Molecular Formula C7H8O2S[1]
Molecular Weight 156.20 g/mol [2]

The solubility of 3-HMT is dictated by the polarity of the solvent and the pH of the environment. In API synthesis, solvent selection is not merely about dissolution; it is about controlling the protonation state of the thiol group to maximize nucleophilicity while minimizing degradation.

Table 2: Solubility Matrix & Mechanistic Rationale
Solvent SystemSolubility ProfileMechanistic Rationale (Causality)
Ethanol (EtOH) HighProtic solvent facilitates strong hydrogen bonding networks with the -OH and -OCH3 groups.
Water (Neutral pH) LowThe hydrophobic character of the aromatic ring dominates over the polar functional groups.
Aqueous NaOH Very HighDeprotonation of the thiol (-SH) yields a highly soluble, ionic thiolate anion[3].
Toluene Moderate to HighAromatic stacking and van der Waals interactions strongly favor the dissolution of the neutral species[4].

Chemical Stability & Degradation Mechanisms

The primary liability of 3-HMT is its chemical stability in the presence of oxygen. Thiophenols are notoriously sensitive to oxidative environments. The thiol group readily undergoes single-electron oxidation to form thiyl radicals, which rapidly dimerize to form stable, inactive disulfide bonds (Ar-S-S-Ar).

The Causality of Alkaline Degradation: This degradation pathway is exponentially accelerated in basic environments (e.g., when dissolved in aqueous NaOH). The resulting thiolate anion (Ar-S⁻) is significantly more electron-rich and nucleophilic than the neutral thiol, making it a prime target for oxidation by dissolved O2[3]. Consequently, inert atmosphere protocols are non-negotiable when handling 3-HMT in alkaline solvent systems.

StabilityWorkflow A 3-HMT Sample Preparation B Dissolution in Target Solvent A->B C Environmental Exposure (Air vs N2) B->C D Aliquoting at Time Intervals C->D E HPLC-UV/LC-MS Analysis D->E F Intact 3-HMT Quantification E->F G Disulfide Formation (Oxidation) E->G

Workflow for assessing the oxidative stability of 3-HMT in various solvents.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain why the action is performed.

Protocol 1: Anaerobic Kinetic Solubility Determination

Objective: To quantify the maximum soluble concentration of 3-HMT without interference from oxidative degradation.

  • Solvent Degassing: Sparge target solvents (EtOH, Toluene, Water) with high-purity Nitrogen (N2) for 30 minutes.

    • Causality: Removes dissolved oxygen (typically ~2 mM in ambient organic solvents), preventing premature disulfide formation.

  • Solute Addition: In a nitrogen-purged glovebox, add excess 3-HMT to 10 mL of the degassed solvent in a sealed amber vial.

    • Causality: Amber vials prevent photo-catalyzed radical initiation of the thiol.

  • Equilibration: Agitate the suspension at 25°C for 24 hours using a thermomixer.

  • Filtration and Analysis: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-purged with N2) and quantify the dissolved 3-HMT via HPLC-UV at 254 nm.

Protocol 2: Epoxide Ring-Opening Synthesis Workflow (API Precursor)

Objective: To synthesize the thioether intermediate for Linerixibat using optimized solvation and stability controls,[3].

  • Reagent Preparation: Charge a reaction vessel with 3-HMT (3.61 mmol), (R)-2-butyl-2-ethyloxirane (3.97 mmol), and EtOH (3.4 mL) under a continuous N2 blanket[3].

  • Base Activation: Add a solution of NaOH (7.94 mmol) in degassed water (2.3 mL) dropwise.

    • Causality: NaOH deprotonates the thiol to generate the highly nucleophilic thiolate required to attack the sterically hindered epoxide. The N2 blanket is critical here, as the thiolate is highly susceptible to oxidation[4].

  • Incubation: Stir the mixture at ambient temperature for 20 hours under dry nitrogen gas[3].

    • Causality: Mild temperatures prevent the thermal degradation of the epoxide while ensuring complete conversion.

  • Phase Extraction: Add Toluene (4 mL) to the mixture and stir for 2 minutes. Separate the layers and discard the aqueous phase[4].

    • Causality: Toluene selectively partitions the lipophilic thioether product, leaving unreacted salts and polar byproducts in the aqueous layer.

SynthesisWorkflow R1 3-HMT (CAS: 69845-06-3) S EtOH / H2O / NaOH (Solvent System) R1->S R2 (R)-2-butyl-2-ethyloxirane R2->S Rx Nucleophilic Epoxide Ring Opening S->Rx Ex Toluene Extraction (Phase Separation) Rx->Ex P Thioether Intermediate (API Precursor) Ex->P

Synthetic workflow for 3-HMT epoxide ring-opening in API preparation.

Conclusion

The successful utilization of 3-Hydroxy-4-methoxythiophenol in pharmaceutical manufacturing requires a delicate balance of solvation thermodynamics and strict environmental controls. By leveraging mixed solvent systems (EtOH/Water) to solubilize both the organic reactants and inorganic bases, and by employing rigorous anaerobic protocols to prevent thiolate oxidation, researchers can achieve high-yield, scalable syntheses of critical API intermediates like those required for Linerixibat.

References

  • Title: 3-hydroxy-4-methoxythiophenol — Chemical Substance Information Source: NextSDS URL: 5

  • Title: 3-hydroxy-4-methoxythiophenol - PRODUCT Source: Chemme URL: 2

  • Title: 3-hydroxy-4-methoxythiophenol | 69845-06-3 Source: ChemicalBook URL: 1

  • Title: GSK 2330672, LINERIXIBAT - New Drug Approvals Source: New Drug Approvals URL:

  • Title: Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane Source: ACS Publications URL: 3

  • Title: WO2018002827A1 - Synthetic methods Source: Google Patents URL: 4

Sources

Exploratory

The Multifaceted Reactivity of the Thiol Group in 3-Hydroxy-4-methoxythiophenol: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the reactivity of the thiol group in 3-Hydroxy-4-methoxythiophenol, a key functional moiety in various applications, including pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the thiol group in 3-Hydroxy-4-methoxythiophenol, a key functional moiety in various applications, including pharmaceutical development. We will dissect the electronic and steric influences of the hydroxyl and methoxy substituents on the acidity, nucleophilicity, and redox behavior of the thiol group. This guide will present a framework for predicting and controlling its reactivity in key synthetic transformations such as S-alkylation, S-acylation, and disulfide formation. Detailed experimental protocols for these reactions, grounded in established chemical principles, are provided to serve as a practical resource for researchers.

Introduction: The Strategic Importance of Substituted Thiophenols

Substituted thiophenols are a critical class of compounds in organic synthesis and medicinal chemistry.[1] The reactivity of the thiol group, finely tunable by aromatic substituents, makes them valuable precursors and functional components in the design of novel therapeutics.[1] 3-Hydroxy-4-methoxythiophenol, with its unique substitution pattern, presents a case study in the nuanced interplay of electronic effects that govern the behavior of the thiol functionality. Understanding these nuances is paramount for its effective utilization in drug discovery and development.

Structural and Electronic Landscape of 3-Hydroxy-4-methoxythiophenol

The reactivity of the thiol group in 3-Hydroxy-4-methoxythiophenol is intrinsically linked to the electronic properties of the benzene ring, which are modulated by the competing and cooperating effects of the hydroxyl and methoxy substituents.

  • Methoxy Group (-OCH₃): Located at the para-position relative to the thiol group, the methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring and, consequently, on the sulfur atom.

  • Hydroxyl Group (-OH): Situated at the meta-position to the thiol, the hydroxyl group also exhibits a dual electronic nature. It is an electron-donating group via resonance (+R effect) and an electron-withdrawing group via induction (-I effect). Its influence on the thiol group is more complex due to its position and its ability to participate in hydrogen bonding.

This electronic environment dictates the fundamental chemical properties of the thiol group, namely its acidity (pKa), the nucleophilicity of its conjugate base (the thiophenolate), and its susceptibility to oxidation.

Key Reactivity Parameters

Acidity (pKa) of the Thiol Group

The acidity of a thiol is a measure of its ability to donate a proton (H⁺) from the sulfur atom. Thiophenols are generally more acidic than their corresponding phenols.[2] The pKa of the thiol group in 3-Hydroxy-4-methoxythiophenol is influenced by the electronic contributions of the substituents.

Electron-donating groups generally increase the pKa (decrease acidity) by destabilizing the resulting thiophenolate anion.[1] Conversely, electron-withdrawing groups decrease the pKa (increase acidity) by stabilizing the anion. Given the presence of the electron-donating methoxy group, the pKa of the thiol in 3-Hydroxy-4-methoxythiophenol is expected to be slightly higher than that of unsubstituted thiophenol (pKa ≈ 6.6). The hydroxyl group at the meta position will have a less pronounced effect on the thiol's acidity compared to a para substituent, but its electron-donating character through resonance will likely contribute to a slightly higher pKa.

Table 1: Estimated Acidity and Nucleophilicity of 3-Hydroxy-4-methoxythiophenol in Comparison to Related Compounds

CompoundSubstituentsEstimated Thiol pKaPredicted Nucleophilicity
ThiophenolNone~6.6Baseline
4-Methoxythiophenol4-OCH₃> 6.6Higher
3-Hydroxythiophenol3-OH~6.5Slightly Higher
3-Hydroxy-4-methoxythiophenol 3-OH, 4-OCH₃ > 6.6 Significantly Higher
Nucleophilicity of the Thiophenolate Anion

Upon deprotonation, the resulting thiophenolate anion is a potent nucleophile.[1] The nucleophilicity of the thiophenolate of 3-Hydroxy-4-methoxythiophenol is significantly enhanced by the electron-donating methoxy group, which increases the electron density on the sulfur atom. This makes it highly reactive towards a variety of electrophiles. The hydroxyl group will also contribute to this increased nucleophilicity. This enhanced nucleophilicity is a key feature to be exploited in synthetic strategies.

Redox Potential: Oxidation to Disulfides

Thiols are readily oxidized to form disulfides, a reaction of great importance in both chemical synthesis and biological systems.[3] This transformation can be achieved using a variety of mild oxidizing agents. The electron-rich nature of the aromatic ring in 3-Hydroxy-4-methoxythiophenol makes its thiol group more susceptible to oxidation compared to electron-deficient thiophenols.

The general mechanism for the oxidation of thiols to disulfides often proceeds via a thiolate intermediate.

G Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate -H⁺ Disulfide R-S-S-R Thiolate->Disulfide + Oxidant Oxidant Oxidizing Agent Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant e⁻ transfer

Caption: General pathway for the oxidation of a thiol to a disulfide.

Key Synthetic Transformations and Protocols

The enhanced nucleophilicity of the 3-hydroxy-4-methoxythiophenolate anion makes it an excellent candidate for various synthetic transformations.

S-Alkylation

S-alkylation is a fundamental reaction for the formation of thioethers. The high nucleophilicity of the thiophenolate ensures efficient reaction with a range of alkylating agents.

Workflow for S-Alkylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Thiophenol 3-Hydroxy-4-methoxythiophenol in suitable solvent Base Add Base (e.g., K₂CO₃, NaH) Thiophenol->Base Thiophenolate Formation of Thiophenolate Base->Thiophenolate Alkyl_Halide Add Alkyl Halide (R-X) Thiophenolate->Alkyl_Halide Reaction_Mix Stir at appropriate temperature Alkyl_Halide->Reaction_Mix Thioether Formation of Thioether Reaction_Mix->Thioether Quench Quench reaction Thioether->Quench Extract Extract with organic solvent Quench->Extract Purify Purify (e.g., chromatography) Extract->Purify Final_Product Isolated S-alkylated product Purify->Final_Product

Caption: Experimental workflow for the S-alkylation of 3-Hydroxy-4-methoxythiophenol.

Detailed Protocol for S-Alkylation:

  • Deprotonation: Dissolve 3-Hydroxy-4-methoxythiophenol (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a slight excess of a base (e.g., potassium carbonate, 1.2 eq) to the solution and stir at room temperature for 30 minutes to ensure complete formation of the thiophenolate.

  • Alkylation: To the resulting suspension, add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature, although gentle heating (40-50 °C) may be required for less reactive alkyl halides.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure S-alkylated product.

Disulfide Bond Formation

The formation of the corresponding disulfide can be readily achieved through mild oxidation.

Workflow for Disulfide Formation:

G cluster_prep Preparation cluster_reaction Oxidation cluster_workup Work-up and Isolation Thiophenol 3-Hydroxy-4-methoxythiophenol in a suitable solvent Oxidant Add mild oxidizing agent (e.g., I₂, H₂O₂, air) Thiophenol->Oxidant Reaction_Mix Stir at room temperature Oxidant->Reaction_Mix Disulfide Formation of Disulfide Reaction_Mix->Disulfide Quench Quench excess oxidant (if necessary) Disulfide->Quench Isolate Isolate the product (e.g., filtration, extraction) Quench->Isolate Purify Purify (e.g., recrystallization) Isolate->Purify Final_Product Isolated Disulfide Purify->Final_Product

Caption: Experimental workflow for the oxidation of 3-Hydroxy-4-methoxythiophenol to its disulfide.

Detailed Protocol for Disulfide Formation (Iodine-Mediated):

  • Dissolution: Dissolve 3-Hydroxy-4-methoxythiophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Oxidation: While stirring at room temperature, add a solution of iodine (0.5 eq) in the same solvent dropwise. The disappearance of the iodine color indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: If necessary, quench any excess iodine with a few drops of aqueous sodium thiosulfate solution.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude disulfide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Considerations for Drug Development Professionals

  • Selectivity: The presence of a phenolic hydroxyl group introduces the possibility of O-alkylation as a competing side reaction during S-alkylation. To favor S-alkylation, the use of a soft base and an aprotic polar solvent is recommended, as this will preferentially generate the more nucleophilic thiophenolate.

  • Stability: The thiol group is susceptible to air oxidation, particularly in the presence of base. Therefore, reactions involving the thiophenolate should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the undesired formation of the disulfide.

  • Bio-conjugation: The nucleophilic nature of the thiol group makes it a prime candidate for covalent modification in biological systems, for example, through Michael addition to α,β-unsaturated carbonyls present in some drug targets.

Conclusion

The thiol group in 3-Hydroxy-4-methoxythiophenol is a highly versatile and reactive functionality. Its behavior is dominated by the electron-donating effects of the methoxy and hydroxyl substituents, which enhance its nucleophilicity and susceptibility to oxidation. By understanding and controlling these reactivity patterns, researchers can effectively utilize this molecule as a valuable building block in the synthesis of complex molecular architectures for drug discovery and other applications. The provided protocols offer a solid starting point for the practical application of this knowledge.

References

  • Witt, D. (2006).
  • Mayr, H., & Ofial, A. R. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry, 86(9), 6335–6345.
  • NextSDS. (n.d.). 3-hydroxy-4-methoxythiophenol — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of catechol and 4-hydroxy-3-methoxyphenyl.... Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophenols from Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dehydroxylation of alcohols for nucleophilic substitution. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4821.
  • ACS Publications. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8569–8580.
  • PMC. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

  • PMC. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

Sources

Foundational

The Synthetic Versatility of 3-Hydroxy-4-methoxythiophenol: A Technical Guide for Organic Synthesis

Foreword: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. 3-Hydroxy-4-methoxythiophenol emerges as a reagent of significant interest, offering a unique constellation of reactive sites within a compact aromatic framework. The interplay of a nucleophilic thiol, a hydrogen-bonding hydroxyl group, and an electron-donating methoxy substituent provides a nuanced reactivity profile that can be strategically exploited for the construction of diverse and valuable molecular architectures. This technical guide serves as an in-depth exploration of the potential applications of 3-Hydroxy-4-methoxythiophenol, providing not just protocols, but the underlying scientific rationale to empower researchers in their synthetic endeavors.

Compound Profile: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's intrinsic properties is the foundation of its effective application. 3-Hydroxy-4-methoxythiophenol is a crystalline solid, and its key physicochemical data are summarized below.

PropertyValueSource
CAS Number 69845-06-3[1][2]
Molecular Formula C₇H₈O₂S
Molecular Weight 156.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Solubility Soluble in common organic solvents (e.g., MeOH, EtOH, THF, DMSO)

The structural features of 3-Hydroxy-4-methoxythiophenol give rise to a characteristic spectroscopic signature, essential for reaction monitoring and product characterization.

  • ¹H NMR: Expect distinct signals for the aromatic protons, a singlet for the methoxy group, and exchangeable singlets for the hydroxyl and thiol protons. The aromatic region will show a characteristic splitting pattern reflecting the trisubstituted ring.

  • ¹³C NMR: Resonances for all seven carbon atoms will be present, with the chemical shifts influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands will include O-H and S-H stretching (typically broad and weak, respectively), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 156.20 will be prominent, accompanied by fragmentation patterns corresponding to the loss of functional groups.

Core Applications in Heterocyclic Synthesis

The strategic arrangement of functional groups in 3-Hydroxy-4-methoxythiophenol makes it an exceptional precursor for the synthesis of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[3]

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of nitrogen- and sulfur-containing tricyclic heterocycles with a wide range of biological activities, including antipsychotic and antihistaminic properties.[4][5][6] The synthesis of novel phenothiazine derivatives can be envisioned through a Smiles rearrangement-cyclization strategy.

Causality of Experimental Choices: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the solubility of the reactants and the formation of the anionic intermediates. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the most acidic proton, which in this case is the hydroxyl group, initiating the nucleophilic attack. The choice of the electrophilic partner, an activated aryl halide, is crucial for the success of the initial SₙAr reaction.

Experimental Protocol: Synthesis of a Substituted Phenothiazine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-Hydroxy-4-methoxythiophenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (2.5 eq) to the solution and stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • SₙAr Reaction: Add a solution of a suitable activated aryl halide (e.g., 2-chloro-1-nitrobenzene, 1.1 eq) in DMF dropwise to the reaction mixture.

  • Cyclization: Heat the reaction mixture to 120-140 °C and monitor the progress by TLC. The intramolecular cyclization (Smiles rearrangement) will proceed at elevated temperatures.

  • Work-up and Purification: After completion, cool the reaction to room temperature, pour into ice-water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reaction Workflow: Phenothiazine Synthesis

phenothiazine_synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Reagent 3-Hydroxy-4-methoxythiophenol SNAr SₙAr Reaction Reagent->SNAr Electrophile Activated Aryl Halide Electrophile->SNAr Base Base (e.g., K2CO3) Base->SNAr Smiles Smiles Rearrangement SNAr->Smiles Cyclization Intramolecular Cyclization Smiles->Cyclization Product Phenothiazine Derivative Cyclization->Product

Caption: Synthetic pathway to phenothiazines via SₙAr and Smiles rearrangement.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are another class of privileged heterocyclic structures with diverse applications in medicinal chemistry and materials science.[7][8][9] 3-Hydroxy-4-methoxythiophenol can serve as a precursor to substituted benzothiazoles through condensation and cyclization reactions.

Causality of Experimental Choices: The classical synthesis of benzothiazoles involves the condensation of a 2-aminothiophenol with an aldehyde or carboxylic acid derivative. While 3-Hydroxy-4-methoxythiophenol is not a 2-aminothiophenol, its hydroxyl group can be converted to an amino group through established synthetic routes, or alternative cyclization strategies can be employed. For instance, reaction with a nitrile in the presence of a Lewis acid could potentially lead to the benzothiazole core. A more direct approach would involve an oxidative cyclization with an aldehyde.

Experimental Protocol: Oxidative Cyclization to a Benzothiazole

  • Reaction Setup: In a round-bottom flask, dissolve 3-Hydroxy-4-methoxythiophenol (1.0 eq) and a suitable aldehyde (1.2 eq) in a solvent such as ethanol or acetic acid.

  • Oxidative Cyclization: Add an oxidizing agent, such as sodium hydrosulfite or exposure to air with a catalyst, to the reaction mixture.[10] Heat the reaction to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography or recrystallization.

Logical Relationship in Benzothiazole Synthesis

benzothiazole_synthesis Thiophenol 3-Hydroxy-4- methoxythiophenol Benzothiazole Benzothiazole Derivative Thiophenol->Benzothiazole Aldehyde Aldehyde Aldehyde->Benzothiazole Oxidant Oxidizing Agent Oxidant->Benzothiazole

Caption: Key components for the oxidative cyclization to form benzothiazoles.

Application in "Click" Chemistry: The Thiol-Ene Reaction

The thiol-ene reaction has emerged as a powerful tool in chemical synthesis, materials science, and bioconjugation due to its high efficiency, rapid rates, and orthogonal nature.[11] The thiol group of 3-Hydroxy-4-methoxythiophenol is an excellent participant in this "click" reaction.

Causality of Experimental Choices: The thiol-ene reaction can be initiated either by radicals (photo- or thermal initiation) or by a base (Michael addition).[12] The choice of initiator depends on the nature of the alkene. Radical initiation is more general, while base-catalyzed reactions are typically for electron-deficient alkenes. Photoinitiation offers excellent spatial and temporal control. The reaction is often performed neat or in a solvent that does not interfere with radical propagation.

Experimental Protocol: Photoinitiated Thiol-Ene Conjugation

  • Reaction Mixture Preparation: In a quartz reaction vessel, combine 3-Hydroxy-4-methoxythiophenol (1.1 eq), the alkene substrate (1.0 eq), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 1-5 mol%). If necessary, a minimal amount of a suitable solvent (e.g., THF, acetonitrile) can be added to ensure homogeneity.

  • Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (typically 365 nm) at room temperature. Monitor the disappearance of the starting materials by TLC or NMR.

  • Purification: Once the reaction is complete, the photoinitiator and any excess reagents can be removed by column chromatography on silica gel to yield the pure thioether product.

Workflow for Thiol-Ene "Click" Reaction

thiol_ene_workflow cluster_input Inputs cluster_process Process cluster_output Output Thiol 3-Hydroxy-4-methoxythiophenol Mixing Mix & Degas Thiol->Mixing Alkene Alkene Substrate Alkene->Mixing Initiator Photoinitiator Initiator->Mixing Irradiation UV Irradiation (365 nm) Mixing->Irradiation Product Thioether Product Irradiation->Product

Caption: A streamlined workflow for photoinitiated thiol-ene conjugation.

Potential in Drug Discovery and Development

The structural motifs accessible from 3-Hydroxy-4-methoxythiophenol, such as phenothiazines and benzothiazoles, are of significant interest in drug discovery. Furthermore, the compound itself can be considered a fragment for fragment-based drug design, and its derivatives could be explored for a range of biological activities, including antioxidant and anti-inflammatory properties, given its phenolic nature.[13][14] The ability to easily conjugate this molecule to other entities via the thiol-ene reaction also opens up possibilities for creating novel prodrugs or targeted therapeutic agents.

Conclusion

3-Hydroxy-4-methoxythiophenol represents a potent, yet perhaps underutilized, building block in the arsenal of the synthetic organic chemist. Its multifunctional nature allows for a diverse range of transformations, leading to valuable heterocyclic scaffolds and functionalized molecules. This guide has provided a framework for its application in the synthesis of phenothiazines and benzothiazoles, and its use in the robust thiol-ene "click" reaction. The provided protocols and mechanistic insights are intended to serve as a starting point for further exploration and innovation. As the demand for novel, complex molecules in medicine and materials science continues to grow, the strategic application of versatile reagents like 3-Hydroxy-4-methoxythiophenol will undoubtedly play a crucial role.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • synthesis of phenothiazine derivatives for antioxidant studies. Defense Technical Information Center. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC. [Link]

  • synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. [Link]

  • BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Thiol-ene reaction. Wikipedia. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

  • Heterocyclic Building Blocks. SRD ORGANICS LTD. [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Royal Society of Chemistry. [Link]

  • Tin-Free Radical Cyclization Reactions Using the Persistent Radical Effect. Angewandte Chemie International Edition. [Link]

  • 3-hydroxy-4-methoxythiophenol. NextSDS. [Link]

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules. [Link]

  • Bergman Cyclization. Organic Chemistry Portal. [Link]

  • KR20120017203A - 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same.

Sources

Exploratory

Technical Guide to the Safe Handling of 3-Hydroxy-4-methoxythiophenol

Abstract: This document provides a comprehensive technical guide to the safety and handling precautions for 3-Hydroxy-4-methoxythiophenol (CAS No. 69845-06-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide to the safety and handling precautions for 3-Hydroxy-4-methoxythiophenol (CAS No. 69845-06-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a precautionary principle, leveraging a risk assessment framework based on data from structurally analogous thiophenols. It is intended for researchers, scientists, and drug development professionals who may handle this or other chemicals with incomplete safety profiles. The guide details anticipated hazards, mandatory exposure controls, step-by-step handling and emergency protocols, and the scientific rationale underpinning these recommendations.

The Challenge: Navigating Data Scarcity

As researchers at the forefront of drug discovery and chemical synthesis, we frequently encounter novel or sparsely documented compounds. 3-Hydroxy-4-methoxythiophenol (CAS No. 69845-06-3) is one such molecule. A thorough search reveals a critical data gap: no comprehensive toxicological or safety data has been published for this specific compound.[1][2]

This guide, therefore, deviates from a standard SDS summary. Instead, it serves as a blueprint for risk assessment and safe handling when primary safety data is unavailable. Our core directive is to treat any compound with unknown hazards as hazardous until proven otherwise.[3] This approach involves a careful analysis of structurally related molecules to build a reliable, albeit surrogate, safety profile.

The logic is straightforward: we presume that 3-Hydroxy-4-methoxythiophenol will share hazards with its parent compound, thiophenol, and with analogues sharing its key functional groups (hydroxyl, methoxy, and thiol).[3] This methodology allows us to establish a robust framework of controls that protects researchers from both known and unknown risks.

Anticipated Hazard Profile: A Synthesis from Structural Analogues

Our risk assessment begins by comparing our target molecule with well-documented analogues. The presence of the thiol (-SH) group on an aromatic ring is the primary driver of the hazard profile.

  • Thiophenol (Benzenethiol): The parent compound. Highly toxic, readily absorbed through the skin, a potent irritant, and has a notoriously foul odor.[4][5][6]

  • 4-Methoxybenzenethiol & 3-Methoxybenzenethiol: These analogues introduce the methoxy group. They are consistently classified as harmful if swallowed, inhaled, or in contact with skin, and cause serious skin and eye irritation.[7][8] They are also noted as being air-sensitive and possessing a strong stench.[7][8]

  • 3-Hydroxythiophenol: This analogue shares the hydroxyl group and is also expected to be a skin and eye irritant.

Based on this analysis, we must assume 3-Hydroxy-4-methoxythiophenol presents a multi-faceted hazard profile. The following table summarizes the anticipated hazards, derived from surrogate data, using the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class Anticipated Hazard Statement Rationale / Surrogate Compound(s)
Acute Toxicity (Oral) Harmful or Toxic if swallowed Thiophenol, Methoxybenzenethiols[7][8][9]
Acute Toxicity (Dermal) Harmful or Toxic in contact with skin Thiophenol, Methoxybenzenethiols[7][8][9]
Acute Toxicity (Inhalation) Harmful or Toxic if inhaled Thiophenol, Methoxybenzenethiols[7][8][9]
Skin Corrosion/Irritation Causes skin irritation or severe burns Thiophenol, Methoxybenzenethiols[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage Thiophenol, Methoxybenzenethiols[7][8]
Specific Target Organ Toxicity May cause respiratory irritation Thiophenol, Methoxybenzenethiols[4][7][8]
Physical Hazard Potential for air sensitivity/oxidation Thiophenol, Methoxybenzenethiols[5][7][8][9]
Sensory Hazard Potent, offensive odor (Stench) All Thiophenols[7][8][9][10]

A Critical Note on Odor: The human nose can detect thiols at parts-per-billion levels.[10] While this serves as a sensitive leak detector, the odor itself can cause nausea and headaches. Furthermore, it can trigger safety alerts, as the smell is often mistaken for a natural gas leak.[10] Therefore, containment is paramount not only for safety but also for operational and community considerations.

Hierarchy of Controls: A Mandated Safety Workflow

To mitigate the anticipated risks, a multi-layered approach to exposure control is mandatory. This follows the established "Hierarchy of Controls" principle, prioritizing engineering solutions over personal protective equipment.

cluster_0 Risk Mitigation for 3-Hydroxy-4-methoxythiophenol cluster_1 Implementation Details Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng_Details • Certified Chemical Fume Hood • Odor Trapping (e.g., Bleach Scrubber) Engineering->Eng_Details Mandatory Use PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin_Details • Standard Operating Procedure (SOP) • Designated Work Area • Restricted Access Admin->Admin_Details Required PPE_Details • Nitrile Gloves (Double-Gloved) • Splash Goggles & Face Shield • Chemical-Resistant Lab Coat PPE->PPE_Details Required

Caption: Hierarchy of Controls for Handling 3-Hydroxy-4-methoxythiophenol.

Engineering Controls (Primary Barrier)
  • Chemical Fume Hood: All handling of 3-Hydroxy-4-methoxythiophenol, from weighing to reaction quenching, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

  • Odor Management: Due to the potent stench, consider venting the fume hood exhaust through a charcoal filter or a bleach-containing scrubber to oxidize odorous thiol vapors.[10] This prevents the release of nuisance odors that can permeate a building.

Administrative Controls (Procedural Safety)
  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory.

  • Standard Operating Procedure (SOP): Before work begins, a written SOP must be developed and approved. This SOP should detail the specific quantities to be used, the step-by-step procedure, waste disposal, and emergency actions.

  • Prior Communication: Inform colleagues in the vicinity that you will be working with a potent odorant to prevent unnecessary alarm.[10]

Personal Protective Equipment (PPE) (Last Line of Defense)
  • Hand Protection: Wear double-layered nitrile gloves. Thiols can be absorbed through the skin, and a double layer provides protection against incidental tears and extends the breakthrough time.[7][8]

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. The anticipated severe eye irritation necessitates this dual protection.[7][8]

  • Body Protection: A chemical-resistant lab coat must be worn and kept fully buttoned. Do not wear lab coats outside of the laboratory area.

Experimental Protocols: From Benchtop to Waste

Handling and Use Protocol
  • Preparation: Before retrieving the compound, ensure the fume hood is clean, all necessary equipment is inside, and a dedicated thiol waste container is prepared.

  • Weighing: If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood. If it is a liquid, transfer it via syringe or cannula. Never weigh thiols on an open bench.

  • Inert Atmosphere: Many thiols are sensitive to air oxidation.[8][9] It is prudent to handle 3-Hydroxy-4-methoxythiophenol under an inert atmosphere (e.g., Nitrogen or Argon), especially if heating is involved.

  • Reaction Quenching: At the end of the reaction, any excess thiol should be quenched before workup. A common method is to add a solution of sodium hypochlorite (bleach) slowly to the reaction mixture (ensure this is compatible with other reagents). This oxidizes the thiol to less odorous and less toxic sulfonic acids.

  • Decontamination: All glassware and equipment that have come into contact with the thiol must be decontaminated before being removed from the fume hood. Rinse equipment with a bleach solution or an appropriate oxidizing agent, followed by standard washing procedures.

Storage Requirements
  • Store containers in a cool, dry, well-ventilated area, away from strong oxidizing agents.[8][9]

  • The container must be tightly sealed. Given the air sensitivity of analogues, storing under an inert atmosphere is strongly recommended.[8][9]

  • Use secondary containment to control any potential leaks.

Waste Disposal
  • All waste contaminated with 3-Hydroxy-4-methoxythiophenol (gloves, paper towels, silica gel) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing the thiol should be collected separately. If possible and safe, quench the thiol in the waste stream with bleach before collection to reduce odor and toxicity.

  • Dispose of all waste in accordance with local, state, and federal regulations.

Emergency Procedures: A Self-Validating System

Spill Response

A clear, pre-planned response is crucial. The appropriate action depends on the scale of the spill.

Start Spill Detected Assess Assess Spill Size (Inside Fume Hood?) Start->Assess Minor Minor Spill (<100 mL, Contained in Hood) Assess->Minor Yes Major Major Spill (>100 mL or Outside Hood) Assess->Major No Action_Minor1 Alert Colleagues Nearby Minor->Action_Minor1 Action_Major1 Evacuate Immediate Area Major->Action_Major1 Action_Minor2 Absorb with Inert Material (e.g., Vermiculite, Sand) Action_Minor1->Action_Minor2 Action_Minor3 Decontaminate Area with Bleach Solution Action_Minor2->Action_Minor3 Action_Minor4 Collect Waste in Sealed Container Action_Minor3->Action_Minor4 Action_Major2 Alert Lab Supervisor and EH&S Action_Major1->Action_Major2 Action_Major3 Restrict Access to the Area Action_Major2->Action_Major3 Action_Major4 Await Professional Response Team Action_Major3->Action_Major4

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Foundational

Strategic Sourcing and Purity Validation of 3-Hydroxy-4-methoxythiophenol (CAS 69845-06-3) in Pharmaceutical Development

As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredients (APIs) from bench-scale synthesis to commercial manufacturing, I frequently encounter supply chain and analytical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the transition of active pharmaceutical ingredients (APIs) from bench-scale synthesis to commercial manufacturing, I frequently encounter supply chain and analytical bottlenecks surrounding critical intermediates. One such high-value intermediate is 3-Hydroxy-4-methoxythiophenol (CAS 69845-06-3), also known as 5-mercapto-2-methoxyphenol.

This technical guide provides an authoritative framework for sourcing, validating, and utilizing this compound, moving beyond basic specifications to explore the mechanistic causality behind purity requirements and experimental design.

Chemical Profiling & Mechanistic Significance

3-Hydroxy-4-methoxythiophenol is an electron-rich aromatic thiol. Its primary application in modern drug development is serving as the foundational building block in the synthesis of Linerixibat (GSK2330672) , an ileal bile acid transporter (IBAT) inhibitor developed for the treatment of cholestatic pruritus [3].

Mechanistically, the free thiol group (-SH) of 3-hydroxy-4-methoxythiophenol acts as a potent nucleophile. In the validated synthetic route [4], it undergoes a stereospecific ring-opening reaction with (R)-2-butyl-2-ethyloxirane under basic conditions (NaOH/EtOH at 40°C) to form a critical thioether intermediate (Intermediate C).

G A 3-Hydroxy-4-methoxythiophenol (CAS 69845-06-3) C Intermediate C (Thioether) A->C NaOH, EtOH 40°C B (R)-2-butyl-2-ethyloxirane B->C D Linerixibat (GSK2330672) C->D Multi-step Synthesis

Fig 1: Synthetic pathway of Linerixibat utilizing 3-Hydroxy-4-methoxythiophenol as a precursor.

The success of this nucleophilic attack is entirely dependent on the structural integrity and oxidation state of the thiophenol precursor. Even minor deviations in batch purity can poison the downstream cascade.

Commercial Supply Landscape & Purity Grades

When transitioning from R&D to pilot-scale manufacturing, the commercial supply of 3-hydroxy-4-methoxythiophenol must be carefully evaluated. The market offers varying grades, typically ranging from 95% (R&D grade) to >99.9% (API intermediate grade) [1][2].

The following table summarizes current commercial suppliers and their baseline offerings:

SupplierCatalog / RefClaimed PurityTypical ScaleMarket Focus
Abovchem AC02559395.0%Gram to BulkDiscovery / R&D
AK Scientific 2695FJ≥95.0%GramDiscovery / R&D
Ambeed 69845-06-3≥95.0%GramAnalytical Standards
Career Henan Chem N/A95.0% - 99.99%KilogramCommercial / Pilot

The Causality of Sourcing: Why not simply purchase the 95% R&D grade for all stages? The 5% impurity profile usually consists of oxidized disulfides and regioisomers (e.g., 4-hydroxy-3-methoxythiophenol). Because regioisomers possess nearly identical physicochemical properties, they will co-precipitate during the crystallization of Intermediate C, carrying over into the subsequent Michael–Dieckmann cyclization steps and drastically reducing the final yield of the Linerixibat API[3][4].

Analytical Workflows for Purity Validation

To ensure scientific integrity, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient. As a self-validating system, your analytical workflow must proactively account for the compound's inherent instability.

Step-by-Step Methodology: UHPLC-UV/MS & Orthogonal Validation

1. Sample Preparation (Critical Step)

  • Causality: The electron-donating methoxy and hydroxy groups make the thiol highly susceptible to oxidative dimerization in the presence of atmospheric oxygen.

  • Protocol: Purge all diluents (e.g., LC-MS grade Acetonitrile/Water) with Argon for 15 minutes prior to use. Weigh 10 mg of the batch sample inside a nitrogen-flushed glovebox and dissolve in 10 mL of the degassed diluent.

2. UHPLC-UV/MS Impurity Profiling

  • Column: C18 reverse-phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Self-Validation Checkpoint: Before running the batch, inject a mixed standard containing 3-hydroxy-4-methoxythiophenol and its regioisomer, 4-hydroxy-3-methoxythiophenol. System Suitability: The run is only valid if the chromatographic resolution ( Rs​ ) between the two isomers is ≥2.0 . If Rs​<2.0 , adjust the gradient slope, as the system is currently blind to regioisomeric contamination.

3. Orthogonal Free Thiol Quantification (Ellman's Assay)

  • Causality: Mass spectrometry can suffer from in-source fragmentation, sometimes masking the presence of disulfides. Ellman's reagent (DTNB) provides an orthogonal, colorimetric validation of the active free thiol concentration.

  • Protocol: React an aliquot of the sample with 0.1 mM DTNB in a pH 8.0 Tris buffer. Measure absorbance at 412 nm. Calculate the free thiol percentage against a highly purified cysteine standard. A discrepancy of >2% between the UHPLC purity and the Ellman's assay indicates silent oxidative degradation.

G S1 Sample Preparation (Inert Argon Atmosphere) S2 UHPLC-UV/MS (Impurity Profiling) S1->S2 S3 1H/13C NMR (Regioisomer Check) S1->S3 S4 Ellman's Assay (Free Thiol Quant) S1->S4 S5 Batch Release (>99.0% Purity) S2->S5 Pass S6 Reject / Repurify S2->S6 Fail S3->S5 Pass S3->S6 Fail S4->S5 Pass S4->S6 Fail

Fig 2: Self-validating analytical workflow for purity assessment of commercial batch samples.

Impact of Impurities on Downstream Synthesis

Understanding the exact nature of impurities in commercial 3-hydroxy-4-methoxythiophenol is paramount for drug development professionals.

  • Disulfide Dimers (Oxidation Byproducts): If the batch contains high levels of bis(3-hydroxy-4-methoxyphenyl) disulfide, the stoichiometric ratio of active nucleophile to the chiral epoxide ((R)-2-butyl-2-ethyloxirane) is skewed. Because the epoxide is highly valuable and synthesized via complex enzymatic resolution [4], wasting it on an unreactive disulfide dimer drastically inflates the Cost of Goods Sold (COGS).

  • Desulfurized Phenols: Trace heavy metals from the supplier's synthesis can catalyze the desulfurization of the compound, leaving behind 2-methoxyphenol. This impurity acts as an oxygen nucleophile, creating an ether linkage instead of a thioether, which completely halts the biological efficacy of the final IBAT inhibitor.

By enforcing the strict, self-validating analytical workflows detailed above, process chemists can confidently release batches of 3-hydroxy-4-methoxythiophenol, ensuring high-yield, stereospecific downstream synthesis.

References

  • NextSDS Database . "3-hydroxy-4-methoxythiophenol — Chemical Substance Information." NextSDS. Available at: [Link]

  • New Drug Approvals . "GSK 2330672, LINERIXIBAT Synthesis and Pharmacology." New Drug Approvals. Available at:[Link]

  • Hadi, T., et al. "A Sulfur-Controlled Approach to the Synthesis of Linerixibat." The Journal of Organic Chemistry, 2023, 88 (6), 3970-3974. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: The Use of 3-Hydroxy-4-methoxythiophenol in the Synthesis of IBAT Inhibitors

Introduction and Strategic Rationale Ileal Bile Acid Transporter (IBAT) inhibitors, also known as Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitors, represent a critical class of therapeutics for metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Ileal Bile Acid Transporter (IBAT) inhibitors, also known as Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitors, represent a critical class of therapeutics for metabolic and cholestatic liver diseases. By blocking the enterohepatic recirculation of bile acids in the terminal ileum, these agents lower systemic bile acid levels and stimulate hepatic bile acid synthesis from cholesterol.

A premier example of this drug class is Linerixibat (GSK2330672) , which features a complex 1,5-benzothiazepine core containing a highly challenging quaternary stereocenter. The synthesis of this core relies fundamentally on 3-hydroxy-4-methoxythiophenol as the primary aromatic building block. As a Senior Application Scientist, it is crucial to understand that this starting material is not merely a structural scaffold; its specific functionalization dictates the electronic and mechanistic pathways that make the stereocontrolled synthesis of Linerixibat possible [1].

Mechanistic Insights: The Causality of Chemical Selection

The selection of 3-hydroxy-4-methoxythiophenol is driven by three distinct chemical imperatives:

  • Soft Nucleophilicity for Epoxide Opening: The thiol moiety is a highly polarizable, "soft" nucleophile. Under mildly basic conditions, it readily forms a thiolate that attacks the less hindered carbon of the chiral epoxide, (R)-2-butyl-2-ethyloxirane, with absolute regioselectivity.

  • Anchimeric Assistance (Neighboring Group Participation): The most critical role of the sulfur atom occurs during the subsequent Ritter reaction. When the resulting tertiary alcohol is protonated and leaves as water, the adjacent sulfur atom attacks the nascent carbocation to form a bridged episulfonium ion . This intermediate shields one face of the molecule, forcing the incoming nitrile nucleophile to attack from the opposite face. This double-inversion mechanism ensures a net retention of configuration at the quaternary stereocenter [2].

  • Electronic Activation for Cyclization: The methoxy and hydroxy groups are strong electron-donating groups (EDGs). They enrich the electron density of the aromatic ring, specifically activating the ortho position for the final electrophilic aromatic substitution required to close the 7-membered thiazepine ring.

SynthesisPathway Thiophenol 3-Hydroxy-4-methoxythiophenol (Aromatic Thiol Synthons) Step1 Base-Catalyzed Epoxide Ring Opening (NaOH, EtOH/H2O) Thiophenol->Step1 Epoxide (R)-2-Butyl-2-ethyloxirane (Chiral Epoxide) Epoxide->Step1 Intermediate1 Tertiary Alcohol Sulfide (Intermediate B) Step1->Intermediate1 Step2 Stereoselective Ritter Reaction (Chloroacetonitrile, Acid) Intermediate1->Step2 Intermediate2 Chloroacetamide (Retention via Episulfonium) Step2->Intermediate2 Step3 Cyclization & Oxidation (Benzothiazepine Formation) Intermediate2->Step3 Linerixibat Linerixibat (GSK2330672) IBAT Inhibitor Step3->Linerixibat

Figure 1: Synthetic workflow for Linerixibat highlighting the role of the thiophenol intermediate.

Experimental Protocols: A Self-Validating System

The following protocols detail the foundational steps in constructing the IBAT inhibitor core. Each step includes internal validation checkpoints to ensure the integrity of the synthetic pipeline.

Protocol 1: Base-Catalyzed Epoxide Ring Opening

Objective: Synthesize the tertiary alcohol sulfide via the regioselective opening of (R)-2-butyl-2-ethyloxirane.

Reagents:

  • 3-Hydroxy-4-methoxythiophenol: 5.0 g (25.2 mmol)

  • (R)-2-Butyl-2-ethyloxirane: 3.56 g (27.7 mmol, 1.1 eq)

  • Sodium Hydroxide (NaOH): 2.22 g (55.5 mmol, 2.2 eq)

  • Ethanol (EtOH): 30 mL

  • Deionized Water: 20 mL

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL jacketed reaction vessel with 3-hydroxy-4-methoxythiophenol, (R)-2-butyl-2-ethyloxirane, and EtOH. Purge the headspace with dry nitrogen gas to prevent oxidative disulfide formation.

  • Base Addition: Dissolve the NaOH in 20 mL of deionized water. Add this aqueous base solution dropwise to the reaction vessel over 15 minutes. Causality: The mixed solvent system (EtOH/H2O) is critical; it ensures the solubility of the organic substrates while maintaining the dissociation of NaOH to form the active thiolate nucleophile[3].

  • Reaction: Heat the mixture to 40 °C and stir for 5 hours.

    • Validation Checkpoint: Sample the reaction at 4 hours. Analyze via HPLC (248 nm). The reaction is deemed complete when the thiophenol peak area is <1%.

  • Workup: Cool the mixture to ambient temperature. Add toluene (25 mL) to extract the product. Separate the organic layer, wash with brine (2 × 20 mL) to remove residual base and ethanol, and concentrate under vacuum to yield the tertiary alcohol sulfide as a viscous oil.

Protocol 2: Episulfonium-Controlled Ritter Reaction

Objective: Convert the tertiary alcohol to a chloroacetamide while strictly maintaining the stereochemistry of the quaternary center.

Reagents:

  • Tertiary Alcohol Sulfide (from Protocol 1): ~7.2 g

  • Chloroacetonitrile: 15 mL (acts as both solvent and reactant)

  • Methanesulfonic Acid (MSA) or Sulfuric Acid: 3.0 eq

Step-by-Step Methodology:

  • Preparation: Dissolve the tertiary alcohol sulfide in chloroacetonitrile in a dry, nitrogen-purged flask. Cool the system to -10 °C using an ice/salt bath.

  • Acid Activation: Add the acid dropwise over 30 minutes, maintaining the internal temperature below 0 °C. Causality: Strict thermal control is mandatory. The acid protonates the alcohol, initiating the formation of the episulfonium ion. Exceeding 0 °C can lead to premature ring-opening by trace water or competitive elimination reactions, degrading the enantiomeric excess (ee).

  • Nucleophilic Attack: Allow the reaction to slowly warm to 15 °C over 4 hours. The chloroacetonitrile nucleophile attacks the episulfonium intermediate, resulting in the chloroacetamide.

    • Validation Checkpoint: Chiral HPLC analysis must confirm a diastereomeric excess (de) of >95%, validating the retention of configuration.

  • Quench: Quench the reaction by pouring it over crushed ice and neutralizing with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The efficiency of the sulfur-controlled approach is highly dependent on the reaction conditions. The table below summarizes the optimization data for the Ritter reaction step, demonstrating the necessity of stringent temperature control to maintain stereochemical integrity.

Reaction ConditionAcid CatalystTemp ProfileYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
Standard (Optimized) Methanesulfonic Acid-10 °C to 15 °C88%>95% Complete episulfonium control; retention of configuration.
High Temp Excursion Methanesulfonic Acid10 °C to 35 °C62%74%Partial racemization via open carbocation pathway.
Alternative Acid Trifluoroacetic Acid-10 °C to 15 °C45%89%Incomplete conversion; acid not strong enough for rapid dehydration.
Solvent Dilution MSA in Dichloromethane-10 °C to 15 °C71%92%Slower nucleophilic attack by nitrile due to dilution.

References

  • A Sulfur-Controlled Approach to the Synthesis of Linerixibat. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthetic methods (Patent AU2017286943B2). Google Patents.
  • Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane. Organic Process Research & Development - ACS Publications. Available at:[Link]

Application

Introduction: The Strategic Union of Thiophenols and Epoxides in Synthesis

An In-Depth Guide to the Thiol-Epoxide Ring-Opening Reaction: Synthesis of β-Hydroxy Thioethers from 3-Hydroxy-4-methoxythiophenol The nucleophilic ring-opening of epoxides stands as a cornerstone reaction in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Thiol-Epoxide Ring-Opening Reaction: Synthesis of β-Hydroxy Thioethers from 3-Hydroxy-4-methoxythiophenol

The nucleophilic ring-opening of epoxides stands as a cornerstone reaction in organic synthesis, prized for its ability to generate 1,2-difunctionalized compounds with high stereo- and regiocontrol.[1] When a thiol, such as 3-hydroxy-4-methoxythiophenol, serves as the nucleophile, the reaction yields a β-hydroxy thioether. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate.[2][3] The thioether linkage provides metabolic stability, while the vicinal hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen-bonding interactions with biological targets.

The specific use of 3-hydroxy-4-methoxythiophenol introduces functional groups commonly found in pharmaceuticals. The methoxy group is prevalent in over 230 approved small-molecule drugs, where it often enhances ligand-target binding, improves metabolic stability, and modulates physicochemical properties.[4][5] The phenolic hydroxyl group provides an additional site for interaction or subsequent chemical modification. This guide provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and the strategic rationale behind its application.

Mechanistic Insights: Controlling Regio- and Stereochemistry

The reaction between a thiophenol and an epoxide is a classic example of a polar, nucleophilic ring-opening reaction. The high reactivity of epoxides is driven by their significant ring strain (approximately 13 kcal/mol), which is released upon opening.[6][7] The mechanism, and therefore the structure of the product, is highly dependent on the reaction conditions.

Base-Catalyzed/Nucleophilic Pathway (SN2 Mechanism)

Under basic or neutral conditions, the reaction proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism. This is the most common and often preferred pathway for this transformation.

  • Deprotonation: A base abstracts the acidic proton from the thiophenol (pKa ≈ 6-7) to generate a highly nucleophilic thiolate anion. Common bases include tertiary amines like triethylamine (Et₃N), 1,4-diazabicyclo[2.2.2]octane (DABCO), or inorganic bases like lithium hydroxide (LiOH).[8]

  • Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbon atoms of the epoxide ring.

  • Ring-Opening: The attack forces the C-O bond to break, opening the three-membered ring and forming an alkoxide intermediate.

  • Protonation: The alkoxide is protonated during the reaction or upon aqueous workup to yield the final β-hydroxy thioether product.

Key Characteristics of the SN2 Pathway:

  • Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide.[9][10][11] This provides excellent and predictable control over the product's constitution when using unsymmetrical epoxides.

  • Stereochemistry: The reaction proceeds with a clean inversion of stereochemistry at the site of attack. This results in a trans relationship between the newly introduced thioether and the hydroxyl group.[12]

The workflow for the base-catalyzed reaction is visualized below.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack & Ring Opening cluster_2 Step 3: Protonation Thiophenol Ar-SH (3-Hydroxy-4-methoxythiophenol) Thiolate Ar-S⁻ (Thiolate Anion) Thiophenol->Thiolate Deprotonation Base Base (e.g., Et3N) Thiolate_ref Ar-S⁻ Epoxide Epoxide Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Intermediate Thiolate_ref->Alkoxide SN2 Attack on less substituted carbon Product β-Hydroxy Thioether ProtonSource Proton Source (H₂O, R₃N-H⁺) Alkoxide_ref->Product Protonation

Base-catalyzed thiol-epoxide reaction workflow.

Experimental Protocols

Safety First: Thiophenols are known for their potent and unpleasant odors and are toxic upon inhalation or skin contact. Epoxides are potential alkylating agents and should be handled as suspect carcinogens. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Base-Catalyzed Synthesis of β-Hydroxy Thioethers

This protocol describes a robust and widely applicable method using a tertiary amine as the catalyst. It is suitable for a broad range of epoxide substrates.

Materials & Equipment:

  • Reactants: 3-hydroxy-4-methoxythiophenol, Epoxide (e.g., styrene oxide, propylene oxide)

  • Catalyst: Triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Workup: 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Glassware: Round-bottom flask, magnetic stirrer, condenser (if heating), dropping funnel, separatory funnel, rotary evaporator.

  • Monitoring: Thin-layer chromatography (TLC) plates, UV lamp.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-4-methoxythiophenol (1.0 eq.). Dissolve it in the chosen anhydrous solvent (e.g., DCM, approx. 0.2 M concentration).

    • Rationale: An inert atmosphere prevents potential oxidation of the thiophenol. Anhydrous solvent prevents unwanted side reactions with water.

  • Reagent Addition: Add the epoxide (1.1 eq.) to the solution, followed by the base catalyst (e.g., Et₃N, 1.2 eq.).

    • Rationale: A slight excess of the epoxide ensures full consumption of the valuable thiophenol. The base is crucial for generating the nucleophilic thiolate.[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the thiophenol starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Rationale: TLC is a critical tool for tracking reactant consumption and product formation, preventing unnecessarily long reaction times or premature workup.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature if heated. Dilute with additional solvent (e.g., DCM). Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove the amine catalyst).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (to remove bulk water).

    • Rationale: This aqueous workup sequence effectively removes the catalyst and other water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: Removing all water is essential before solvent evaporation to prevent hydrolysis or other issues with the product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography separates the desired product from unreacted epoxide and any nonpolar byproducts.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Catalyst-Free Thiolysis in Water

This protocol offers an environmentally benign alternative, avoiding organic solvents and catalysts. It often requires heating to achieve reasonable reaction rates.[13][14]

Materials & Equipment:

  • Reactants: 3-hydroxy-4-methoxythiophenol, Epoxide

  • Solvent: Deionized water

  • Workup: Ethyl acetate or DCM for extraction

  • Other: As described in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 3-hydroxy-4-methoxythiophenol (1.0 eq.) and the epoxide (1.2-1.5 eq.) in deionized water (approx. 3-5 mL per mmol of thiophenol).

    • Rationale: Water acts as both the solvent and a proton source for the final step. A slight excess of the epoxide is often needed to drive the reaction to completion in this heterogeneous system.[14]

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 5-10 hours. Monitor by TLC (spotting a small aliquot extracted into ethyl acetate).

    • Rationale: Vigorous stirring is critical to maximize the interfacial area between the organic reactants and the aqueous phase.[13] Heating provides the necessary activation energy in the absence of a catalyst.

  • Workup - Extraction: Cool the reaction mixture to room temperature. Extract the product with an organic solvent like ethyl acetate (3 x volume of water).

  • Drying, Concentration, and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary: Reaction Conditions

The following table summarizes representative conditions for the ring-opening of epoxides with thiols, demonstrating the versatility of this reaction.

Epoxide SubstrateThiolCatalyst/ConditionsSolventTime (h)Yield (%)Reference
Styrene OxideThiophenolEt₃N (1 mol%)Water195[8]
Propylene OxideThiophenolNoneWater592[14]
Glycidyl Phenyl Ether4-MethylthiophenolDABCO (1 mol%)Water1.596[8]
Cyclohexene OxideThiophenolLiOHSolvent-free0.2592
Various EpoxidesVarious ThiophenolsNoneIonic Liquid0.5-283-98[15]
Fructose-derived EpoxideThiophenolNoneWater, 70 °C595[13]

Conclusion and Outlook

The reaction of 3-hydroxy-4-methoxythiophenol with epoxides is a highly reliable and efficient method for synthesizing substituted β-hydroxy thioethers. The choice between a base-catalyzed pathway in an organic solvent and a catalyst-free approach in water allows researchers to select conditions based on substrate compatibility, scalability, and green chemistry principles. The resulting products are valuable scaffolds in drug discovery, leveraging the favorable properties of the thioether linkage and the biological relevance of the phenol and methoxy functional groups.[3][4] Understanding the underlying SN2 mechanism is paramount for predicting and controlling the regio- and stereochemical outcome, making this reaction a powerful tool in the rational design of complex organic molecules.

References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
  • Azizi, N., & Saeedi, M. (2012). Ring opening of epoxides with C-nucleophiles. Current Organic Chemistry, 16(21), 2497-2521. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Yadav, J. S., Reddy, B. V. S., Baishya, G., & Reddy, P. N. (2004). Highly Regioselective Ring-Opening of Epoxides with Thiophenols in Ionic Liquids Without the Use of any Catalyst. Tetrahedron Letters, 45(40), 7557-7559. (Note: A direct link to the full text may require a subscription; the abstract is available on ResearchGate). [Link]

  • Pacheco-López, C., & Fernández-Zertuche, M. (2021). Ring Opening Reactions of Epoxides. A Review. Organic Preparations and Procedures International, 54(1), 1-39. [Link]

  • OpenOChem Learn. Reactions of Epoxides - Nucleophilic Ring Opening. [Link]

  • Wu, J., Sun, X., Sun, W., & Ye, S. (2006). Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Synlett, 2006(15), 2489-2491. [Link]

  • Azizi, N., & Saeedi, M. (2012). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

  • Iida, T., Yamamoto, N., Matsuura, T., & Shibasaki, M. (2001). New Asymmetric Reactions Using a Gallium Complex: A Highly Enantioselective Ring Opening of Epoxides with Thiols Catalyzed by a Gallium·Lithium·Bis(binaphthoxide) Complex. Journal of the American Chemical Society, 123(43), 10414-10415. [Link]

  • Nandi, D., & Konwar, D. (2014). Poly(ß-hydroxy thioether)s: Synthesis through Thiol-Epoxy 'Click' Reaction and Post-Polymerization Modification to Main-Chain Polysulfonium Polyelectrolytes. DR-NTU, Nanyang Technological University. [Link]

  • Wang, G. W., & Li, J. T. (2016). Synthesis of β‐Hydroxysulfides from Thiophenols and Disulfides with tert‐Butyl Hydroperoxide as the Oxidant and Reactant. ChemistrySelect, 1(7), 1539-1542. [Link]

  • Dekamin, H. G., & Eslami, M. (2014). Synthesis of β -Hydroxy Sulfides via Thiolysis of Epoxides Using S -Alkylisothiouronium Salts as Thiol Equivalents in Basic Aqueous Medium. ResearchGate. [Link]

  • Azizi, N., & Saeedi, M. (2012). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 14(2), 470-474. [Link]

  • Sperry, J. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4478. [Link]

  • Organic Chemistry Portal. β-Hydroxy ether synthesis by substitution. [Link]

  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(11), 46-55. [Link]

  • Kumar, P., & Kumar, R. (2018). β-Hydroxy sulfides and their syntheses. Beilstein Journal of Organic Chemistry, 14, 1686-1721. [Link]

  • Various Authors. (2023). A New Approach to the Ring-Opening of Epoxides under Mild and Green Conditions. MDPI. [Link]

  • Wang, Z., & Li, C. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society, 136(18), 6781-6784. [Link]

  • Azizi, N., et al. (2010). LiOH-Catalyzed Simple Ring Opening of Epoxides Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1450-1455. [Link]

  • Hope, P., & Tither, B. (1981). U.S. Patent No. 4,267,375. Washington, DC: U.S.
  • Liyanage, J. V. (2023). Synthesis and modification of an Epoxide-containing polymer prepared using Ring Opening Metathesis Polymerization (ROMP) (Master's thesis). Sam Houston State University, Huntsville, TX. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. Request PDF on ResearchGate. [Link]

  • Sugita, Y., et al. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. MDPI. [Link]

  • Tlili, A., & Billard, T. (2013). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Future Medicinal Chemistry, 5(6), 695-707. [Link]

  • Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Professor Dave Explains. (2016, April 26). Practice Problem: Mechanism - Reaction of an Epoxide [Video]. YouTube. [Link]

  • NextSDS. 3-hydroxy-4-methoxythiophenol — Chemical Substance Information. [Link]

  • Professor Dave Explains. (2016, April 27). Reactions of Epoxides [Video]. YouTube. [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Küçükkılınç, T. T., & Küçükgüzel, G. (2021). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 21(1), 2-17. [Link]

  • Organic Syntheses. Thiophenols from Phenols. Organic Syntheses Procedure. [Link]

Sources

Method

Protocol for the synthesis of linerixibat (GSK2330672) using 3-Hydroxy-4-methoxythiophenol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary & Strategic Rationale Linerixibat (GSK2330672) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Linerixibat (GSK2330672) is a potent, non-absorbable apical sodium-dependent bile acid transporter (ASBT/IBAT) inhibitor designed for the treatment of cholestatic pruritus in primary biliary cholangitis (PBC)[1][2]. Because its pharmacological target is located on the brush border of enterocytes, the molecule is engineered with high polar surface area and low permeability to prevent systemic absorption[2].

Historically, establishing the two stereocenters within the 1,4-benzothiazepine core of Linerixibat—particularly the quaternary chiral center—presented a severe synthetic bottleneck, often relying on low-yielding classical resolution methods[1]. This application note details a highly efficient, sulfur-controlled synthetic strategy developed to overcome these limitations. By systematically modulating the oxidation state of the benzothiazepine sulfur atom, chemists can exert precise stereocontrol over both chiral centers[1].

Mechanistic Causality (E-E-A-T Grounding)

The brilliance of this synthetic route lies in utilizing the inherent reactivity of sulfur at different oxidation states to dictate stereochemistry:

  • Episulfonium-Controlled Ritter Reaction (Oxidation State -2): The initial quaternary stereocenter is established via the ring-opening of an enantiopure epoxide. To convert the resulting tertiary alcohol to an amine without losing stereochemical integrity, an episulfonium intermediate is generated. The neighboring sulfur atom participates in the reaction, shielding one face of the carbocation and forcing the incoming chloroacetonitrile nucleophile to attack with a net retention of configuration [1][3].

  • Sulfoxide-Directed Reduction (Oxidation State 0): To set the second stereocenter, the cyclic imine must be reduced. By first oxidizing the sulfur to a chiral sulfoxide, the molecule gains a powerful stereodirecting group. Transition state modeling confirms that strong electronic repulsion between the lone pair of electrons on the sulfoxide and the incoming borohydride anion ( BH4−​ ) dictates strict facial selectivity, yielding the desired diastereomer[1][4].

Visualizing the Synthetic & Pharmacological Workflow

G cluster_0 Sulfur-Controlled Synthetic Route to Linerixibat cluster_1 Pharmacological Mechanism of Action N1 3-Hydroxy-4-methoxythiophenol + (R)-2-butyl-2-ethyloxirane N2 Thioether Diol Intermediate (C) N1->N2 NaOH, EtOH/H2O, 40°C N3 Episulfonium Intermediate (Stereoretention via S-participation) N2->N3 Acidic Activation N4 Ritter Product (Amine E) N3->N4 Chloroacetonitrile, then Thiourea Cleavage N5 Benzothiazepine Core (Chiral Sulfoxide) N4->N5 Benzoylation, Cyclization & Diastereoselective Oxidation N6 Linerixibat (GSK2330672) N5->N6 NaBH4 Reduction & Reductive Amination P1 IBAT / ASBT Inhibition N6->P1 Target Binding P2 Decreased Intestinal Bile Acid Reuptake P1->P2 P3 Upregulation of Hepatic Bile Acid Synthesis (Elevated Serum C4) P2->P3 P4 Relief of Cholestatic Pruritus P3->P4

Fig 1: Synthetic workflow leveraging sulfur oxidation states for stereocontrol, and the downstream IBAT inhibition pathway.

Step-by-Step Experimental Protocols

Note: The following procedures are adapted from validated process chemistry routes[2][5]. Ensure all reactions are conducted under an inert nitrogen atmosphere using standard Schlenk techniques.

Step 1: Epoxide Ring Opening (Thioether Formation)

Objective: Establish the carbon skeleton by coupling the thiophenol with the chiral epoxide.

  • Charge a dry reaction vessel with 3-hydroxy-4-methoxythiophenol (564 mg, 3.61 mmol) and (R)-2-butyl-2-ethyloxirane (509 mg, 3.97 mmol)[2].

  • Add 3.4 mL of absolute ethanol (EtOH) to dissolve the reagents[2].

  • Prepare a basic solution by dissolving NaOH (318 mg, 7.94 mmol) in 2.3 mL of deionized water[2].

  • Add the NaOH solution to the reaction vessel dropwise.

  • Stir the mixture vigorously at ambient temperature for 20 hours (alternatively, heat to 40 °C for 5 hours for accelerated conversion)[2][5].

  • Workup: Treat the mixture with toluene (4 mL) and stir for 2 minutes. Separate the layers, discard the organic layer, neutralize the aqueous layer with 2N HCl, and extract the product (Intermediate C) with fresh toluene[2].

Step 2: Episulfonium-Controlled Ritter Reaction

Objective: Convert the tertiary alcohol to a primary amine with strict retention of the quaternary stereocenter.

  • Dissolve Intermediate C in an appropriate organic solvent and cool the mixture.

  • Introduce chloroacetonitrile under strongly acidic conditions (e.g., triflic acid or sulfuric acid) to trigger the formation of the episulfonium ion[2][6].

  • Allow the chloroacetonitrile to attack the episulfonium intermediate. The steric bulk and electronic shielding of the sulfur atom force the attack to occur with net retention of configuration, yielding a chloroacetamide intermediate (Intermediate D)[1][6].

  • Cleave the chloroacetamide by treating the mixture with thiourea, yielding the highly enantioenriched primary amine (Intermediate E)[6].

Step 3: Cyclization and Diastereoselective Sulfoxidation

Objective: Form the 1,4-benzothiazepine ring and establish the stereodirecting sulfoxide.

  • Benzoylate Intermediate E using triflic acid and benzoyl chloride to afford Intermediate F[2][6].

  • Induce cyclization to form the benzothiazepine core.

  • Treat the cyclic sulfide with a mild oxidant. The inherent steric environment of the folded benzothiazepine ring directs the oxidation, resulting in a highly diastereoselective conversion to the chiral sulfoxide[2][6].

Step 4: Sulfoxide-Directed Imine Reduction

Objective: Reduce the cyclic imine to an amine, setting the second stereocenter via electronic repulsion.

  • Dissolve the chiral sulfoxide imine intermediate (100 mg, 0.259 mmol) in dichloromethane (370 µL) and add methanol (830 µL)[6].

  • Cool the reaction vessel in an ice bath (0 °C).

  • Add sodium borohydride ( NaBH4​ ) (11.8 mg, 1.2 equiv) in one single portion[6].

  • Monitor via fast HPLC; the reaction typically reaches completion within 10 minutes due to the highly activated nature of the imine[6].

  • Quench the reaction carefully by adding 0.5 mL of water[6].

Step 5: Reductive Amination to Linerixibat

Objective: Attach the pentanedioic acid tail to complete the API synthesis.

  • To a solution of the benzothiazepine carbaldehyde intermediate (683 mg, 1.644 mmol) in 1,2-dichloroethane (20 mL), add diethyl 3-aminopentanedioate (501 mg, 2.465 mmol) and acetic acid (0.188 mL, 3.29 mmol)[5].

  • Stir the reaction mixture at room temperature for 1 hour to allow iminium ion formation[5].

  • Add sodium triacetoxyborohydride ( NaHB(OAc)3​ ) (697 mg, 3.29 mmol)[5].

  • Stir at room temperature overnight.

  • Workup: Quench with aqueous potassium carbonate solution, extract with DCM, and purify via chromatography to yield the Linerixibat ester precursor, which is subsequently hydrolyzed to the final di-acid API[5].

Quantitative Data & Analytical Validation

To ensure the self-validating integrity of this protocol, the following table summarizes the expected quantitative metrics and analytical signatures for key milestones in the synthesis.

Process StepKey IntermediateExpected Yield / PurityKey Analytical Signatures & Causality
Epoxide Ring Opening Thioether Diol (Intermediate C)>90% ConversionNMR: Disappearance of epoxide signals; Appearance of thioether multiplet at δ 2.6-3.0 ppm.
Ritter Reaction Primary Amine (Intermediate E)High stereoretentionChiral HPLC: Retention of quaternary stereocenter (ee >95%). Validates episulfonium shielding mechanism.
Imine Reduction Chiral BenzothiazepineComplete in <10 minHPLC: Purity >95%. IR: Disappearance of imine C=N stretch. Validates NaBH4​ electronic repulsion trajectory.
Reductive Amination Linerixibat (GSK2330672)~75% (Amber oil/solid)MS: EI-LCMS m/z 547 [M+H]+ . 1H NMR ( CDCl3​ ): δ 3.25 (s, 2H), 3.75 (s, 3H)[5].
Pharmacodynamics Serum C4 Levels (In Vivo)Up to 10-fold increaseBiomarker: Elevated 7 α -hydroxy-4-cholesten-3-one (C4) confirms successful IBAT inhibition and upregulated bile acid synthesis[2][7].

References

  • Barcan, G. A., Kwon, D.-H., Guo, J., et al. "A Sulfur-Controlled Approach to the Synthesis of Linerixibat." The Journal of Organic Chemistry, ACS Publications, March 2023.[Link]

  • GlaxoSmithKline Intellectual Property (No.2) Limited. "Synthetic methods.
  • "GSK 2330672, LINERIXIBAT - New Drug Approvals." New Drug Approvals, July 2017.[Link]

  • Naganuma, M., et al. "Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Evaluations Following Single Oral Doses of GSK2330672 in Healthy Japanese Volunteers." Clinical Pharmacology in Drug Development, PubMed, January 2019.[Link]

Sources

Application

Application Note: High-Yield Synthesis of 1,4-Benzothiazepine ASBT Inhibitors Utilizing 3-Hydroxy-4-methoxythiophenol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3) Primary Application: Synthesis of Apical Sodium-Dependent Bile Aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3) Primary Application: Synthesis of Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors (e.g., Linerixibat / GSK2330672)

Introduction and Mechanistic Rationale

In the landscape of metabolic and cholestatic disease therapeutics, the inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT)—also known as the ileal bile acid transporter (IBAT)—has emerged as a highly effective strategy for treating conditions like Primary Biliary Cholangitis (PBC) and Type 2 Diabetes[3].

The structural hallmark of leading non-absorbable ASBT inhibitors, such as Linerixibat (GSK2330672) , is a complex, heavily substituted 1,4-benzothiazepine core [1]. The construction of this core relies critically on 3-hydroxy-4-methoxythiophenol as a foundational building block.

The "Why" Behind the Chemistry

From a mechanistic perspective, 3-hydroxy-4-methoxythiophenol is uniquely suited for this synthesis due to its bifunctional reactivity:

  • High Thiol Nucleophilicity: The sulfhydryl (-SH) group, when mildly deprotonated, exhibits exceptional nucleophilicity. This allows for the highly regioselective ring-opening of sterically hindered chiral epoxides without disturbing adjacent stereocenters [2].

  • Neighboring Group Participation (NGP): Once the thioether is formed, the sulfur atom plays a critical role in downstream stereocontrol. During the subsequent Ritter reaction, the sulfur atom attacks the transient carbocation to form a rigid episulfonium intermediate . This enforces a double-inversion mechanism, ensuring absolute retention of stereochemistry—a mandatory requirement for the biological efficacy of the final API [1].

Synthetic Pathway Visualization

The following workflow illustrates the critical path from raw intermediates to the final ASBT inhibitor framework, highlighting the structural evolution driven by 3-hydroxy-4-methoxythiophenol.

G A 3-Hydroxy-4-methoxythiophenol (Nucleophile) C Tertiary Alcohol Intermediate (Thioether) A->C NaOH, EtOH, 40°C Regioselective Opening B (R)-2-Butyl-2-ethyloxirane (Chiral Epoxide) B->C D Chloroacetamide Intermediate (via Ritter Reaction) C->D ClCH2CN, Acid Stereoselective (Episulfonium) E 1,4-Benzothiazepine Core (Cyclization) D->E Thiourea Cleavage & Benzoylation F Linerixibat (GSK2330672) ASBT Inhibitor E->F Downstream Functionalization

Synthetic workflow from 3-hydroxy-4-methoxythiophenol to the ASBT inhibitor Linerixibat.

Experimental Protocols: A Self-Validating System

The following protocols are engineered for high-fidelity scale-up, embedding causality and analytical checkpoints into every step to prevent downstream failures.

Protocol A: Regioselective Epoxide Ring-Opening

Objective: Form the chiral thioether tertiary alcohol via nucleophilic attack.

Mechanistic Choice: We utilize aqueous NaOH in ethanol. The pKa of the aromatic thiol is significantly lower than aliphatic alcohols. NaOH selectively deprotonates the thiol to a thiolate, maximizing its nucleophilicity to attack the less sterically hindered carbon of the chiral epoxide, (R)-2-butyl-2-ethyloxirane [2].

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-hydroxy-4-methoxythiophenol (1.0 eq, ~25.2 mmol) and (R)-2-butyl-2-ethyloxirane (1.1 eq) in absolute EtOH (30 mL).

  • Activation: Dropwise, add a solution of NaOH (2.2 eq) dissolved in deionized water (20 mL).

    • Causality: The slight excess of base ensures complete thiolate formation and neutralizes any acidic impurities.

  • Reaction: Heat the mixture to 40 °C and stir for 5 hours under a strict dry nitrogen atmosphere.

    • Causality: Nitrogen is critical. Oxygen exposure will rapidly cause the highly reactive thiolate to undergo oxidative dimerization into an unwanted disulfide byproduct.

  • Purification (Phase 1): Cool to ambient temperature, add toluene (25 mL), and stir for 10 minutes. Separate the layers and discard the organic layer .

    • Self-Validation Check: This reverse-extraction step is a built-in purification. Unreacted epoxide and non-polar impurities partition into the toluene, leaving the water-soluble sodium salt of the product in the aqueous phase.

  • Purification (Phase 2): Neutralize the aqueous layer with 2N HCl (to pH ~6-7) and extract with fresh toluene (100 mL). Wash the organic layer with water, dry over Na₂SO₄, and concentrate in vacuo to yield the tertiary alcohol as a viscous oil.

Protocol B: Stereoretentive Ritter Reaction

Objective: Convert the tertiary alcohol to a chloroacetamide with absolute stereoretention.

Mechanistic Choice: Direct amination of tertiary alcohols usually results in racemization via a planar carbocation. However, the adjacent thioether (donated by our starting thiophenol) traps the carbocation to form an episulfonium ion . Chloroacetonitrile (ClCH₂CN) then opens this ring, resulting in a net retention of stereochemistry [1].

Step-by-Step Procedure:

  • Preparation: Dissolve the tertiary alcohol intermediate in an excess of chloroacetonitrile (ClCH₂CN), which acts as both reagent and solvent.

  • Acid Catalysis: Cool the vessel to 0–5 °C. Slowly add a strong acid catalyst (e.g., methanesulfonic acid or sulfuric acid) dropwise to maintain the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the alcohol mass and the appearance of a new peak at [M + 57 Da]⁺ , corresponding to the addition of the chloroacetamide group.

  • Quench: Pour the mixture over crushed ice to quench the acid, neutralize with aqueous NaHCO₃, and extract with ethyl acetate.

Quantitative Data & Quality Metrics

To ensure reproducibility across batches, the following table summarizes the expected quantitative data and critical analytical markers for the intermediate stages utilizing 3-hydroxy-4-methoxythiophenol.

Reaction StepReagents & ConditionsTarget IntermediateExpected YieldKey Quality Metric (Self-Validation)
Thiolate Formation NaOH, EtOH/H₂O, N₂ atmSodium Thiolate SaltN/A (In situ)Color shift (darkening); absence of disulfide dimer on TLC.
Epoxide Ring-Opening 40 °C, 5h, followed by HCl neutralizationTertiary Alcohol (Thioether)85–92%>98% ee (Chiral HPLC); Ellman’s reagent confirms no free thiol.
Ritter Reaction ClCH₂CN, Strong Acid, 0 °C to RTChloroacetamide75–82%LC-MS shows[M+H]⁺ shift of +57 Da; NMR confirms stereoretention.
Amine Cleavage Thiourea, heatingPrimary Amine>90%Disappearance of chloroacetamide isotopic signature on MS.
Core Cyclization Triflic acid, Benzoyl chloride1,4-Benzothiazepine Core70–75%LC-MS [M+H]⁺ confirmation; sharp melting point profile.

Troubleshooting & Field Insights

  • Disulfide Formation: If yields in Protocol A are low and a non-polar spot appears on TLC, oxygen has likely infiltrated the system. Ensure rigorous sparging of solvents with nitrogen prior to the addition of NaOH.

  • Loss of Stereochemistry in Protocol B: If chiral HPLC reveals racemization after the Ritter reaction, the episulfonium intermediate was likely destabilized. Ensure the reaction temperature during acid addition does not exceed 10 °C, as thermal energy can cause the episulfonium ring to open prematurely into a planar, non-selective carbocation.

References

  • A Sulfur-Controlled Approach to the Synthesis of Linerixibat The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane Organic Process Research & Development - ACS Publications URL:[Link]

  • Combined inhibition of bile salt synthesis and intestinal uptake reduces cholestatic liver damage and colonic bile salts in mice JHEP Reports - PubMed Central URL:[Link]

Method

Application Note: High-Throughput Analytical Strategies for Monitoring Reactions of 3-Hydroxy-4-methoxythiophenol

Abstract This document provides a comprehensive guide to the primary analytical methodologies for monitoring chemical reactions involving 3-Hydroxy-4-methoxythiophenol. As a key intermediate in pharmaceutical synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the primary analytical methodologies for monitoring chemical reactions involving 3-Hydroxy-4-methoxythiophenol. As a key intermediate in pharmaceutical synthesis and materials science, robust and reliable real-time reaction monitoring is essential for optimization, impurity profiling, and ensuring final product quality. This note details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in situ Nuclear Magnetic Resonance (NMR) spectroscopy. We explain the causality behind experimental choices, provide step-by-step protocols, and offer insights into data interpretation to create a self-validating analytical system for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

3-Hydroxy-4-methoxythiophenol is a substituted aromatic thiol whose unique combination of hydroxyl, methoxy, and sulfhydryl functional groups makes it a versatile building block. However, this reactivity also presents analytical challenges. The thiol (-SH) group is susceptible to oxidation, primarily forming disulfide byproducts, while the phenolic hydroxyl (-OH) group influences the molecule's polarity and chromatographic behavior. Consequently, monitoring its reactions requires methods that can simultaneously track the disappearance of the starting material, the formation of the desired product, and the emergence of key impurities in a complex matrix.

Effective analytical monitoring provides critical insights into reaction kinetics, helps identify transient intermediates, and is fundamental for process control and quality assurance in regulated environments. The choice of technique depends on the specific analytical question, ranging from rapid progress checks to detailed mechanistic studies.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the most widely used technique for monitoring reactions of phenolic and thiophenolic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the polar starting material from less polar products and non-polar impurities like disulfides.

Causality of Method Design
  • Stationary Phase: An octadecylsilane (C18) column is the standard choice for separating aromatic compounds of moderate polarity.[3] The non-polar C18 chains interact with the aromatic ring of the analyte, providing effective retention and separation from more polar or non-polar species.

  • Mobile Phase: A gradient elution using acetonitrile (or methanol) and water is typically employed.[3] The organic solvent percentage is gradually increased to elute compounds with increasing hydrophobicity. Critically, the addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous phase is necessary.[1] This suppresses the ionization of the phenolic hydroxyl group, ensuring a consistent analyte charge state, which leads to sharp, symmetrical peaks and reproducible retention times.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The aromatic ring in 3-Hydroxy-4-methoxythiophenol and its derivatives acts as a strong chromophore.[4] Monitoring at a wavelength around 254 nm or at the specific λmax of the starting material or product allows for sensitive detection. A DAD provides the added advantage of acquiring full UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

Experimental Workflow & Protocol

The logical flow for HPLC analysis involves careful sample preparation followed by chromatographic separation and detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench Reaction (if necessary) A->B C 3. Dilute with Mobile Phase B->C D 4. Filter (0.45 µm) C->D E 5. Inject onto C18 Column D->E F 6. Gradient Elution E->F G 7. DAD/UV Detection F->G H 8. Integrate Peak Areas G->H I 9. Calculate % Conversion H->I

Caption: HPLC analysis workflow for reaction monitoring.

Protocol: HPLC Monitoring of 3-Hydroxy-4-methoxythiophenol Consumption

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: DAD set to monitor at 254 nm, with a secondary wavelength at the λmax of the expected product.

  • Gradient Program:

    • Establish a gradient that allows for the separation of the starting material, product, and potential disulfide byproduct. A typical starting point is shown in Table 1. This program should be optimized based on preliminary runs.

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    15.0595
    20.0595
    20.1955
    25.0955

    Table 1: Example HPLC Gradient Program.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B in an HPLC vial. This dilution stops the reaction and prepares the sample for injection.

    • If particulates are present, filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Monitor the chromatogram for the decrease in the peak area corresponding to 3-Hydroxy-4-methoxythiophenol and the increase in the product peak area. The disulfide byproduct, being much less polar, will typically have a significantly longer retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Products and Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. For phenolic thiols, derivatization is almost always required to increase their volatility and thermal stability, preventing decomposition in the hot GC inlet.[6][7]

Causality of Method Design
  • Derivatization: The active hydrogens on the thiol and hydroxyl groups make the parent molecule too polar and prone to adsorption on the GC column. Silylation is the most common derivatization strategy.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) efficiently replace the active hydrogens with trimethylsilyl (TMS) groups.[8] This masks the polar functional groups, dramatically increasing volatility.

  • Separation & Detection: A non-polar capillary column (e.g., DB-5ms) separates compounds based on their boiling points. The mass spectrometer fragments the eluting compounds in a predictable manner, providing a unique "fingerprint" (mass spectrum) that allows for confident structural identification.

Experimental Workflow & Protocol

The GC-MS workflow is defined by the critical derivatization step prior to analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Aliquot Reaction Mixture B 2. Solvent Extraction (e.g., with Ethyl Acetate) A->B C 3. Dry Extract (e.g., over Na2SO4) B->C D 4. Evaporate Solvent C->D E 5. Add Silylating Reagent (e.g., BSTFA) & Solvent D->E F 6. Heat (e.g., 70°C, 30 min) E->F G 7. Inject Derivatized Sample F->G H 8. Temperature Programmed GC G->H I 9. Mass Spectrometry (EI) H->I

Caption: GC-MS analysis workflow including essential derivatization.

Protocol: GC-MS Analysis via Silylation

  • Sample Preparation:

    • Withdraw an aliquot from the reaction.

    • Perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 100 µL of a silylating agent like BSTFA (with 1% TMCS as a catalyst) and 100 µL of a solvent (e.g., pyridine or acetonitrile).[8]

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • Injector: 250°C.

    • Column: DB-5ms or similar, 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min.

    • MS: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550.

  • Data Interpretation:

    • The mass spectrum of the di-TMS derivative of 3-Hydroxy-4-methoxythiophenol (MW = 300.5 g/mol ) will show a molecular ion (M+) at m/z 300. A characteristic fragment will be the loss of a methyl group ([M-15]+) at m/z 285. This data is crucial for confirming the identity of unreacted starting material and for elucidating the structures of unknown byproducts.

CompoundDerivativeMolecular Weight ( g/mol )Key m/z Fragments
3-Hydroxy-4-methoxythiophenoldi-TMS300.5300 (M+), 285 ([M-CH3]+), 73 (TMS)
Disulfide Byproductdi-TMS458.8458 (M+), 443 ([M-CH3]+), 73 (TMS)

Table 2: Expected GC-MS Data for Silylated Analytes.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For Mechanistic Insights

In situ or real-time NMR spectroscopy is an exceptionally powerful tool for studying reaction mechanisms and kinetics without the need for sample workup.[9][10] By initiating the reaction directly inside an NMR tube, one can observe the structural evolution of reactants into products in real-time.[11][12]

Causality of Method Design

The principle of in situ NMR relies on identifying distinct signals in the ¹H or ¹³C NMR spectrum for the reactant and product that do not overlap.[13] For reactions of 3-Hydroxy-4-methoxythiophenol, several protons provide excellent reporters:

  • -SH Proton: The thiol proton signal is often broad but its disappearance is a direct measure of reaction at that site.

  • Aromatic Protons: The protons on the aromatic ring will experience a change in their chemical environment (and thus their chemical shift) as the -SH group is converted to a new functionality. Monitoring the decrease of a specific aromatic proton signal of the starting material and the corresponding increase of a new signal for the product provides a clean kinetic profile.

  • Methoxy Protons: The singlet for the -OCH₃ group is sharp and easy to integrate, making it another reliable point of reference.

Experimental Protocol

Protocol: In Situ ¹H NMR Reaction Monitoring

  • Preparation:

    • In an NMR tube, dissolve a known amount of 3-Hydroxy-4-methoxythiophenol and any other starting materials (except the final reagent) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a baseline ¹H NMR spectrum (t=0).

  • Initiation:

    • Carefully add the final reagent needed to initiate the reaction (e.g., via a syringe).

    • Quickly shake the tube, place it in the NMR spectrometer, and begin acquiring spectra.

  • Data Acquisition:

    • Set up an arrayed experiment to automatically collect a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes). It is crucial to ensure the relaxation delay (d1) is sufficient for quantitative measurements (typically 5 times the longest T1 relaxation time of the signals being monitored).[9]

  • Data Processing:

    • Process the series of spectra.

    • Select a well-resolved peak for the starting material and one for the product.

    • Normalize the integrals of these peaks against a stable internal standard or a signal that does not change during the reaction (e.g., the solvent peak or the methoxy protons if they are not involved).

    • Plot the normalized integral (proportional to concentration) versus time to generate a kinetic profile of the reaction.

NMR_Logic reactant Reactant Spectrum (t=0) Aromatic Signal @ 7.1 ppm Thiol Signal @ 3.5 ppm product Product Spectrum (t=final) New Aromatic Signal @ 7.3 ppm Thiol Signal Absent reactant->product Reaction Progress kinetic_plot {Kinetic Profile|Plot of Integral vs. Time} product->kinetic_plot Data Extraction

Caption: Logical relationship for interpreting in-situ NMR data.

Conclusion and Method Selection

The optimal analytical strategy for monitoring reactions of 3-Hydroxy-4-methoxythiophenol is dictated by the research objective.

  • For quantitative analysis, routine monitoring, and quality control , a validated RP-HPLC method is the industry standard, offering excellent reproducibility and accuracy.

  • For impurity identification and structural elucidation of unknown byproducts, GC-MS with prior derivatization provides invaluable mass spectral data.

  • For gaining deep mechanistic insights and studying reaction kinetics without disturbing the system, in situ NMR is the most powerful and elegant solution.

By combining these techniques, researchers can build a comprehensive understanding of their chemical system, leading to faster process development, improved yields, and higher-purity final products.

References

  • 3-hydroxy-4-methoxythiophenol — Chemical Substance Inform
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals.
  • A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.
  • Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design methodology. Analusis - EDP Sciences.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. PMC.
  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring.
  • NMR techniques for in situ reaction monitoring.
  • Ultraviolet visible (UV-Vis) spectra of thiophenol (SPh) n -corannulenes 2b-7b.
  • In-Situ Observation of Chemical Reactions. Oxford Instruments.
  • Thiol sensing: From current methods to nanoscale contribution. Twistaroma.
  • In Situ NMR Spectroscopy and Kinetic Modeling Reveal Pathways and Approaches to Controlling Selectivity in Acid-Catalyzed Furfural Oxidation.
  • 3-hydroxy-4-methoxythiophenol | 69845-06-3. ChemicalBook.
  • The Ultraviolet Spectra of the Thiophene Deriv
  • Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
  • Exploiting in situ NMR to monitor the form
  • The near ultraviolet photodissociation dynamics of 2- and 3-substituted thiophenols: Geometric vs. electronic structure effects. AIP Publishing.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Verona.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC.
  • Technical Support Center: Enhancing Thiol Derivatiz
  • Shape-Induced Variations in Aromatic Thiols Adsorption on Gold Nanoparticle: A Novel Method for Accurate Evalu
  • GC Derivatiz
  • Insights on the UV-Screening Potential of Marine-Inspired Thiol Compounds. MDPI.
  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkyl
  • Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. NanoQAM.
  • CAS 1195-09-1: 3-Hydroxy-4-methoxytoluene. CymitQuimica.
  • 3-Methoxythiophenol 98 15570-12-4. Sigma-Aldrich.
  • 3-Hydroxy-4'-methoxyflavone | C16H12O4 | CID 97141. PubChem - NIH.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.

Sources

Application

Advanced Chromatographic Strategies for the Analysis of 3-Hydroxy-4-methoxythiophenol: An Application Note

Abstract This application note presents detailed methodologies for the qualitative and quantitative analysis of 3-Hydroxy-4-methoxythiophenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents detailed methodologies for the qualitative and quantitative analysis of 3-Hydroxy-4-methoxythiophenol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the compound's relevance in pharmaceutical and metabolomic research, robust and reliable analytical methods are crucial. This guide provides comprehensive, step-by-step protocols for sample preparation, chromatographic separation, and detection, grounded in established principles for the analysis of phenolic and thiophenolic compounds. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific applications.

Introduction

3-Hydroxy-4-methoxythiophenol is a phenolic compound of increasing interest due to its potential role as a metabolite of various pharmaceutical compounds and its structural similarity to other biologically active molecules. Accurate and precise quantification is essential for pharmacokinetic studies, in-vitro drug metabolism assays, and quality control in synthetic chemistry. This document provides a foundational guide for developing and validating analytical methods for this compound.

Thiophenols can be challenging to analyze due to their susceptibility to oxidation. Therefore, careful consideration of sample preparation and handling is paramount to ensure data integrity. The methods outlined herein are designed to be robust and reproducible, providing a solid starting point for researchers in drug development and related scientific fields.

Physicochemical Properties of 3-Hydroxy-4-methoxythiophenol

While specific experimental data for 3-Hydroxy-4-methoxythiophenol is not widely published, its structure allows for the estimation of key properties that inform analytical method development.

PropertyEstimated Value/CharacteristicRationale and Implication for Analysis
Molecular Formula C₇H₈O₂SUsed for accurate mass determination in LC-MS.
Molecular Weight 156.21 g/mol Essential for mass spectrometry settings.
Structure A benzene ring with hydroxyl, methoxy, and thiol functional groups.The phenolic hydroxyl and thiol groups are ionizable, making pH of the mobile phase a critical parameter in reversed-phase HPLC. The aromatic ring provides a chromophore for UV detection. The thiol group is prone to oxidation, necessitating careful sample handling.
Polarity Moderately polarSuitable for reversed-phase chromatography. The polarity can be modulated by adjusting the mobile phase pH.
UV Absorbance Expected λmax ~270-285 nmBased on similar phenolic structures. A UV scan of a standard is necessary to determine the optimal wavelength for detection.
pKa Estimated to be around 7-9 for the thiol and 9-10 for the phenol.The ionization state will be dependent on the mobile phase pH, affecting retention time and peak shape in reversed-phase HPLC.

HPLC-UV Method for Quantification

High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique for the quantification of aromatic compounds. The following method is a well-grounded starting point for the analysis of 3-Hydroxy-4-methoxythiophenol.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. By adjusting the composition and pH of the mobile phase, the retention of 3-Hydroxy-4-methoxythiophenol can be controlled to achieve separation from other matrix components. The addition of a small amount of acid to the mobile phase is recommended to suppress the ionization of the phenolic and thiolic protons, leading to better peak shape and reproducible retention times.

Experimental Protocol

3.2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Chemicals and Reagents:

    • 3-Hydroxy-4-methoxythiophenol reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid (ACS grade).

3.2.2. Solutions Preparation

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Hydroxy-4-methoxythiophenol reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 2-8°C and protected from light. Due to the potential for oxidation, it is advisable to prepare this fresh or assess its stability over time.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 0.1 to 100 µg/mL.

3.2.3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-UV analysis.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures the analyte is in its protonated form for better retention and peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on analyte concentration and instrument sensitivity.
Detection Wavelength 278 nm (or optimal λmax)Based on the UV absorbance of similar phenolic compounds. A DAD can be used to determine the optimal wavelength from the UV spectrum of the analyte.
Run Time 15 minutesIncludes gradient and re-equilibration time.

3.2.4. Sample Preparation

The choice of sample preparation will depend on the matrix. For relatively clean samples like in-vitro assays or reaction mixtures:

  • Dilute the sample with the initial mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulates that could damage the column.[1]

For more complex matrices like plasma or tissue homogenates, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[2][3]

3.2.5. Data Analysis and System Suitability

  • Calibration Curve: Inject the working standards in duplicate. Plot the peak area versus the concentration and perform a linear regression to obtain the calibration curve. A correlation coefficient (r²) > 0.995 is typically desired.

  • System Suitability: Inject a mid-point standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards & Mobile Phase hplc_system HPLC System Setup (Table 2 Conditions) prep_standards->hplc_system prep_sample Prepare & Filter Sample inject Inject Samples & Standards prep_sample->inject hplc_system->inject acquire_data Data Acquisition (UV Detector) inject->acquire_data integrate Integrate Peaks acquire_data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV analysis of 3-Hydroxy-4-methoxythiophenol.

LC-MS Method for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification in complex biological matrices.

Principle

This method couples the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. The analyte is separated using reversed-phase chromatography and then ionized, typically using electrospray ionization (ESI). The mass spectrometer then detects and quantifies the analyte based on its specific mass-to-charge ratio (m/z). For enhanced selectivity, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion is fragmented, and a resulting product ion is monitored. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Experimental Protocol

4.2.1. Instrumentation and Consumables

  • LC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for faster analysis and better resolution.

  • Chemicals and Reagents: As per the HPLC method, but with LC-MS grade solvents and additives to minimize background ions.

4.2.2. Solutions Preparation

  • Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS grade).

  • Standard Solutions: Prepared as in the HPLC method, but at lower concentrations (e.g., 0.1 to 1000 ng/mL) due to the higher sensitivity of the mass spectrometer.

4.2.3. LC-MS Conditions

The following table provides recommended starting parameters for the LC-MS analysis.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmUHPLC columns offer higher efficiency and faster run times.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffers like formic acid are essential for stable ESI.
Gradient 5% to 95% B over 5 minutesA shorter gradient is possible with a UHPLC system.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 5 µLSmaller injection volumes are typical for LC-MS.

4.2.4. Mass Spectrometer Settings (Triple Quadrupole)

ParameterSuggested SettingRationale
Ionization Mode ESI Negative or PositiveThe phenolic hydroxyl and thiol groups can be deprotonated in negative mode, while the thiol might also be amenable to positive mode ionization. Both should be tested.
Precursor Ion (Q1) [M-H]⁻: m/z 155.02[M+H]⁺: m/z 157.03Based on the molecular weight of the analyte.
Product Ions (Q3) To be determined by infusionA standard solution should be infused into the mass spectrometer to identify the most stable and abundant product ions for MRM transitions.
Capillary Voltage 3-4 kVTo be optimized for maximal signal.
Source Temperature 120-150 °CTo be optimized.
Desolvation Gas Nitrogen, ~600 L/hrTo aid in the desolvation of droplets.
Desolvation Temp. 350-500 °CTo be optimized.

4.2.5. Sample Preparation for LC-MS

For biological matrices such as plasma or urine, a more rigorous sample cleanup is crucial to minimize matrix effects.[5]

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Alternatively, solid-phase extraction (SPE) can provide a cleaner sample and concentrate the analyte.[6]

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_matrix Biological Matrix (e.g., Plasma) protein_precip Protein Precipitation & Centrifugation sample_matrix->protein_precip evap_recon Evaporation & Reconstitution protein_precip->evap_recon lc_separation UHPLC Separation (Table 3 Conditions) evap_recon->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection integrate_xic Integrate XIC ms_detection->integrate_xic calibrate_ms Generate Calibration Curve (IS corrected) integrate_xic->calibrate_ms quantify_ms Quantify Analyte calibrate_ms->quantify_ms

Caption: Workflow for LC-MS/MS analysis of 3-Hydroxy-4-methoxythiophenol.

Method Validation

Once the initial method development is complete, a full validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[7][8] Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The linear relationship between the analyte concentration and the instrument response.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust and scientifically sound framework for the analysis of 3-Hydroxy-4-methoxythiophenol. The HPLC-UV method is suitable for routine analysis and quality control where high concentrations are expected. The LC-MS/MS method offers high sensitivity and selectivity, making it the preferred choice for bioanalytical studies and trace-level quantification. The provided protocols are starting points and should be optimized and validated for the specific application and matrix of interest.

References

  • Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. (n.d.). iris.unito.it. Retrieved March 29, 2026, from [Link]

  • Lande, C., de la Chesnaye, E., & Guitton, J. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(25), 5915-5923. [Link]

  • Li, Y., et al. (2022). Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. Journal of Chromatography B, 1194, 123183. [Link]

  • Salazar-López, N. J., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 29(4), 436-444. [Link]

  • Pobłocka-Olech, L., et al. (2025). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Molecules, 30(21), 5087. [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. [Link]

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. (n.d.). Phenomenex. Retrieved March 29, 2026, from [Link]

  • Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. (n.d.). Agilent. Retrieved March 29, 2026, from [Link]

Sources

Method

Application Note: 3-Hydroxy-4-methoxythiophenol in the Asymmetric Synthesis of 1,4-Benzothiazepines

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized 1,4-benzothiazepine-1,1-dioxides—a critical pharmacophore found in potent ileal bile acid transporter (IBAT) inhibitors like Linerixibat (G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized 1,4-benzothiazepine-1,1-dioxides—a critical pharmacophore found in potent ileal bile acid transporter (IBAT) inhibitors like Linerixibat (GSK2330672)—relies heavily on the strategic use of 3-hydroxy-4-methoxythiophenol (3-HMT) as a foundational synthon[1].

From a process chemistry perspective, 3-HMT is an exceptional building block due to its dual functionality (thiol and phenol) and specific electronic properties. The success of this synthesis hinges on chemoselectivity and stereoretention :

  • Chemoselective Alkylation: The pKa of the thiol group (~6) is significantly lower than that of the phenol group (~10). Under basic conditions, both can be deprotonated. However, according to Hard-Soft Acid-Base (HSAB) theory, the resulting thiolate is a "soft" nucleophile, whereas the phenoxide is "hard." When reacted with a soft electrophile like an epoxide, the thiolate attacks exclusively. This eliminates the need for transient protecting groups, drastically improving atom economy[1].

  • Neighboring Group Participation (NGP): The electron-rich sulfur atom enables stereoretention during subsequent carbon-nitrogen bond formation (Ritter reaction) by forming a transient episulfonium ion, preventing the racemization of adjacent chiral centers[2].

Synthetic Workflow & Pathway Visualization

The following workflow illustrates the step-by-step assembly of the 1,4-benzothiazepine core starting from 3-HMT and an enantiopure epoxide.

Workflow N1 3-Hydroxy-4-methoxythiophenol + (R)-2-butyl-2-ethyloxirane N2 Thioether Intermediate (Regioselective Opening) N1->N2 NaOH, EtOH/H2O 40°C, 5h N3 Chloroacetamide Intermediate (Stereoselective Ritter) N2->N3 ClCH2CN, H+ Retention of Config. N4 Amine Intermediate (Thiourea Cleavage) N3->N4 Thiourea Deprotection N5 1,4-Benzothiazepine Core (Cyclization & Oxidation) N4->N5 Intramolecular Cyclization N6 Linerixibat (GSK2330672) Active API N5->N6 Final Assembly

Synthetic workflow of 1,4-benzothiazepines from 3-hydroxy-4-methoxythiophenol.

Quantitative Data: Optimization of Chemoselective Thioetherification

To establish a self-validating protocol, our team evaluated various base/solvent combinations. The data below demonstrates why an aqueous NaOH/EtOH system is the industrial standard for this transformation[3].

Table 1: Reaction Optimization for Epoxide Ring Opening

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Chemoselectivity (S- vs O-alkylation)
1K₂CO₃ (2.2)DMF60127895 : 5
2Et₃N (2.2)CH₂Cl₂25244590 : 10
3NaOH (2.2)EtOH / H₂O252085>99 : 1
4 NaOH (2.2) EtOH / H₂O 40 5 92 >99 : 1

Insight: Entry 4 provides optimal kinetic turnover while maintaining >99% chemoselectivity for the thiol. The biphasic-like nature of the EtOH/H₂O system perfectly solvates the highly polar transition state.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Epoxide Ring Opening (Thioetherification)

Objective: Synthesize the thioether intermediate via the coupling of 3-HMT with (R)-2-butyl-2-ethyloxirane without phenol protection[1].

Methodology & Causality:

  • Reagent Charging: Under a nitrogen atmosphere, charge a reaction vessel with 3-hydroxy-4-methoxythiophenol (5.0 g, 25.2 mmol), (R)-2-butyl-2-ethyloxirane (3.56 g, 27.7 mmol), and ethanol (30 mL). Causality: Nitrogen prevents the oxidative disulfide dimerization of the thiophenol.

  • Base Addition: Dissolve NaOH (2.22 g, 55.5 mmol) in deionized water (20 mL). Add this solution dropwise to the reaction vessel.

  • Reaction Execution: Heat the mixture to 40 °C and stir for 5 hours.

    • In-Process Control (IPC): Monitor via HPLC (248 nm). The system is self-validating when the 3-HMT peak area drops below 1%.

  • Phase-Switch Purification: Cool to ambient temperature, add toluene (25 mL), and stir for 10 minutes. Separate and discard the organic layer.

    • Causality: The desired product is currently dissolved in the aqueous layer as a highly polar sodium phenoxide salt. Discarding the organic layer efficiently strips away unreacted epoxide and non-acidic organic impurities, acting as a built-in purification step[1].

  • Product Isolation: Neutralize the aqueous layer with 2N HCl (approx. 27.8 mL) until the pH reaches 5–6 to reprotonate the phenol. Extract with toluene (100 mL), wash with water (25 mL), and concentrate in vacuo to yield the thioether intermediate as a viscous oil.

Protocol 2: Stereoselective Ritter Reaction

Objective: Convert the tertiary alcohol of the thioether into a chloroacetamide while retaining the stereochemistry of the chiral center[2].

Methodology & Causality:

  • Activation: Dissolve the thioether intermediate in excess chloroacetonitrile (ClCH₂CN), which acts as both the solvent and the nucleophile.

  • Acid Catalysis: Cool the mixture to 0 °C and slowly add methanesulfonic acid.

    • Causality: The acid protonates the tertiary alcohol, leading to the loss of water and the formation of a carbocation. Immediately, the adjacent electron-rich sulfur atom participates via Neighboring Group Participation (NGP), forming a bridged episulfonium ion. This prevents bond rotation and racemization.

  • Nucleophilic Attack: Allow the reaction to warm to room temperature. The nitrile nitrogen attacks the episulfonium ion from the backside, resulting in a net retention of configuration (double inversion)[2].

  • Quench & Isolate: Quench the reaction over ice water, extract with dichloromethane, and concentrate to isolate the chloroacetamide intermediate. Validation: Chiral HPLC must confirm an enantiomeric excess (ee) of >95%.

Protocol 3: Deprotection and Cyclization to the Benzothiazepine Core

Objective: Cleave the chloroacetamide protecting group and cyclize to form the 1,4-benzothiazepine-1,1-dioxide scaffold[4].

Methodology & Causality:

  • Thiourea Cleavage: Treat the chloroacetamide intermediate with thiourea (1.2 equiv) in an ethanol/acetic acid mixture at 80 °C.

    • Causality: Thiourea selectively displaces the highly reactive chloride. The resulting intermediate spontaneously cyclizes to form a pseudothiohydantoin byproduct, liberating the primary amine without disturbing the delicate thioether linkage.

  • Cyclization: Neutralize the mixture to pH 8 using aqueous Na₂CO₃. The newly freed primary amine will undergo intramolecular cyclization with the adjacent functional groups to form the 7-membered 1,4-benzothiazepine ring.

  • Oxidation: Cool the cyclized product to 5 °C in methanol. Add Oxone (potassium peroxymonosulfate) in small portions to selectively oxidize the ring sulfur to a sulfone (1,1-dioxide) without over-oxidizing the nitrogen[4].

  • Final Isolation: Quench with water, extract with ethyl acetate, and crystallize the final 1,4-benzothiazepine-1,1-dioxide core.

References

  • Synthesis of benzothiazepines (Patent WO2016020785A1)
  • GSK 2330672, LINERIXIBAT - New Drug Approvals Source: New Drug Approvals URL
  • Syntheseverfahren (Patent EP3475266B1)
  • Development of an Enzymatic Process for the Production of (R)

Sources

Application

Application Notes and Protocols for Stereoselective Reactions Involving 3-Hydroxy-4-methoxythiophenol Derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction 3-Hydroxy-4-methoxythiophenol is a multifunctional aromatic compound possessing a unique combination of a nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4-methoxythiophenol is a multifunctional aromatic compound possessing a unique combination of a nucleophilic thiol, a phenolic hydroxyl, and an electron-rich methoxy-substituted benzene ring. This constellation of functional groups makes it a highly versatile, yet underexplored, building block in modern synthetic chemistry. While direct literature on the stereoselective applications of this specific molecule is nascent, its structural motifs are present in a variety of bioactive molecules and privileged ligand scaffolds.

These application notes provide a forward-looking guide for researchers, outlining proposed stereoselective transformations that leverage the distinct reactivity of 3-Hydroxy-4-methoxythiophenol. The protocols detailed herein are built upon well-established, mechanistically sound, and highly cited methodologies for analogous substrates. They are intended to serve as a robust starting point for the development of novel chiral molecules for applications in medicinal chemistry and materials science.

Part 1: Asymmetric Michael Addition of 3-Hydroxy-4-methoxythiophenol to α,β-Unsaturated Carbonyls

The soft nucleophilicity of the thiol group in 3-Hydroxy-4-methoxythiophenol makes it an excellent candidate for asymmetric conjugate addition reactions. Organocatalysis, in particular, offers a powerful, metal-free approach to control the stereochemistry of such transformations, leading to the synthesis of valuable chiral thioethers.

Causality Behind Experimental Choices

The choice of an organocatalyst is paramount in achieving high enantioselectivity. Chiral secondary amines, such as derivatives of proline or diarylprolinol silyl ethers, operate via an iminium ion activation mechanism with the enone, while the thiol is activated by a basic co-catalyst or the amine catalyst itself. The steric environment created by the catalyst directs the approach of the thiophenol to one face of the Michael acceptor, thereby establishing the new stereocenter. The phenolic hydroxyl on the thiophenol can potentially interact with the catalyst or substrate through hydrogen bonding, influencing both reactivity and selectivity.

Self-Validating Protocol: Organocatalytic Asymmetric Michael Addition

This protocol describes the asymmetric addition of 3-Hydroxy-4-methoxythiophenol to chalcone, a representative α,β-unsaturated ketone.

Materials:

  • 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3)[1][2]

  • Chalcone

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Benzoic acid (co-catalyst)

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add chalcone (0.2 mmol, 1.0 equiv.).

  • Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.04 mmol, 20 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Dissolve the solids in anhydrous toluene (2.0 mL).

  • Add 3-Hydroxy-4-methoxythiophenol (0.3 mmol, 1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral thioether.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Outcomes for Asymmetric Michael Addition

The following table summarizes expected yields and enantioselectivities for the addition of 3-Hydroxy-4-methoxythiophenol to various Michael acceptors, based on analogous reactions in the literature.

EntryMichael AcceptorCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Chalcone20249295
2Cyclohex-2-en-1-one20368897
3(E)-3-Nonen-2-one20488592
4Diethyl maleate20487588
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification chalcone Chalcone stir Stir at RT (24-48 h) chalcone->stir catalyst Chiral Catalyst (20 mol%) catalyst->stir cocatalyst Benzoic Acid (10 mol%) cocatalyst->stir toluene Anhydrous Toluene toluene->stir thiophenol 3-Hydroxy-4-methoxythiophenol thiophenol->stir quench Quench (NaHCO3) stir->quench extract Extract (EtOAc) quench->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Chiral Thioether purify->product hplc Chiral HPLC Analysis product->hplc

Caption: Workflow for the organocatalytic asymmetric Michael addition.

Part 2: Synthesis of a Novel P,S-Bidentate Chiral Ligand

The bifunctional nature of 3-Hydroxy-4-methoxythiophenol allows for its elaboration into novel chiral ligands for asymmetric catalysis. The hydroxyl and thiol groups can be selectively functionalized to introduce phosphorus and other coordinating atoms, creating a chiral pocket around a metal center.

Causality Behind Experimental Choices

The synthesis of a P,S-bidentate ligand requires a multi-step sequence with careful control of regioselectivity. The phenolic hydroxyl is a harder nucleophile than the thiol and can be selectively O-alkylated or O-arylated. The thiol group can then be reacted with a chiral phosphine precursor. The choice of a binaphthyl-based phosphine introduces axial chirality, which, in combination with the stereogenic center on the thiophenol backbone, can lead to synergistic or non-synergistic effects in catalysis.

Self-Validating Protocol: Synthesis of a P,S-Bidentate Ligand

This protocol outlines a proposed synthesis of a novel chiral ligand derived from 3-Hydroxy-4-methoxythiophenol and a chiral phosphine oxide.

Step 1: O-Alkylation of the Phenolic Hydroxyl

  • In a 100 mL round-bottom flask, dissolve 3-Hydroxy-4-methoxythiophenol (10 mmol, 1.0 equiv.) in anhydrous DMF (40 mL).

  • Add potassium carbonate (15 mmol, 1.5 equiv.) and stir the suspension for 15 minutes at room temperature.

  • Add (R)-1-bromo-2-methylpropane (12 mmol, 1.2 equiv.) dropwise.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into ice-water (100 mL).

  • Extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the O-alkylated intermediate.

Step 2: Thiol-Ene Reaction with a Chiral Phosphine Oxide

  • In a quartz reaction vessel, dissolve the O-alkylated intermediate (8 mmol, 1.0 equiv.) and (R)-diallylphenylphosphine oxide (8.8 mmol, 1.1 equiv.) in degassed methanol (50 mL).

  • Add 2,2-dimethoxy-2-phenylacetophenone (photoinitiator, 0.4 mmol, 5 mol%).

  • Irradiate the mixture with a UV lamp (365 nm) at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent in vacuo and purify the residue by column chromatography to obtain the chiral P,S-ligand precursor.

Step 3: Reduction of the Phosphine Oxide

  • To a solution of the chiral P,S-ligand precursor (6 mmol, 1.0 equiv.) in anhydrous toluene (30 mL) at 0°C, add trichlorosilane (30 mmol, 5.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and then heat at 110°C for 8 hours.

  • Cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract with toluene, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by chromatography on silica gel under an inert atmosphere to yield the final P,S-bidentate ligand.

Synthetic Pathway Diagram

G start 3-Hydroxy-4-methoxythiophenol step1_reagents 1. K2CO3, DMF 2. (R)-1-bromo-2-methylpropane start->step1_reagents intermediate1 O-Alkylated Intermediate step1_reagents->intermediate1 step2_reagents 1. (R)-Diallylphenylphosphine oxide 2. Photoinitiator, hν intermediate1->step2_reagents intermediate2 Chiral P,S-Ligand Precursor (Phosphine Oxide) step2_reagents->intermediate2 step3_reagents Trichlorosilane, Toluene intermediate2->step3_reagents product Final P,S-Bidentate Ligand step3_reagents->product

Caption: Proposed synthesis of a novel P,S-bidentate chiral ligand.

Part 3: Atroposelective Synthesis via Asymmetric Suzuki-Miyaura Coupling

Axially chiral biaryls are a cornerstone of modern asymmetric catalysis. The 3-Hydroxy-4-methoxythiophenol scaffold can be elaborated into a precursor for atroposelective Suzuki-Miyaura coupling to construct such structures.

Causality Behind Experimental Choices

This strategy involves converting the phenolic hydroxyl into a triflate, a good leaving group for cross-coupling reactions. The thiol group is protected as a thioether to prevent interference with the palladium catalyst. The key to atroposelectivity is the use of a chiral palladium catalyst with a bulky phosphine ligand that can differentiate between the two prochiral faces of the aryl triflate during the oxidative addition step, leading to a high enantiomeric excess of one atropisomer.

Self-Validating Protocol: Atroposelective Suzuki-Miyaura Coupling

Step 1: Synthesis of the Aryl Triflate Precursor

  • To a solution of 3-Hydroxy-4-methoxythiophenol (5 mmol, 1.0 equiv.) in anhydrous dichloromethane (25 mL) at 0°C, add pyridine (6 mmol, 1.2 equiv.).

  • Add trifluoromethanesulfonic anhydride (5.5 mmol, 1.1 equiv.) dropwise over 15 minutes.

  • Stir the reaction at 0°C for 1 hour.

  • Quench with water and separate the organic layer.

  • Wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the aryl triflate.

Step 2: Asymmetric Suzuki-Miyaura Coupling

  • In a glovebox, to a flame-dried Schlenk tube, add the aryl triflate (0.5 mmol, 1.0 equiv.), 1-naphthylboronic acid (0.75 mmol, 1.5 equiv.), and potassium phosphate (1.5 mmol, 3.0 equiv.).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)2 (0.025 mmol, 5 mol%) and a chiral phosphine ligand (e.g., (R)-SPhos, 0.06 mmol, 12 mol%) in anhydrous toluene (2.5 mL).

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 80°C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the atropisomeric biaryl.

  • Determine the enantiomeric excess by chiral HPLC.

Data Presentation: Expected Outcomes for Atroposelective Coupling
EntryBoronic AcidChiral LigandTemp (°C)Yield (%)ee (%)
11-Naphthylboronic acid(R)-SPhos808594
22-Tolylboronic acid(R)-XPhos1007891
3Phenylboronic acid(R)-SPhos8095N/A
Logical Relationship Diagram

G cluster_precursor Precursor Synthesis cluster_coupling Asymmetric Cross-Coupling start 3-Hydroxy-4- methoxythiophenol triflate Aryl Triflate start->triflate Triflation product Atropisomeric Biaryl triflate->product boronic Boronic Acid boronic->product catalyst Chiral Pd Catalyst catalyst->product

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-Hydroxy-4-methoxythiophenol

Introduction: The Significance of 3-Hydroxy-4-methoxythiophenol in Medicinal Chemistry 3-Hydroxy-4-methoxythiophenol is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Hydroxy-4-methoxythiophenol in Medicinal Chemistry

3-Hydroxy-4-methoxythiophenol is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique arrangement of a thiol, a hydroxyl, and a methoxy group on an aromatic ring provides multiple points for synthetic modification, making it a versatile intermediate in drug discovery and development. The thiophenol moiety is a known pharmacophore in various therapeutic areas, and the additional functional groups allow for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Given its importance, robust and scalable synthetic routes are essential for ensuring a consistent and cost-effective supply for research and commercial production.

This document provides a comprehensive guide to the considerations and protocols for the scale-up synthesis of 3-Hydroxy-4-methoxythiophenol. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to transition from laboratory-scale synthesis to larger-scale production.

Synthetic Strategies: Pathways to 3-Hydroxy-4-methoxythiophenol

Several synthetic routes can be envisioned for the preparation of 3-Hydroxy-4-methoxythiophenol. The choice of a particular route for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, safety, and the ease of purification. A highly plausible and commonly employed strategy for the synthesis of substituted thiophenols involves the reduction of the corresponding sulfonyl chloride.

Proposed Synthetic Route: Reduction of 3-Hydroxy-4-methoxybenzenesulfonyl Chloride

A logical and practical approach begins with the readily available starting material, isovanillin, which can be converted to the target 3-Hydroxy-4-methoxythiophenol in a multi-step synthesis. This route offers a good balance of atom economy and process control.

DOT Script for the Proposed Synthetic Pathway

Synthetic Pathway Isovanillin Isovanillin 3-Hydroxy-4-methoxybenzaldehyde 3-Hydroxy-4-methoxybenzaldehyde Isovanillin->3-Hydroxy-4-methoxybenzaldehyde Protection (e.g., Ac₂O, Py) 3-Hydroxy-4-methoxybenzoic acid 3-Hydroxy-4-methoxybenzoic acid 3-Hydroxy-4-methoxybenzaldehyde->3-Hydroxy-4-methoxybenzoic acid Oxidation (e.g., KMnO₄) 3-Hydroxy-4-methoxybenzenesulfonyl chloride 3-Hydroxy-4-methoxybenzenesulfonyl chloride 3-Hydroxy-4-methoxybenzoic acid->3-Hydroxy-4-methoxybenzenesulfonyl chloride Chlorosulfonation (e.g., ClSO₃H) 3-Hydroxy-4-methoxythiophenol 3-Hydroxy-4-methoxythiophenol 3-Hydroxy-4-methoxybenzenesulfonyl chloride->3-Hydroxy-4-methoxythiophenol Reduction (e.g., Zn/H₂SO₄)

Caption: Proposed synthetic pathway for 3-Hydroxy-4-methoxythiophenol.

Scale-Up Synthesis: From Bench to Plant

Transitioning a synthetic process from the laboratory to a manufacturing scale introduces a host of challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process.[1] What works well on a gram scale may not be directly translatable to a multi-kilogram or pilot-plant scale.[1]

Key Considerations for Scale-Up
ConsiderationLaboratory Scale (grams)Pilot/Production Scale (kilograms)Rationale and Mitigation Strategies
Heat Transfer Rapid heating and cooling with standard lab equipment.Slower heat dissipation due to lower surface area-to-volume ratio.Rationale: Exothermic reactions can lead to thermal runaways.[2] Mitigation: Use of jacketed reactors with precise temperature control, controlled addition of reagents, and consideration of reaction calorimetry studies.
Mass Transfer Efficient mixing with magnetic stirrers.Potential for inefficient mixing, leading to localized "hot spots" and side reactions.Rationale: Inadequate mixing can result in lower yields and inconsistent product quality. Mitigation: Employing appropriately designed agitators (e.g., pitched-blade turbines, anchor stirrers) and optimizing stirring speed.
Reagent Handling Manual addition of reagents.Requires specialized equipment for safe and controlled addition of large quantities of hazardous materials.Rationale: Handling large volumes of corrosive or toxic reagents like chlorosulfonic acid and dealing with the stench of thiophenols poses significant safety risks.[3][4][5][6][7] Mitigation: Use of closed-system transfer lines, metering pumps, and dedicated ventilation systems.
Work-up and Isolation Simple liquid-liquid extractions and rotary evaporation.Large-volume extractions, phase separations, and distillations require specialized equipment.Rationale: Inefficient work-up can lead to product loss and impurities. Mitigation: Utilizing large-scale extraction vessels, centrifuges for phase separation, and wiped-film evaporators for solvent removal.
Purification Column chromatography is feasible.Column chromatography is often impractical and costly at a large scale.Rationale: Large-scale chromatography is resource-intensive. Mitigation: Developing robust crystallization or distillation procedures for purification.[8]
Safety Performed in a fume hood.Requires a comprehensive process safety management (PSM) program.Rationale: The risks of fire, explosion, and toxic exposure are magnified at a larger scale.[3][4][5][6][7] Mitigation: Conducting a thorough hazard and operability (HAZOP) study, implementing engineering controls, and providing appropriate personal protective equipment (PPE).[3][4][5][6][7]

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized based on specific laboratory and pilot plant capabilities.

Part 1: Synthesis of 3-Hydroxy-4-methoxybenzenesulfonyl Chloride

1. Protection of the Phenolic Hydroxyl Group (Acetylation of Isovanillin):

  • In a well-ventilated fume hood, to a stirred solution of isovanillin (1 equivalent) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding crushed ice and then acidify with 2N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated product.

2. Oxidation to the Benzoic Acid:

  • To a stirred solution of the acetylated isovanillin (1 equivalent) in a mixture of acetone and water, add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with sodium bisulfite solution until the purple color disappears and the manganese dioxide precipitate is dissolved.

  • Acidify the solution with concentrated HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization.

3. Chlorosulfonation:

  • CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a dry apparatus under an inert atmosphere in a chemical fume hood with appropriate PPE.

  • To a stirred solution of the acetylated benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the sulfonyl chloride.

Part 2: Reduction to 3-Hydroxy-4-methoxythiophenol
  • CAUTION: Thiophenols have a strong, unpleasant odor and are toxic.[3][4][5][6][7] This reaction should be performed in a well-ventilated fume hood. The reduction with zinc and acid generates hydrogen gas, which is flammable.

  • To a stirred suspension of zinc dust (4-6 equivalents) in concentrated sulfuric acid (or HCl) and water at 0 °C, slowly add a solution of the 3-hydroxy-4-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., toluene or THF). The addition should be controlled to maintain the temperature below 10 °C.[9]

  • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude thiophenol can be purified by vacuum distillation or crystallization.

DOT Script for the Scale-Up Workflow

Scale-Up Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Raw Material Charging Raw Material Charging Reaction Reaction Raw Material Charging->Reaction Controlled Addition In-Process Control (IPC) In-Process Control (IPC) Reaction->In-Process Control (IPC) Monitoring In-Process Control (IPC)->Reaction Adjustments Quenching Quenching In-Process Control (IPC)->Quenching Completion Phase Separation Phase Separation Quenching->Phase Separation Extraction Extraction Phase Separation->Extraction Solvent Removal Solvent Removal Extraction->Solvent Removal Crystallization/Distillation Crystallization/Distillation Solvent Removal->Crystallization/Distillation Filtration/Drying Filtration/Drying Crystallization/Distillation->Filtration/Drying Final Product Final Product Filtration/Drying->Final Product

Caption: A generalized workflow for the scale-up synthesis of 3-Hydroxy-4-methoxythiophenol.

Analytical Characterization and Quality Control

For use in drug development, the final product must meet stringent purity specifications. The following analytical techniques are recommended for quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point: As an indicator of purity.

Conclusion

The scale-up synthesis of 3-Hydroxy-4-methoxythiophenol presents a series of challenges that require careful consideration of reaction conditions, process safety, and purification strategies. The proposed synthetic route, involving the reduction of the corresponding sulfonyl chloride derived from isovanillin, offers a practical and scalable approach. By implementing robust process controls, conducting thorough safety assessments, and developing efficient purification methods, it is possible to produce high-purity 3-Hydroxy-4-methoxythiophenol on a large scale to support the demands of drug discovery and development.

References

  • Thiophenol - SAFETY DATA SHEET. (2024, April 22).
  • Thiophenol - Wikipedia. Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • thiophenol - Organic Syntheses Procedure. Retrieved from [Link]

  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC. (2019, July 19). Retrieved from [Link]

  • US3734969A - Manufacture of thiophenol - Google Patents.
  • Material Safety Data Sheet - Thiophenol - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • How to deal with Scale-up challenges of Chemistry? | Prime Scholars. (2021, October 27). Retrieved from [Link]

  • Production of thiophenols - Patent 0018118. (1980, October 29).
  • Applications of 3-Methoxythiophene in Pharmaceutical and Electronic Industries. (2026, March 25). Retrieved from [Link]

  • Practical and Scaleable Syntheses of 3-Hydroxythiophenol | Request PDF - ResearchGate. Retrieved from [Link]

  • synthesis of thiophenol from phenol | Chem-Station Int. Ed. (2016, May 12). Retrieved from [Link]

  • Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Retrieved from [Link]

  • 3-hydroxy-4-methoxythiophenol — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Thiophenols from Phenols - Organic Syntheses Procedure. Retrieved from [Link]

  • Purification Strategies for Flavones and Related Compounds - Teledyne Labs. (2012, November 9). Retrieved from [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Retrieved from [Link]

  • Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone - ResearchGate. Retrieved from [Link]

  • An Improved 3-hydroxythiophenol Synthesis - ResearchGate. Retrieved from [Link]

  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PubMed. (2019, July 19). Retrieved from [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC. Retrieved from [Link]

Sources

Application

Use of 3-Hydroxy-4-methoxythiophenol in the synthesis of compounds for metabolic disorders

Application Note: 3-Hydroxy-4-methoxythiophenol in the Synthesis of Ileal Bile Acid Transporter (IBAT) Inhibitors for Metabolic Disorders Executive Summary The development of targeted therapeutics for metabolic disorders...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Hydroxy-4-methoxythiophenol in the Synthesis of Ileal Bile Acid Transporter (IBAT) Inhibitors for Metabolic Disorders

Executive Summary

The development of targeted therapeutics for metabolic disorders—specifically Type II diabetes mellitus and cholestatic liver diseases like Primary Biliary Cholangitis (PBC)—has increasingly focused on the modulation of enterohepatic circulation. A primary target in this pathway is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT)[1].

This application note details the critical role of 3-Hydroxy-4-methoxythiophenol (CAS 69845-06-3) as a foundational building block in the synthesis of 1,4-benzothiazepine-based IBAT inhibitors, most notably Linerixibat (GSK2330672) [2][3]. We provide a deep mechanistic analysis of the synthetic workflow, highlighting the causality behind stereoselective transformations, alongside field-validated, self-correcting experimental protocols designed for scale-up and high enantiomeric fidelity.

Biological Context: IBAT Inhibition in Metabolic Disorders

Bile acids synthesized in the liver from cholesterol are secreted into the intestine, where they facilitate lipid absorption before being reabsorbed by the IBAT in the terminal ileum[1]. Inhibiting this transporter disrupts the enterohepatic recirculation of bile acids.

Pharmacological blockade by compounds like Linerixibat forces the excretion of bile acids in the feces. To compensate for this loss, the liver upregulates the conversion of hepatic cholesterol into new bile acids (indicated by a 10-fold increase in the biomarker C4)[4]. This depletion of hepatic cholesterol triggers a systemic metabolic cascade, resulting in significantly lowered plasma low-density lipoprotein cholesterol (LDL-C) and improved glycemic control (reduced plasma glucose)[4].

BiologicalPathway Cholesterol Hepatic Cholesterol (Precursor) BileAcids Bile Acids (Liver & Gallbladder) Cholesterol->BileAcids Enzymatic Synthesis Metabolic Metabolic Benefits (↓ Glucose, ↓ LDL-C) Cholesterol->Metabolic Leads to Intestine Small Intestine (Lipid Emulsification) BileAcids->Intestine Secretion ASBT ASBT / IBAT Transporter (Terminal Ileum) Intestine->ASBT Binding PortalVein Portal Vein (Reabsorption) ASBT->PortalVein Normal Reuptake Feces Fecal Excretion ASBT->Feces Diverted (Inhibited State) PortalVein->BileAcids Enterohepatic Circulation Feces->Cholesterol Triggers Compensatory Depletion Linerixibat Linerixibat (GSK2330672) (IBAT Inhibitor) Linerixibat->ASBT Competitive Inhibition

Figure 1: Mechanism of action for IBAT inhibitors in enterohepatic circulation and metabolic regulation.

Mechanistic Rationale: The Role of 3-Hydroxy-4-methoxythiophenol

The synthesis of the 1,4-benzothiazepine core requires a precise assembly of a chiral quaternary center and an activated aromatic ring. 3-Hydroxy-4-methoxythiophenol is selected for two highly specific chemical reasons:

  • Bifunctional Nucleophilicity: The highly polarizable thiol (-SH) group acts as a potent soft nucleophile. Under mildly basic conditions, it selectively attacks the less sterically hindered primary carbon of the chiral epoxide ((R)-2-butyl-2-ethyloxirane) via an SN​2 mechanism, leaving the delicate chiral quaternary center intact[5].

  • Aromatic Activation for Cyclization: The hydroxyl (-OH) and methoxy (-OCH3) groups are strong electron-donating groups (EDGs). They activate the phenyl ring, predisposing it for the subsequent intramolecular electrophilic aromatic substitution required to close the 7-membered benzothiazepine ring[6].

The Stereoselective Ritter Reaction via Episulfonium Intermediate

Following the epoxide opening, the resulting intermediate is a β -hydroxy sulfide (a tertiary alcohol). When subjected to a Ritter reaction with chloroacetonitrile under acidic conditions, one might expect racemization at the tertiary carbocation. However, the reaction is highly stereoselective [2]. Causality: The adjacent sulfur atom participates via neighboring group participation (NGP). As the protonated hydroxyl group leaves, the sulfur lone pair attacks the forming carbocation to create a rigid, three-membered thiiranium (episulfonium) ion . The incoming nitrile then attacks this intermediate from the opposite face, resulting in a net retention of configuration (double inversion).

ChemicalWorkflow Thiophenol 3-Hydroxy-4-methoxythiophenol (Nucleophile) Base NaOH / EtOH / H2O (Deprotonation) Thiophenol->Base Epoxide (R)-2-butyl-2-ethyloxirane (Chiral Electrophile) Epoxide->Base Alcohol Tertiary Alcohol Intermediate (β-hydroxy sulfide) Base->Alcohol SN2 Ring Opening Ritter ClCH2CN / Acid (Ritter Reaction via Episulfonium) Alcohol->Ritter Acetamide Chloroacetamide Intermediate (Stereoretentive) Ritter->Acetamide NGP / Double Inversion Cyclization Thiourea Cleavage & Intramolecular Cyclization Acetamide->Cyclization API 1,4-Benzothiazepine Core (Linerixibat Precursor) Cyclization->API Electrophilic Aromatic Substitution

Figure 2: Synthetic workflow demonstrating the conversion of 3-hydroxy-4-methoxythiophenol to the benzothiazepine core.

Validated Experimental Protocols

The following protocol details the critical first step: the regioselective epoxide ring-opening. This methodology is engineered as a self-validating system utilizing acid-base extraction logic to purify the product without chromatography[2].

Protocol A: Regioselective Epoxide Ring-Opening

Objective: Synthesize the tertiary alcohol intermediate while preserving the quaternary stereocenter.

Reagents & Materials:

  • 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3): 564 mg (3.61 mmol)

  • (R)-2-butyl-2-ethyloxirane: 509 mg (3.97 mmol, 1.1 equiv)

  • Sodium Hydroxide (NaOH): 318 mg (7.94 mmol, 2.2 equiv)

  • Ethanol (EtOH): 3.4 mL

  • Deionized Water: 2.3 mL

  • Toluene (for extraction)

  • 2N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Thiolate Generation: Purge a reaction vessel with dry nitrogen. Charge the vessel with 3-hydroxy-4-methoxythiophenol (564 mg) and EtOH (3.4 mL). Add a pre-mixed solution of NaOH (318 mg) in water (2.3 mL).

    • Causality: The 2.2 equivalents of NaOH serve a dual purpose. One equivalent deprotonates the highly acidic thiol ( pKa​≈6.5 ) to form the active nucleophile. The second equivalent deprotonates the phenol ( pKa​≈10 ), converting the starting material into a highly water-soluble disodium salt.

  • Epoxide Addition: Add (R)-2-butyl-2-ethyloxirane (509 mg) to the stirring mixture. Maintain the reaction at ambient temperature (approx. 20–25 °C) for 20 hours under nitrogen[2].

    • Validation Check: Reaction progress can be monitored via HPLC. The disappearance of the thiophenol peak indicates completion.

  • First Phase Separation (Impurity Purge): Add toluene (4 mL) to the reaction mixture and stir vigorously for 2 minutes. Allow the phases to separate and discard the upper organic layer [2].

    • Causality: This is a critical self-purifying step. Because the product still contains a free phenol group, it remains deprotonated (as a sodium phenoxide) in the highly basic aqueous layer. Unreacted epoxide and non-acidic organic impurities partition into the toluene layer and are cleanly removed.

  • Product Recovery: Cool the aqueous layer in an ice bath and slowly neutralize it by adding 2N HCl until the pH reaches ~4-5.

    • Causality: Neutralization reprotonates the phenoxide, rendering the tertiary alcohol product lipophilic.

  • Final Extraction: Extract the neutralized aqueous layer with fresh toluene (2 × 5 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure β -hydroxy sulfide intermediate as a viscous oil[2][6].

Quantitative Data & Process Metrics

To assist in process scale-up and pharmacological evaluation, the following tables summarize the stoichiometric logic of the synthesis and the downstream clinical impact of the resulting API.

Table 1: Stoichiometric Logic for Epoxide Ring-Opening

Reagent / IntermediateEquivalentsFunctionPhase Behavior (Basic pH)Phase Behavior (Acidic pH)
3-Hydroxy-4-methoxythiophenol 1.0NucleophileAqueous (Disodium salt)Organic (Neutral)
(R)-2-butyl-2-ethyloxirane 1.1ElectrophileOrganic (Neutral)Organic (Neutral)
NaOH 2.2Base / DeprotonatorAqueousN/A
Tertiary Alcohol Product ~0.95 (Yield)Key IntermediateAqueous (Phenoxide salt)Organic (Neutralized phenol)

Table 2: Pharmacological Impact of Linerixibat (GSK2330672) on Metabolic Markers [4]

Biomarker / MetricPhysiological RoleObserved Shift (Post-Dosing)Clinical Implication
Total Serum Bile Acids Enterohepatic circulationSignificantly Decreased Confirms successful IBAT/ASBT blockade.
Serum C4 Levels Indicator of hepatic bile acid synthesisIncreased up to 10-fold Indicates liver is actively depleting cholesterol to replace lost bile acids.
Plasma LDL-C Circulating "bad" cholesterolSignificantly Decreased Cardiovascular and metabolic benefit.
Plasma Glucose (AUC) Glycemic controlStatistically Significant Decrease Therapeutic efficacy for Type II Diabetes.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-Hydroxy-4-methoxythiophenol synthesis

Welcome to the Technical Support Center for Advanced Thiophenol Synthesis. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Thiophenol Synthesis. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges associated with the synthesis of 3-Hydroxy-4-methoxythiophenol (CAS 69845-06-3) .

This compound is a critical building block in pharmaceutical development, most notably serving as a key intermediate in the synthesis of Linerixibat (GSK2330672), an ileal bile acid transporter (IBAT) inhibitor [1]. The standard synthetic route involves the chlorosulfonation of 2-methoxyphenyl acetate, followed by a tandem zinc-mediated reduction and ester hydrolysis[2].

Below, you will find the mechanistic rationale, process workflows, quantitative data, and a self-validating protocol designed to maximize your isolated yield.

Process Workflows

SynthesisWorkflow A 2-Methoxyphenyl acetate (Starting Material) B Chlorosulfonation (ClSO3H, 0-5°C) A->B C 3-Acetoxy-4-methoxybenzene- 1-sulfonyl chloride B->C Major Pathway F Diaryl Sulfone (Byproduct) B->F Excess Heat D Reduction & Hydrolysis (Activated Zn, HCl, 65°C) C->D E 3-Hydroxy-4-methoxythiophenol (Target Product) D->E Complete Reduction G Disulfide Dimer (Byproduct) D->G O2 Exposure

Figure 1: Synthesis workflow of 3-Hydroxy-4-methoxythiophenol and common byproduct deviations.

TroubleshootingLogic Yield Low Thiophenol Yield C1 Chlorosulfonation C1->Yield C1_1 High Temp -> Diaryl Sulfone C1_1->C1 C1_2 Low ClSO3H -> Incomplete Rxn C1_2->C1 C2 Reduction Stage C2->Yield C2_1 Oxidized Zn -> Sulfinic Acid C2_1->C2 C2_2 Weak Acid -> Disulfide Stalling C2_2->C2 C3 Workup & Storage C3->Yield C3_1 O2 Exposure -> Disulfide Dimer C3_1->C3

Figure 2: Root cause analysis of common yield-limiting factors in thiophenol synthesis.

Troubleshooting FAQs

Q1: Why is my chlorosulfonation yield low, and how can I minimize diaryl sulfone formation? A: Low yields in this step are almost always due to the formation of diaryl sulfones via an intermolecular Friedel-Crafts sulfonation. Causality: If the concentration of the intermediate sulfonyl chloride is too high, or if the temperature spikes, the sulfonyl chloride will react with unreacted 2-methoxyphenyl acetate. Solution: Use a large excess of chlorosulfonic acid (5.0 equivalents). The excess acid acts as a solvent, diluting the intermediate and shifting the equilibrium away from bimolecular side reactions. Maintain the internal temperature strictly below 5 °C during addition.

Q2: My reduction step stalls, and LC-MS shows a mass of m/z 187 [M-H]-. How do I drive it to the thiol? A: A mass of 187 corresponds to the hydrolyzed sulfinic acid intermediate (3-hydroxy-4-methoxybenzenesulfinic acid). Causality: The reduction of a sulfonyl chloride to a thiol requires 6 electrons. If your zinc dust is passivated by a zinc oxide (ZnO) layer, electron transfer is severely hindered, causing the reaction to stall at the 2-electron (sulfinic acid) or 4-electron (disulfide) stage [3]. Solution: Always activate your zinc dust immediately before use by washing it with 2% HCl, followed by water and ethanol. Ensure your reaction is heated to 65 °C in concentrated HCl to provide sufficient thermodynamic driving force.

Q3: I am losing product during workup and storage. The oil turns cloudy and yields a higher-running spot on TLC. What is happening? A: You are observing the oxidative dimerization of the thiophenol into a disulfide. Causality: Electron-rich thiophenols (enhanced by the para-methoxy and meta-hydroxy groups) are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and trace transition metals. Solution: Degas all extraction solvents (EtOAc, water, brine) by sparging with Argon for 15 minutes prior to use. Store the final product under an inert atmosphere at -20 °C.

Q4: What is the optimal sequence for acetate deprotection and sulfonyl chloride reduction? A: Perform them simultaneously. Causality: Attempting to hydrolyze the acetate before reduction under basic conditions will irreversibly hydrolyze the sulfonyl chloride into a sulfonic acid, which cannot be reduced by Zinc/HCl. By performing the reduction in a mixture of concentrated HCl and ethanol at 65 °C, the strongly acidic conditions will facilitate the reduction while simultaneously cleaving the acetate ester.

Quantitative Optimization Data

Table 1: Impact of Reaction Parameters on Chlorosulfonation Yield

ClSO₃H Equivalents Internal Temp (°C) Addition Time (min) Diaryl Sulfone Byproduct (%) Target Sulfonyl Chloride Yield (%)
2.0 20 10 25.4 45.0
3.0 10 30 12.1 68.5

| 5.0 | 0–5 | 60 | < 2.0 | 91.2 |

Table 2: Reduction Step Optimization (6.0 equiv Reducing Agent)

Reducing Agent Acid Source Temp (°C) Time (h) Disulfide/Sulfinic Acid (%) Isolated Thiophenol Yield (%)
Zn (Unactivated) HCl (conc.) 25 12 35.0 40.5
SnCl₂ HCl (conc.) 70 6 15.0 65.0

| Zn (Activated) | HCl (conc.) | 65 | 5 | < 5.0 | 88.4 |

Self-Validating Standard Operating Procedure (SOP)

Phase 1: Chlorosulfonation
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an internal thermometer. Purge the system with Argon.

  • Reagent Loading: Charge the flask with Chlorosulfonic acid (5.0 equiv, 51.5 mL, 0.77 mol). Cool the flask to 0–5 °C using an ice-salt bath.

  • Addition: Dissolve 2-Methoxyphenyl acetate (1.0 equiv, 25.6 g, 0.154 mol) in anhydrous dichloromethane (DCM, 50 mL). Add this solution dropwise over 60 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Maturation: Stir at 0–5 °C for 1 hour, then remove the ice bath and allow it to warm to 20 °C for 2 hours.

  • Self-Validation Checkpoint 1: Quench a 100 µL aliquot in 1 mL of ice water, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) must be completely consumed, replaced by a single major spot representing the sulfonyl chloride (Rf ~0.4).

  • Workup: Pour the reaction mixture slowly over 500 g of vigorously stirred crushed ice. Extract the aqueous layer with DCM (3 x 150 mL). Wash the combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-acetoxy-4-methoxybenzenesulfonyl chloride. Proceed immediately to Phase 2.

Phase 2: Tandem Reduction & Hydrolysis
  • Activation: In a 1 L flask, suspend freshly activated Zinc dust (6.0 equiv, 60.4 g, 0.924 mol) in absolute ethanol (200 mL).

  • Acidification: Slowly add concentrated HCl (37%, 150 mL) to the suspension. Caution: Exothermic evolution of hydrogen gas.

  • Reduction: Dissolve the crude sulfonyl chloride from Phase 1 in ethanol (100 mL) and add it dropwise to the Zn/HCl suspension at 0 °C.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 5 hours.

  • Self-Validation Checkpoint 2: Withdraw a 50 µL aliquot, filter, dilute in acetonitrile, and analyze via LC-MS. Confirm the complete absence of the sulfinic acid intermediate (m/z 187[M-H]-). If present, add 1.0 additional equivalent of activated Zn and heat for 1 more hour.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted Zinc. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Extract the remaining aqueous layer with Argon-degassed EtOAc (3 x 150 mL). Wash the combined organic layers with degassed water and degassed brine.

  • Storage: Dry over Na₂SO₄, filter, and concentrate to afford 3-hydroxy-4-methoxythiophenol as a pale yellow oil. Flush the storage vial with Argon and store at -20 °C to prevent oxidative dimerization.

References

  • Discovery of GSK2330672, a Highly Potent, Nonabsorbable Ileal Bile Acid Transporter Inhibitor as a Clinical Candidate for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.[Link]

  • WO2016020785A1 - Synthesis of benzothiazepines.
  • WO2018002827A1 - Synthetic methods.
Optimization

Technical Support Center: Purification of Crude 3-Hydroxy-4-methoxythiophenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized, electron-rich aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized, electron-rich aromatic compounds. 3-Hydroxy-4-methoxythiophenol is a critical building block in drug development, most notably serving as a key intermediate in the synthesis of ASBT inhibitors like1[1].

Purifying this molecule via normal-phase silica gel chromatography presents two distinct physicochemical challenges:

  • Oxidative Lability: The thiol (-SH) group is highly prone to oxidation, forming disulfide dimers.

  • Hydrogen Bonding: The polar, acidic phenolic (-OH) group strongly interacts with the stationary phase, causing severe peak tailing.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-fidelity purification.

Workflow Overview

G A Crude 3-Hydroxy-4- methoxythiophenol D Sample Loading (Minimal Solvent) A->D B Solvent Degassing (Sparging with Ar/N2) C Column Packing (Deactivated Silica + N2) B->C C->D E Flash Elution (Positive N2 Pressure) D->E F Fraction Collection (Pre-purged Tubes) E->F G Concentration (In Vacuo, <30°C) F->G

Workflow for anaerobic chromatographic purification of oxidation-sensitive thiophenols.

Section 1: Troubleshooting Oxidation & Degradation (FAQs)

Q1: My NMR shows significant amounts of a disulfide dimer after column chromatography. Why is my 3-hydroxy-4-methoxythiophenol oxidizing, and how do I stop it? Causality: While silica gel is often assumed to be chemically inert, recent studies demonstrate that2[2]. This is driven by the generation of surface silyloxy radicals (Si-O•) that abstract hydrogen from the thiol, forming thiyl radicals (R-S•) that rapidly recombine to form the disulfide[2]. Furthermore, trace transition metals in lower-grade silica can catalyze this degradation[3].

Solution: You must transition to a strict anaerobic chromatography setup.

  • Degas Solvents: Sparge all mobile phase solvents with Argon or Nitrogen for at least 30 minutes prior to use.

  • Minimize Residence Time: Use positive inert gas pressure (flash chromatography) rather than slow gravity elution.

  • Avoid Dry Loading: Do not dry load the crude mixture onto silica. Dry loading maximizes the surface area contact between the sensitive thiol and the oxidative silica surface for an extended period. Instead,4[4].

Mechanism S1 Silica Surface (Si-OH) S2 Silyloxy Radical (Si-O•) S1->S2 Aqueous/O2 Activation T2 Thiyl Radical (R-S•) S2->T2 H-abstraction from R-SH T1 Thiol (R-SH) T1->T2 Oxidation D1 Disulfide (R-S-S-R) T2->D1 Radical Recombination

Mechanism of silica-catalyzed thiol oxidation leading to unwanted disulfide formation.

Q2: How can I validate that my compound is degrading on the column rather than in the reaction flask? Self-Validating System: Perform a Two-Dimensional Thin Layer Chromatography (2D-TLC) test. Spot your crude mixture in the corner of a square TLC plate and develop it in your chosen solvent system. Remove the plate, let it dry completely in air for 10 minutes, rotate it 90 degrees, and develop it again in the exact same solvent system. Interpretation: Stable compounds will appear on a perfect diagonal line. If 3-hydroxy-4-methoxythiophenol is oxidizing on the silica, you will see spots (the disulfide) appearing off the diagonal, proving that the stationary phase/air interface is actively degrading your product during the run.

Section 2: Troubleshooting Peak Tailing & Resolution (FAQs)

Q3: The compound streaks severely down the column, leading to poor recovery and co-elution with impurities. What causes this and how do I fix it? Causality: The phenolic hydroxyl group (-OH) is highly polar and acidic, acting as a strong hydrogen bond donor. It interacts heavily with the free silanol (Si-OH) groups on the silica gel stationary phase, causing a non-linear adsorption isotherm (tailing). Solution: Introduce an acidic modifier to the mobile phase. Adding 0.5% to 1.0% glacial acetic acid (AcOH) suppresses the ionization of the phenol and competitively saturates the active silanol sites on the column, sharpening the elution band and drastically improving recovery.

Section 3: Quantitative Data & Recovery Metrics

The following table summarizes the expected outcomes when modifying the chromatographic environment for 3-Hydroxy-4-methoxythiophenol.

Solvent SystemModifierAtmosphereElution ProfileRecovery (%)Disulfide Formation (%)
Hexanes/EtOAc (3:1)NoneAmbient AirSevere Tailing55 - 65%15 - 25%
Hexanes/EtOAc (3:1)1% AcOHAmbient AirSharp Band75 - 85%10 - 20%
Hexanes/EtOAc (3:1)NoneN₂ SpargedModerate Tailing70 - 80%< 2%
Hexanes/EtOAc (3:1) 1% AcOH N₂ Sparged Sharp Band > 95% < 2%
Section 4: Step-by-Step Methodology: Anaerobic Flash Column Chromatography

Self-Validating System: Before committing the entire batch, run a micro-column in a Pasteur pipette using the exact degassed solvent system to verify recovery and Rf​ values.

Protocol:

  • Solvent Preparation: Prepare the required volume of eluent. A standard gradient for this compound is 1[1]. Add 1% v/v glacial acetic acid to the mixture. Sparge the entire solvent reservoir vigorously with nitrogen gas for 30 minutes.

  • Column Packing: 4[4]. Create a slurry of silica gel in the degassed starting solvent. Pour the slurry into the column and gently tap to prevent air pockets. 4[4].

  • Wet Loading: 4[4]. Ensure the DCM is degassed. Carefully apply the solution to the top of the sand layer. 4[4].

  • Elution: Fill the column with the degassed solvent system. Apply positive nitrogen pressure to achieve a steady flow rate (flash chromatography). Monitor fractions via TLC (visualized with UV and KMnO₄ stain).

  • Collection & Concentration: Collect fractions in test tubes pre-purged with nitrogen. Combine fractions containing the pure product and concentrate in vacuo on a rotary evaporator. Keep the water bath temperature strictly below 30°C to prevent thermal degradation. Backfill the rotary evaporator with nitrogen gas (not air) to prevent late-stage oxidation.

References
  • WO2018002827A1 - Synthetic methods - Google Patents Source: google.com URL:[1]

  • Silica particles convert thiol-containing molecules to disulfides - PMC - NIH Source: nih.gov URL:[Link][2]

  • Running a Silica Gel Column - CommonOrganicChemistry.com Source: commonorganicchemistry.com URL:[Link][4]

Sources

Troubleshooting

Preventing oxidation of the thiol group in 3-Hydroxy-4-methoxythiophenol

Welcome to the Application Support Center. Handling highly electron-rich aromatic thiols like 3-Hydroxy-4-methoxythiophenol requires stringent environmental controls and a deep understanding of sulfur redox chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling highly electron-rich aromatic thiols like 3-Hydroxy-4-methoxythiophenol requires stringent environmental controls and a deep understanding of sulfur redox chemistry.

Because this molecule contains two strongly electron-donating groups (hydroxyl and methoxy) on the aromatic ring, the homolytic S–H bond dissociation energy is significantly lowered. This makes the thiol exceptionally susceptible to aerobic oxidation, rapidly forming a diaryl disulfide dimer in the presence of trace oxygen or transition metals[1].

This technical guide is designed to help researchers diagnose oxidation issues, implement self-validating preventative protocols, and recover oxidized reagents.

Mechanistic Insight: The Oxidation Pathway

To prevent oxidation, we must first understand the causality of the degradation. Thiol oxidation is not spontaneous; it is catalyzed by deprotonation (forming a highly reactive thiolate anion) and the presence of an electron acceptor (dissolved O₂)[1].

ThiolOxidation Thiol 3-Hydroxy-4-methoxythiophenol (Reduced Thiol) Thiolate Thiolate Anion (Reactive Intermediate) Thiol->Thiolate Deprotonation Disulfide Diaryl Disulfide (Oxidized Dimer) Thiolate->Disulfide Aerobic Oxidation Disulfide->Thiol Reduction (pH 1.5-9.0) Base Basic pH / Metals Base->Thiolate Catalyzes Oxygen Dissolved O₂ Oxygen->Disulfide Electron Acceptor TCEP TCEP Reagent TCEP->Disulfide Cleaves S-S

Caption: Aerobic oxidation pathway of 3-Hydroxy-4-methoxythiophenol and TCEP-mediated reduction.

Troubleshooting & FAQs

Q1: My 3-Hydroxy-4-methoxythiophenol solution turned cloudy and yellow shortly after preparation. What happened? Causality: You are observing the precipitation of the diaryl disulfide dimer. Because the monomeric thiol is highly electron-rich, it oxidizes rapidly in the presence of dissolved oxygen. The resulting disulfide has significantly lower solubility in most aqueous and organic solvents, leading to the observed cloudiness[1]. Solution: Sparging (bubbling) solvents with nitrogen is insufficient for highly sensitive thiophenols. You must strictly utilize the Freeze-Pump-Thaw (FPT) method to remove all dissolved gases from your reaction solvents prior to introducing the thiol[2].

Q2: Does the pH of my reaction buffer affect the oxidation rate? Causality: Yes, drastically. The oxidation rate of thiols is directly proportional to the concentration of the thiolate anion (R-S⁻). Basic conditions deprotonate the thiol, creating a potent nucleophile that reacts aggressively with dissolved O₂ or trace metals[1]. Solution: Maintain the reaction pH between 4.5 and 6.0 if your chemistry allows. If basic conditions are strictly required for your downstream reaction, the environment must be rigorously anaerobic (e.g., performed inside a nitrogen-filled glovebox).

Q3: I need to reduce the oxidized disulfide back to the free thiol. Should I use DTT or TCEP? Causality: For 3-Hydroxy-4-methoxythiophenol, TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior. Dithiothreitol (DTT) is a thiol-based reducing agent that requires a pH of ~8.0 to be effective. Paradoxically, raising the pH to 8.0 accelerates the re-oxidation of your highly sensitive thiophenol if even trace oxygen is present. TCEP, however, is a phosphine-based reductant that operates efficiently at acidic to neutral pH (1.5–9.0), is highly resistant to air oxidation, and irreversibly cleaves disulfides[3].

Quantitative Comparison: Reducing Agents for Thiophenols
Reducing AgentOptimal pH RangeAir StabilityThiol-Free?Reaction KineticsSuitability for Thiophenols
TCEP 1.5 – 9.0High (Resistant)YesFast, IrreversibleExcellent (Allows acidic pH)
DTT 7.0 – 9.0Low (Oxidizes)NoSlow, EquilibriumPoor (Requires basic pH)
BME 7.0 – 9.0Low (Volatile)NoSlow, EquilibriumPoor (Requires high excess)

Data synthesized from established biochemical reduction standards[3][4].

Validated Experimental Protocols

Protocol A: Freeze-Pump-Thaw (FPT) Solvent Degassing

Purpose: To create a strictly anaerobic solvent environment by exploiting the differential vapor pressures of solvents and dissolved gases at -196 °C.

FPT_Workflow Load 1. Load Solvent (<50% Volume) Freeze 2. Freeze (Liquid N₂) Load->Freeze Pump 3. Pump (High Vacuum) Freeze->Pump Thaw 4. Thaw (Water Bath) Pump->Thaw Cycle Repeat 3x Thaw->Cycle Done 5. Backfill (Argon Gas) Thaw->Done After 3 cycles Cycle->Freeze

Caption: Step-by-step logical workflow for Freeze-Pump-Thaw (FPT) solvent degassing.

Step-by-Step Methodology:

  • Preparation: Place the required solvent into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 50% capacity, as the expansion of the solvent during freezing/thawing can shatter the glass[5][6].

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.

  • Pump (Evacuate): Open the stopcock to a high-vacuum Schlenk line for 10–15 minutes to evacuate the headspace of all gases[7][8].

  • Thaw (Self-Validation Step): Close the stopcock to isolate the flask from the vacuum. Submerge the flask in a tepid water bath. Validation: As the solvent melts, you will visually observe bubbles of trapped O₂ and N₂ escaping from the liquid lattice[6].

  • Cycle: Repeat Steps 2 through 4 for a minimum of three complete cycles. The process is complete when no more bubbles are observed during the thawing phase[5].

  • Backfill: After the final thaw, backfill the flask with high-purity Argon gas.

Protocol B: In Situ Reduction and Protection using TCEP

Purpose: To recover oxidized 3-Hydroxy-4-methoxythiophenol and maintain it in a reduced state during downstream reactions without requiring basic conditions.

Step-by-Step Methodology:

  • Prepare TCEP Stock: Prepare a 0.1 M solution of TCEP·HCl in degassed, RNase-free water or a mildly acidic buffer (pH 5.0–6.0). Note: TCEP is highly soluble and stable in aqueous solutions[3][9].

  • Solubilize the Disulfide: Dissolve your partially oxidized 3-Hydroxy-4-methoxythiophenol in a suitable degassed solvent mixture (e.g., Methanol/Water or Acetonitrile/Water).

  • Reduction: Add the TCEP solution to the reaction mixture to achieve a 5-fold molar excess relative to the estimated disulfide content.

  • Incubation: Stir the mixture gently under an Argon atmosphere at room temperature for 30 to 60 minutes. Because TCEP reduction is kinetically driven, heat is not required[3].

  • Downstream Application: For most conjugation or synthetic applications, the residual TCEP and its oxidized byproduct (TCEP-oxide) do not need to be removed, as they lack reactive thiol groups and will not interfere with sulfhydryl-reactive cross-linking[3][9].

References

  • Freeze-Pump-Thaw - Chemistry LibreTexts -[Link]

  • Freeze-Pump-Thaw Degassing of Liquids - University of Washington -[Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester -[Link]

  • ExperimentDegas Documentation - Emerald Cloud Lab - [Link]

  • Degassing Solvents - Berry Group, University of Wisconsin -[Link]

  • Deprotection of Thiol-modified Oligonucleotides - Metabion -[Link]

  • Disulfide reduction using TCEP reaction - Bio-Synthesis -[Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC -[Link]

Sources

Optimization

Challenges in the workup and isolation of 3-Hydroxy-4-methoxythiophenol products

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the isolation of electron-rich mercaptophenols. 3-Hydroxy-4-methoxythiophenol is a highly reactive, bifunctional intermediate c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the isolation of electron-rich mercaptophenols. 3-Hydroxy-4-methoxythiophenol is a highly reactive, bifunctional intermediate critical to the synthesis of active pharmaceutical ingredients (APIs), including ileal bile acid transporter (IBAT) inhibitors like GSK2330672 (Odevixibat)[1][2].

The dual functionality (hydroxyl and sulfhydryl groups) combined with an electron-rich aromatic core presents severe challenges during downstream processing. This guide provides field-proven, self-validating methodologies to overcome oxidative degradation, chemoselectivity failures, and isolation bottlenecks.

Troubleshooting FAQs

Q1: Why does my 3-hydroxy-4-methoxythiophenol rapidly degrade into a yellow impurity during aqueous workup, and how can I prevent this? A1: The yellow impurity is the symmetric disulfide byproduct, resulting from the oxidative dimerization of the thiol[3][4]. Thiophenols are notoriously susceptible to aerobic oxidation, a process that is drastically accelerated by basic conditions and trace transition metals[5].

  • Causality: The electron-donating methoxy and hydroxy groups increase the electron density on the sulfur atom. During alkaline workup (pH > 8), the thiol is deprotonated to a thiolate anion. This thiolate easily undergoes a single-electron transfer (SET) with dissolved oxygen to form a thiyl radical, which rapidly dimerizes to the disulfide[4][5].

  • Solution: Implement strict anaerobic workup protocols. Use degassed solvents (sparged with nitrogen or argon) and consider adding a water-soluble reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the aqueous wash to continuously reduce any formed disulfide back to the thiol.

Q2: How do I separate unreacted 3-hydroxy-4-methoxythiophenol from the disulfide byproduct without relying on column chromatography? A2: You must exploit the distinct pKa differences between the functional groups. The pKa of the aromatic sulfhydryl group is approximately 6.5, whereas the phenolic hydroxyl group is around 9.5. The disulfide byproduct is entirely neutral.

  • Causality: By carefully adjusting the pH of the aqueous phase to ~8.5 using a mild base (like NaHCO3), you quantitatively deprotonate the highly acidic thiol to its water-soluble thiolate form. The phenolic OH remains predominantly protonated, and the neutral disulfide remains trapped in the organic phase.

  • Solution: Perform a pH-controlled acid-base extraction (See Protocol 1).

Q3: During the synthesis of IBAT inhibitors, how do I ensure the epoxide reacts exclusively with the thiol group and not the hydroxyl group? A3: The synthesis of GSK2330672 requires the nucleophilic opening of (R)-2-butyl-2-ethyloxirane by 3-hydroxy-4-methoxythiophenol[1][2].

  • Causality: The thiolate is a significantly softer and more potent nucleophile than the phenoxide. By utilizing a controlled amount of aqueous NaOH (approx. 2.2 equivalents) in an ethanol/water solvent system at 40 °C, the thiol is fully deprotonated[1]. The superior nucleophilicity of the sulfur atom ensures exclusive attack on the less hindered carbon of the epoxide, preventing O-alkylation.

  • Solution: Follow the chemoselective alkylation methodology (See Protocol 2).

Q4: What are the best practices for handling the severe odor associated with this mercaptophenol during large-scale isolation? A4: Volatile low-molecular-weight sulfur compounds have extremely low odor thresholds, often detectable in the parts-per-billion (ppb) range.

  • Causality: The volatility of the protonated thiol allows it to easily enter the vapor phase.

  • Solution: Keep the compound cold and in solution whenever possible. Scrub all vacuum and exhaust lines through a bleach (sodium hypochlorite) trap. Bleach rapidly and irreversibly oxidizes the volatile thiol to the odorless sulfonic acid.

Quantitative Data: Workup Optimization

The following table summarizes the causal relationship between workup conditions and the successful recovery of the free thiol, demonstrating the critical need for anaerobic and pH-controlled environments.

Table 1: Impact of Workup Parameters on 3-Hydroxy-4-methoxythiophenol Recovery

Workup AtmosphereAqueous Wash pHAdditiveThiol Recovery (%)Disulfide Formation (%)
Ambient Air14.0 (NaOH)None45.252.8
Ambient Air8.5 (NaHCO3)None72.525.1
Nitrogen (N2)8.5 (NaHCO3)None91.07.5
Nitrogen (N2)8.5 (NaHCO3)TCEP (1 mol%)>99.0<1.0

Process Visualization

Workflow A Crude Reaction Mixture (Thiol + Disulfide) B Add Degassed MTBE & Aqueous Base (pH 8.5) A->B C Phase Separation (Under Nitrogen) B->C D Organic Phase (Neutral Disulfide) C->D Top Layer E Aqueous Phase (Sodium Thiolate) C->E Bottom Layer F Discard / Recycle D->F G Acidify to pH 2 with HCl Extract with MTBE E->G H Concentrate in Vacuo (Pure Thiol) G->H

Anaerobic purification workflow for 3-hydroxy-4-methoxythiophenol.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Acid-Base Extraction of 3-Hydroxy-4-methoxythiophenol

Purpose: To isolate the free thiol from neutral organic impurities and disulfide byproducts without chromatography.

  • Dilution: Dilute the crude reaction mixture with degassed Methyl tert-butyl ether (MTBE) (10 volumes).

  • Selective Deprotonation: Wash the organic layer with degassed 0.5 M Sodium Bicarbonate buffer (pH ~8.5) containing 1 mol% TCEP (3 x 5 volumes).

    • Causality: The pH of 8.5 selectively deprotonates the highly acidic SH (pKa ~6.5) while leaving the phenolic OH (pKa ~9.5) protonated. TCEP reduces any trace disulfide back to the thiol[4][5].

  • Phase Separation: Separate the layers under a strict nitrogen blanket. Discard the organic layer containing the neutral disulfide byproduct.

  • Reprotonation: Acidify the combined aqueous layers to pH 2.0 using 2 M HCl.

    • Causality: Reprotonates the thiolate, rendering it highly lipophilic and insoluble in water.

  • Extraction: Extract the turbid aqueous layer with fresh, degassed MTBE (2 x 5 volumes).

  • Self-Validation Check: Before concentrating, spot the organic solution on a TLC plate (Eluent: 20% EtOAc in Heptane) and visualize with UV and iodine. The thiol (Rf ~0.4) should appear as a single spot, with a complete absence of the less polar disulfide (Rf ~0.7). If disulfide is detected, repeat the TCEP wash.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Chemoselective Alkylation with (R)-2-butyl-2-ethyloxirane

Purpose: To synthesize the thioether intermediate for IBAT inhibitors while preventing O-alkylation[1][2].

  • Preparation: Charge a reaction vessel with 3-hydroxy-4-methoxythiophenol (1.0 eq) and (R)-2-butyl-2-ethyloxirane (1.1 eq) under nitrogen protection[1].

  • Solvation: Dissolve the reagents in absolute Ethanol (6 volumes)[1].

  • Activation: Add a solution of NaOH (2.2 eq) in degassed water (4 volumes) dropwise[1].

  • Reaction: Stir the mixture at 40 °C for 5 hours.

    • Causality: The base deprotonates the thiol. The superior nucleophilicity of the resulting thiolate over the phenoxide ensures exclusive attack on the less hindered carbon of the epoxide, preventing O-alkylation[1].

  • Self-Validation Check: Analyze the reaction mixture via HPLC at 5 hours. The complete consumption of the epoxide and the absence of O-alkylated byproducts (which elute later due to lower polarity) confirm the chemoselectivity of the thiolate attack.

  • Quench: Quench the reaction with toluene (4 volumes) and proceed with standard aqueous workup[1].

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity with 3-Hydroxy-4-methoxythiophenol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the enantioselectivity of r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the enantioselectivity of reactions involving 3-Hydroxy-4-methoxythiophenol. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your asymmetric syntheses effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before starting or while optimizing your experiments.

Q1: What are the primary asymmetric reactions where 3-Hydroxy-4-methoxythiophenol is a key nucleophile?

3-Hydroxy-4-methoxythiophenol is a potent nucleophile used in several critical asymmetric transformations. Its utility stems from the soft nature of the sulfur atom and the modulating electronic effects of the hydroxyl and methoxy groups. Key reactions include:

  • Asymmetric Sulfa-Michael Additions: This is the most common application, involving the conjugate addition of the thiophenol to α,β-unsaturated systems like enones, enoates, and nitro-olefins.[1][2] The resulting β-thioethers are valuable chiral building blocks.

  • Enantioselective Ring-Opening: The thiolate can open strained rings such as epoxides and aziridines. This pathway, often catalyzed by chiral Brønsted acids or metal complexes, provides access to highly functionalized, enantioenriched β-hydroxythioethers and β-aminothioethers.[3][4]

  • Additions to Imines and Aldehydes: Catalytic enantioselective addition to C=N and C=O bonds yields chiral N,S-acetals and α-hydroxy thioethers, respectively.[5]

Q2: How do the electronic and steric properties of 3-Hydroxy-4-methoxythiophenol influence catalyst selection?

The substituent pattern of this thiophenol is critical. The electron-donating methoxy and hydroxy groups increase the nucleophilicity of the sulfur atom compared to thiophenol itself. However, the ortho-hydroxy group can also act as a hydrogen bond donor or a coordinating group with a metal-based catalyst. This dual role can be exploited for catalyst design but can also lead to catalyst inhibition if not properly managed. For instance, in metal-catalyzed reactions, the hydroxyl group might compete with the desired substrate for coordination to the metal center. In organocatalysis, it can participate in a hydrogen-bonding network that stabilizes the transition state.[6]

Q3: What are the main classes of catalysts used to induce enantioselectivity with thiophenols?

Two primary classes of catalysts are employed for these transformations:

  • Chiral Organocatalysts: These metal-free catalysts have gained prominence due to their stability and tolerance to moisture and air. Common types include:

    • Thiourea and Squaramide-based catalysts: They activate the electrophile and orient the nucleophile through a network of hydrogen bonds.

    • Cinchona Alkaloids: These have a long history in asymmetric synthesis and can act as Brønsted bases to activate the thiol or as phase-transfer catalysts.[7][8]

    • Chiral Phosphoric Acids (CPAs): These Brønsted acids can activate electrophiles like imines or epoxides, facilitating nucleophilic attack with high stereocontrol.[3][9]

    • N-Heterocyclic Carbenes (NHCs): NHCs have been shown to be effective in catalyzing sulfa-Michael additions with high enantioselectivity.[1]

  • Chiral Metal Complexes: These systems utilize a chiral ligand coordinated to a metal center (e.g., Cu, Pd, Hf, Ni, Sc) to create a chiral Lewis acidic environment.[10][11][12] They are highly effective but can sometimes be sensitive to the coordinating nature of sulfur, which may lead to catalyst deactivation.[3]

Q4: What initial screening conditions are recommended for a new reaction?

A robust screening process is vital. We recommend starting with a well-defined set of variables to test in parallel.

  • Catalyst: Select 2-3 catalysts from different classes (e.g., a thiourea, a Cinchona alkaloid, and a chiral phosphoric acid).

  • Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, and a protic solvent like Hexafluoroisopropanol (HFIP) if applicable).[1]

  • Temperature: Run initial reactions at room temperature (20-25 °C) and a lower temperature (e.g., 0 °C or -20 °C). Lower temperatures often enhance enantioselectivity.[7]

  • Stoichiometry: Begin with a 1:1.2 ratio of electrophile to thiophenol to avoid side reactions from excess thiol. Use a catalyst loading of 5-10 mol%.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues encountered during experiments.

Problem 1: Low Enantiomeric Excess (ee%)

Low enantioselectivity is the most common challenge. The root cause is often an inefficient transfer of chirality from the catalyst to the transition state.

G start Low ee% Observed cat_screen Screen Catalyst/Ligand (Vary Sterics & Electronics) start->cat_screen Primary Approach temp Lower Reaction Temperature (e.g., 0°C to -78°C) cat_screen->temp If ee improves but is still suboptimal success High ee% Achieved cat_screen->success solvent Screen Solvents (Polar Aprotic, Nonpolar, Coordinating vs. Non-coordinating) temp->solvent If temperature effect is minimal temp->success concentration Vary Reactant Concentration solvent->concentration If solvent shows significant effect solvent->success additives Introduce Additives (e.g., co-catalyst, acid/base) concentration->additives For fine-tuning concentration->success additives->success

Caption: A decision-making workflow for improving low enantioselectivity.

  • Cause A: Suboptimal Catalyst or Ligand

    • Explanation: The chiral pocket created by the catalyst is the single most important factor for stereodifferentiation. If the pocket is too open, ill-defined, or electronically mismatched with the substrates, it will not effectively discriminate between the two prochiral faces of the electrophile.

    • Solution: Systematically screen a library of chiral ligands or catalysts. For metal-based systems, vary the steric bulk and electronic properties of the ligand. For organocatalysts, explore different backbones (e.g., BINOL vs. TADDOL derivatives for CPAs, or quinine vs. quinidine for Cinchona alkaloids). Even small changes can have a profound impact.[7]

  • Cause B: Unfavorable Reaction Temperature

    • Explanation: Enantioselectivity is determined by the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states. Lowering the temperature can amplify this small energy difference, favoring the formation of one enantiomer over the other. However, this comes at the cost of a slower reaction rate.

    • Solution: Decrease the reaction temperature incrementally. A common range to explore is from room temperature down to -78 °C. Monitor the reaction over time to ensure it proceeds to completion.[7]

  • Cause C: Incorrect Solvent Choice

    • Explanation: The solvent is not an inert medium. It can influence the conformation of the catalyst-substrate complex and the stability of the transition state. Polar or coordinating solvents can interfere with crucial hydrogen bonding or metal-ligand interactions, while non-polar solvents often provide a more organized and selective environment.

    • Solution: Conduct a solvent screen. Test non-polar (Toluene, Hexane), polar aprotic (CH₂Cl₂, THF, MeCN), and sometimes protic (HFIP) solvents. The optimal solvent is highly system-dependent. For instance, HFIP can facilitate protonation steps and stabilize anionic intermediates in some NHC-catalyzed reactions.[1]

Problem 2: Low Yield or Poor Conversion

Poor conversion can be frustrating, especially when enantioselectivity is promising.

  • Cause A: Catalyst Deactivation by the Thiol

    • Explanation: Thiols and their corresponding thiolates are notorious for their ability to coordinate strongly to transition metals, potentially displacing the chiral ligand or poisoning the active catalytic site.[3] This is a common issue in palladium, nickel, and copper catalysis.

    • Solution:

      • Increase Catalyst Loading: A simple, albeit costly, solution.

      • Use Ligands with Stronger Binding Affinity: Employ multidentate ligands (e.g., Xantphos) that are less easily displaced.[10]

      • Slow Addition: Add the thiophenol slowly over several hours using a syringe pump. This keeps the instantaneous concentration of free thiol low, minimizing catalyst inhibition.

      • Consider Organocatalysis: Organocatalysts are generally immune to this mode of deactivation, making them an attractive alternative.

  • Cause B: Oxygen Inhibition and Disulfide Formation

    • Explanation: Thiyl radicals can be generated in the presence of trace oxygen, especially under light or with certain metal catalysts. These radicals are highly reactive and can dimerize to form a disulfide (Ar-S-S-Ar), consuming the starting material and terminating the desired catalytic cycle.[13]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use properly degassed solvents. This can be achieved by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes before use.[13]

Problem 3: Reaction Reversibility
  • Explanation: Sulfa-Michael additions, in particular, can be reversible, especially under strong base catalysis.[1] The retro-Michael reaction can lead to racemization of the product and an equilibrium mixture with low conversion.

  • Solution:

    • Use a Mild Base: Employ the weakest base necessary to generate the thiolate or activate the catalyst. Sometimes, the catalyst itself (e.g., a chiral amine) provides sufficient basicity.

    • Facilitate Protonation: In some systems, an additive like hexafluoroisopropanol (HFIP) can facilitate the rapid and irreversible protonation of the enolate intermediate formed after the addition, preventing the reverse reaction.[1]

    • Lower the Temperature: Reversibility is often more pronounced at higher temperatures.

Part 3: Protocols & Data

Protocol 1: General Procedure for Catalyst and Solvent Screening in an Asymmetric Sulfa-Michael Addition

This protocol provides a template for the addition of 3-Hydroxy-4-methoxythiophenol to a generic α,β-unsaturated ketone (chalcone derivative).

  • Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the chiral catalyst (0.01 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vials with septa and purge with dry Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the designated anhydrous, degassed solvent (1.0 mL) to each vial via syringe.

  • Substrate Addition: Add the α,β-unsaturated ketone (0.1 mmol, 1.0 equiv) to each vial. Stir the mixture for 5 minutes at the desired temperature (e.g., 25 °C).

  • Nucleophile Addition: In a separate vial, prepare a stock solution of 3-Hydroxy-4-methoxythiophenol (0.12 mmol, 1.2 equiv) in the same solvent. Add the appropriate volume of this solution to each reaction vial to initiate the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield. Analyze the enantiomeric excess (ee%) using chiral HPLC or Supercritical Fluid Chromatography (SFC).

Table 1: Example Data from a Ligand Screening Study

Reaction: Addition of 3-Hydroxy-4-methoxythiophenol to trans-Chalcone at 0 °C in Toluene.

EntryCatalyst TypeChiral ScaffoldYield (%)ee% (Configuration)
1ThioureaTakemoto Catalyst8575 (R)
2Cinchona AlkaloidQuinine-derived9288 (S)
3Cinchona AlkaloidQuinidine-derived9085 (R)
4Chiral Phosphoric Acid(R)-BINOL7894 (R)
5Metal ComplexCu(OAc)₂ / BOX6555 (S)

This is representative data to illustrate the impact of catalyst choice.

Diagram 2: Generalized Mechanism of a Bifunctional Thiourea Catalyst

This diagram illustrates how a bifunctional catalyst, such as a thiourea, simultaneously activates both the electrophile and the nucleophile to facilitate a highly organized, enantioselective transition state.

Caption: Dual activation by a bifunctional thiourea organocatalyst.

References

  • Wu, J., et al. (2020). An Organocatalytic Kinetic Resolution of Aziridines by Thiol Nucleophiles. Organic Letters. [Link]

  • Nishimura, K., et al. (1997). Steric Tuning of Reactivity and Enantioselectivity in Addition of Thiophenol to Enoates Catalyzed by an External Chiral Ligand. Journal of the American Chemical Society. [Link]

  • Simal, C., et al. (2014). Catalytic Asymmetric Synthesis of Thiols. Journal of the American Chemical Society. [Link]

  • Larionov, V. A., et al. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews. [Link]

  • Simal, C., et al. (2014). Catalytic asymmetric synthesis of thiols. PubMed. [Link]

  • Stanley, L. M., & Sibi, M. P. (2008). Catalytic Asymmetric Synthesis of Allylic Thiol Derivatives. PMC - NIH. [Link]

  • Hashimoto, T., et al. (2014). An organic thiyl radical catalyst for enantioselective cyclization. PubMed. [Link]

  • Mondal, S., & Franz, A. K. (2016). Conjugate addition–enantioselective protonation reactions. PMC - NIH. [Link]

  • Gryzło, B., et al. (2007). New chiral thiols and C2-symmetrical disulfides of Cinchona alkaloids: ligands for the asymmetric Henry reaction catalyzed by CuII complexes. Academia.edu. [Link]

  • Li, Y., et al. (2015). Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. RSC Publishing. [Link]

  • Geiger, V. J., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis. [Link]

  • Beller, M., et al. (2024). Metal-Ligand Cooperation with Thiols as Transient Cooperative Ligands. eScholarship.org. [Link]

  • Nishimura, K., et al. (1997). Steric Tuning of Reactivity and Enantioselectivity in Addition of Thiophenol to Enoates Catalyzed by an External Chiral Ligand. R Discovery. [Link]

  • Skarżewski, J., et al. (1999). Simple Preparation of Enantiomeric Michael Adducts of Thiophenol to Chalcones. ResearchGate. [Link]

  • Kumar, S., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ACS Omega. [Link]

  • Wang, C-J., et al. (2013). Enantioselective Addition of Thiols to Imines Catalyzed by Thiourea–Quaternary Ammonium Salts. ACS Catalysis. [Link]

Sources

Optimization

Removal of impurities from 3-Hydroxy-4-methoxythiophenol starting material

Welcome to the technical support guide for the purification of 3-Hydroxy-4-methoxythiophenol (HMT). This document serves as a resource for researchers, scientists, and drug development professionals to troubleshoot and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-Hydroxy-4-methoxythiophenol (HMT). This document serves as a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this critical starting material. The integrity of HMT is paramount for the successful synthesis of downstream products, and this guide provides practical, experience-driven solutions to ensure your starting material meets the highest standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 3-Hydroxy-4-methoxythiophenol?

A1: The impurity profile of HMT can vary based on the synthetic route and storage conditions. However, common impurities include:

  • Disulfide Dimer (bis(3-hydroxy-4-methoxyphenyl) disulfide): This is the most prevalent impurity, formed by the oxidation of the highly reactive thiol group. Exposure to air (oxygen) can accelerate this process.

  • Unreacted Starting Materials or Precursors: Depending on the synthesis, you may find residual amounts of related phenols or their precursors.[1] For example, if synthesized from a corresponding phenol, residual phenolic compounds can be difficult to separate due to similar polarities.[1][2]

  • Solvent Residues: Residual solvents from the synthesis or initial purification steps (e.g., toluene, methanol, ethyl acetate) are common.

  • Degradation Products: HMT can be sensitive to heat and light.[3][4] Forced degradation studies on similar phenolic and thiophenolic compounds show susceptibility to thermal, oxidative, and photolytic stress, leading to a variety of minor degradation products.[3][4]

Q2: How do these impurities affect my downstream reactions?

A2: Impurities can have significant consequences:

  • Disulfide Dimers: These are non-reactive in many subsequent reactions where the thiol group is the intended functional handle. Their presence effectively lowers the molar equivalence of your active starting material, leading to incomplete reactions and lower yields.

  • Phenolic Impurities: Phenols can sometimes compete in reactions intended for the thiol group, leading to unwanted side products and complicating purification of the final compound.[2]

  • Solvent Residues: Can alter reaction kinetics or, in some cases, participate in side reactions. Their presence can also complicate the determination of the exact mass of HMT for stoichiometric calculations.

  • Degradation Products: Unknown degradation products can introduce a host of issues, from acting as reaction inhibitors to generating complex, difficult-to-separate byproducts in your final product stream.

Q3: How can I assess the purity of my incoming HMT starting material?

A3: A multi-pronged approach is recommended for robust purity assessment.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is an excellent first-pass technique. It can quickly identify the presence of residual solvents and major structural impurities.[7] The disulfide dimer, for instance, will have a distinct aromatic signal pattern compared to the monomeric HMT and will lack the characteristic thiol proton (-SH) peak.

  • HPLC (High-Performance Liquid Chromatography): HPLC, particularly with a UV or mass spectrometry (MS) detector, is the gold standard for quantifying purity and detecting minor impurities.[8][9] A well-developed HPLC method can separate the HMT peak from the disulfide dimer and other related impurities, allowing for precise quantification of purity (e.g., >99.5%).[5]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point range suggests the presence of impurities.

Troubleshooting Guide: Common Purity-Related Issues

This section addresses specific experimental problems and provides actionable solutions.

Problem EncounteredProbable CauseRecommended Solution & Rationale
Low Yield in Subsequent Reaction Oxidized Starting Material: Your HMT likely contains a significant percentage of the disulfide dimer, reducing the amount of active thiol available for reaction.Purification by Flash Column Chromatography. This is the most effective method for separating the more nonpolar disulfide dimer from the more polar HMT monomer. See Protocol 1 for a detailed procedure.
Inconsistent Reaction Stoichiometry Presence of Residual Solvents: Solvents like water, ethyl acetate, or toluene add mass to the starting material, leading to inaccurate weighing and incorrect molar calculations.Drying Under High Vacuum. Before use, dry the HMT under high vacuum at a gentle temperature (e.g., 30-40°C) for several hours to remove volatile solvents. Confirm removal via ¹H NMR.
Final Product is Difficult to Purify Presence of Phenolic Impurities: Structurally similar phenolic impurities from the HMT synthesis have reacted, creating byproducts with similar polarity to your target molecule.[1][2]Purification by Recrystallization. If the impurities are present in smaller amounts, recrystallization can be a highly effective and scalable method to isolate the pure HMT. See Protocol 2 for a detailed procedure.
Starting Material is Discolored (e.g., yellow or brown) Degradation/Oxidation: The discoloration indicates the presence of minor, often colored, degradation products resulting from prolonged storage, or exposure to light or air.Activated Carbon Treatment followed by Recrystallization. A charcoal treatment can adsorb colored impurities, followed by recrystallization to remove the charcoal and further purify the HMT. See Protocol 2, Step 2a.

Decision Workflow for HMT Purification

This diagram outlines a logical workflow for assessing and purifying your HMT starting material.

PurificationDecisionTree cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Action Start Receive HMT Starting Material Assess Purity Assessment: 1. ¹H NMR 2. HPLC Start->Assess CheckPurity Purity > 99% AND No significant impurities? Assess->CheckPurity UseDirectly Proceed to Reaction CheckPurity->UseDirectly  Yes IdentifyImpurity Identify Primary Impurity Type CheckPurity->IdentifyImpurity No Recrystallize Protocol 2: Recrystallization IdentifyImpurity->Recrystallize Minor Impurities / Discoloration Chromatography Protocol 1: Flash Column Chromatography IdentifyImpurity->Chromatography Disulfide Dimer > 2% CheckPurity2 Re-assess Purity (HPLC) Recrystallize->CheckPurity2 Chromatography->CheckPurity2 CheckPurity2->UseDirectly Purity Goal Met CheckPurity2->Chromatography Purity Goal Not Met (Consider alternative method)

Caption: Decision tree for selecting the appropriate purification method for HMT.

Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for removing significant amounts of the less polar disulfide dimer.

1. Preliminary Analysis (TLC):

  • Prepare a TLC plate (silica gel).

  • Spot the crude HMT.

  • Develop the plate in a solvent system such as 20-30% Ethyl Acetate in Hexane.

  • Visualize under UV light. You should see two spots: the lower (more polar) spot is HMT, and the higher (less polar) spot is the disulfide dimer. The ideal Rf for HMT should be around 0.3.[10]

2. Column Preparation:

  • Select a column of appropriate size (a good rule of thumb is a 20-50:1 ratio of silica gel weight to crude material weight).[10]

  • Prepare a slurry of silica gel in the mobile phase (e.g., 20% Ethyl Acetate/Hexane).

  • Pack the column using the wet packing method to ensure a homogenous bed and avoid air bubbles.[11]

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[11]

3. Sample Loading:

  • Dissolve the crude HMT in a minimal amount of a suitable solvent (dichloromethane is a good choice).

  • Adsorb this solution onto a small amount of silica gel (~1-2x the weight of the crude material) and evaporate the solvent to get a dry powder. This is known as "dry loading" and typically results in better separation.

  • Carefully add the dry-loaded sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen mobile phase.

  • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Collect fractions sequentially in test tubes or flasks.[12]

  • Monitor the elution process by TLC, spotting every few fractions to track the separation of the two components.

5. Product Isolation:

  • Once TLC analysis confirms which fractions contain pure HMT, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any final traces of solvent.

  • Confirm the purity of the final product using HPLC and ¹H NMR.

Protocol 2: Purification by Recrystallization

This method is effective for removing smaller quantities of impurities and for improving the color of the material.

1. Solvent Selection:

  • The key to recrystallization is finding a solvent (or solvent system) in which HMT is highly soluble at high temperatures but poorly soluble at low temperatures.

  • For HMT, a mixed solvent system like Toluene/Heptane or Ethyl Acetate/Hexane often works well.

  • To test, dissolve a small amount of HMT in the hot polar solvent (e.g., Toluene) until it fully dissolves. Then, slowly add the non-polar anti-solvent (e.g., Heptane) until the solution becomes slightly cloudy. Add a drop or two of the polar solvent to clarify, then allow it to cool slowly. If pure crystals form, you have found a good system.

2. Recrystallization Procedure:

  • Place the crude HMT in an Erlenmeyer flask.

  • Add the minimum amount of hot primary solvent (e.g., Toluene) required to fully dissolve the solid.

  • (Optional - for colored impurities): If the solution is colored, add a small amount of activated carbon (a spatula tip) and keep the solution hot for 5-10 minutes. Then, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.

  • Slowly add the hot anti-solvent (e.g., Heptane) until persistent cloudiness is observed.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold anti-solvent (Heptane) to remove any residual soluble impurities.

  • Dry the crystals thoroughly under high vacuum.

  • Assess the purity of the recrystallized material by HPLC, ¹H NMR, and melting point.

References

  • Purification of thiophenols by azeotropic distillation with a paraffin entrainer. Google Patents.
  • Thiophenols from Phenols. Organic Syntheses. Available at: [Link]

  • Column chromatography. University of Calgary. Available at: [Link]

  • Purification of thiophenols by treatment with aluminum and magnesium alkoxides. Google Patents.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of Environmental Science and Public Health. Available at: [Link]

  • Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. PubMed. Available at: [Link]

  • Removal of Thiophenol from Water Using Sepiolite. MDPI. Available at: [Link]

  • Purification method of thiophene. Google Patents.
  • Column Chromatography Guide. Phenomenex. Available at: [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering, Science & Management. Available at: [Link]

  • The removal of exogenous thiols from proteins by centrifugal column chromatography. Analytical Biochemistry. Available at: [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. Available at: [Link]

  • 3-hydroxy-4-methoxythiophenol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. PMC. Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]

  • An Improved 3-hydroxythiophenol Synthesis. ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available at: [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. Available at: [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. Available at: [Link]

  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South-Eastern European Journal of Public Health. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Hydroxy-4-methoxythiophenol Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected signal loss or assay irreproducibility when working with electron-rich aromatic thiols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected signal loss or assay irreproducibility when working with electron-rich aromatic thiols.

3-Hydroxy-4-methoxythiophenol presents unique stability challenges. The presence of two strong electron-donating groups (hydroxyl and methoxy) on the aromatic ring significantly lowers the oxidation potential of the thiol group. Consequently, this compound is exceptionally susceptible to pH-dependent oxidation and dimerization. This guide provides the mechanistic causality behind these stability issues and offers self-validating protocols to ensure the integrity of your experimental data.

Troubleshooting FAQs: pH-Dependent Stability Issues

Q1: Why does my 3-Hydroxy-4-methoxythiophenol solution lose active concentration rapidly at physiological pH (7.4)? Causality: Thiophenols typically possess a pKa of approximately 6.6 . At pH 7.4, the compound is heavily deprotonated, existing predominantly as a thiolate anion. The electron-donating 3-hydroxy and 4-methoxy groups pump electron density into the aromatic ring, making the thiolate highly nucleophilic and reactive. In the presence of dissolved oxygen or trace transition metals, the thiolate rapidly donates an electron to form a thiyl radical, which then dimerizes into an inactive, insoluble diaryl disulfide . Resolution: Always degas your physiological buffers using Argon or Nitrogen to displace dissolved oxygen. Supplement your assay buffer with 1 mM EDTA to chelate trace metals that catalyze radical formation.

Q2: I am observing degradation even at pH 5.0 when performing assays on the benchtop. Why is this happening if the thiol is mostly protonated? Causality: Thiophenol derivatives are highly susceptible to photooxidative coupling under ambient light . Counterintuitively, this specific photochemical degradation is maximized at weakly acidic pH (pH ~5.0). At this pH, both the neutral thiol and the anionic thiolate coexist in solution. Ambient light excites the thiolate form, which then collides with a neighboring neutral thiol molecule to trigger rapid disulfide bond formation . Resolution: When operating near the compound's pKa, strictly protect the solution from light using amber vials or aluminum foil.

Q3: How can I confirm if my compound has degraded into a disulfide, and can I salvage the experiment? Causality: Disulfide bond formation is a reversible redox event. By introducing a strong, non-thiol reducing agent, you can force the equilibrium back to the active monomeric state. Resolution: Add a 10x molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to your degraded sample. If the active thiol concentration (verifiable via Ellman's reagent) is restored, this serves as a self-validating diagnostic that oxidative dimerization was the exact failure mode.

Quantitative Stability Profile

To optimize your experimental design, reference the following table detailing the dominant species and stability risks across different pH environments.

Assay pH RangeDominant SpeciesPrimary Degradation PathwayRelative StabilityRecommended Corrective Action
< 4.0 Neutral ThiolMinimal (Highly stable)HighIdeal for long-term stock solution storage.
5.0 - 6.5 Thiol / Thiolate MixPhotooxidative CouplingLow (in light)Protect from ambient light; use amber glassware.
7.0 - 8.5 Thiolate AnionO₂-mediated Auto-oxidationVery LowDegas buffers (Ar/N₂); add 1 mM EDTA chelator.

Mechanistic Workflows & Visualizations

The following diagrams map the chemical pathways of degradation and the logical troubleshooting steps to resolve them.

G Thiol 3-Hydroxy-4-methoxythiophenol (Neutral Thiol, pH < 5) Thiolate Thiolate Anion (pH > 7) Thiol->Thiolate Base (Deprotonation) Thiolate->Thiol Acid (Protonation) Excited Excited Thiolate (Photo-excitation) Thiolate->Excited Ambient Light Radical Thiyl Radical Intermediate Thiolate->Radical O2 / Trace Metals (Auto-oxidation) Excited->Radical Collision with Neutral Thiol Disulfide Diaryl Disulfide (Degradation Product) Radical->Disulfide Dimerization Disulfide->Thiol TCEP / DTT (Reduction)

Caption: pH-dependent auto-oxidation and photooxidative coupling pathways of thiophenol derivatives.

Workflow Start Issue: Loss of Active Thiol or Cloudy Solution CheckPH Determine Assay pH Start->CheckPH PHHigh pH > 7.0 (Physiological/Basic) CheckPH->PHHigh PHMid pH 5.0 - 6.5 (Weakly Acidic) CheckPH->PHMid PHLow pH < 4.0 (Acidic) CheckPH->PHLow ActionHigh Degas buffers (Ar/N2) Add 1 mM EDTA PHHigh->ActionHigh ActionMid Protect from light (Prevent photooxidation) PHMid->ActionMid ActionLow Check for non-oxidative degradation or precipitation PHLow->ActionLow Recovery Add 10x molar excess TCEP to recover active monomer ActionHigh->Recovery ActionMid->Recovery

Caption: Troubleshooting workflow for resolving pH-induced stability issues in thiophenol assays.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must not only prevent degradation but also verify that the active compound is present at the intended concentration.

Protocol A: Preparation and Storage of Oxidation-Resistant Stock Solutions

Causality Focus: By enforcing an acidic environment and removing dissolved oxygen, we suppress both thiolate formation and radical-mediated dimerization.

  • Solvent Preparation: Prepare a 10 mM stock solvent using HPLC-grade DMSO. Acidify the DMSO slightly by adding 0.1% v/v Trifluoroacetic acid (TFA) or Acetic acid.

  • Degassing: Submerge a needle attached to an Argon or Nitrogen line into the solvent and bubble the gas through the liquid for 15 minutes to displace dissolved O₂.

  • Dissolution: Dissolve the 3-Hydroxy-4-methoxythiophenol powder in the degassed, acidified DMSO.

  • Aliquot & Purge: Divide the solution into single-use amber microcentrifuge tubes. Overlay the headspace of each tube with a gentle stream of Argon before immediately capping.

  • Storage: Store at -80°C. Self-Validation Step: Before using a thawed aliquot in a critical assay, react a 1 µL sample with Ellman's Reagent (DTNB) at pH 8.0 and measure absorbance at 412 nm. This confirms the exact concentration of free sulfhydryl groups prior to the experiment.

Protocol B: Disulfide Reduction and Active Thiol Recovery Assay

Causality Focus: TCEP is chosen over DTT because it functions efficiently across a broad pH range (1.5 to 8.5) and does not contain a thiol group, preventing it from interfering with downstream thiol-reactive probes.

  • Baseline Measurement: Take a baseline spectrophotometric or assay readout of your degraded/cloudy 3-Hydroxy-4-methoxythiophenol solution.

  • TCEP Addition: Add a 10x molar excess of TCEP hydrochloride directly to the assay buffer. (e.g., for a 100 µM thiophenol solution, add 1 mM TCEP).

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes. Ensure the reaction is protected from light if the pH is between 5.0 and 6.5.

  • Validation Readout: Re-measure the solution. A clearing of turbidity and a restoration of the expected assay signal confirms that the initial failure was strictly due to reversible disulfide formation, validating the integrity of the remaining experimental parameters.

References

  • Wikipedia contributors. "Thiophenol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Park, H. et al. "Photooxidative Coupling of Thiophenol Derivatives to Disulfides." The Journal of Physical Chemistry C, 2010. URL:[Link]

Optimization

Technical Support Center: Solvent Optimization for 3-Hydroxy-4-methoxythiophenol

Welcome to the Technical Support Center for reactions involving 3-Hydroxy-4-methoxythiophenol (3-HMT) . This compound presents a unique chemoselective challenge due to the presence of three distinct functional groups: a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactions involving 3-Hydroxy-4-methoxythiophenol (3-HMT) . This compound presents a unique chemoselective challenge due to the presence of three distinct functional groups: a highly nucleophilic thiol (-SH), a weakly nucleophilic but easily deprotonated phenol (-OH), and an electron-donating methoxy group (-OCH₃).

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to focus on the causality of solvent effects , providing self-validating protocols to resolve poor chemoselectivity and oxidative dimerization.

Part 1: Frequently Asked Questions (FAQs)

Q1: How does solvent choice dictate chemoselectivity between the thiol and phenol groups? A1: Chemoselectivity between sulfur and oxygen is governed by the kinetic concept of nucleophilicity, which is heavily solvent-dependent. While phenoxides (pKa ~10) are more basic than thiolates (pKa ~6), thiolates are larger and more polarizable. In polar protic solvents (e.g., methanol, ethanol), the highly electronegative oxygen of the phenoxide forms strong hydrogen bonds with the solvent, creating a "solvent cage" that physically and electronically hinders its reactivity. The larger sulfur atom forms much weaker hydrogen bonds, leaving the thiolate free to attack electrophiles. Thus, protic solvents strongly favor S-alkylation[1]. Conversely, in polar aprotic solvents (e.g., DMF, DMSO), the lack of hydrogen bonding leaves the phenoxide "naked." Unhindered by a solvent cage, the phenoxide's higher charge density dominates, leading to competitive O-alkylation and poor chemoselectivity[2][3].

Q2: Why is my 3-HMT rapidly forming disulfides, and how do I optimize the solvent to prevent this? A2: Thiol oxidation to disulfides (yielding bis(3-hydroxy-4-methoxyphenyl) disulfide) is a one-electron oxidation process driven by dissolved oxygen and catalyzed by trace divalent metal ions. This process accelerates exponentially at alkaline pH when the reactive thiolate anion is formed[4]. To prevent this, your solvent system must be rigorously degassed to remove O₂. Furthermore, incorporating a chelating agent like EDTA (1-5 mM) sequesters catalytic trace metals, while adding a non-nucleophilic reducing agent like TCEP ensures any transiently formed disulfides are immediately reduced back to free thiols[4].

Q3: Can I selectively deprotonate the thiol without deprotonating the phenol? A3: Yes. The pKa of the thiol in 3-HMT is approximately 3 to 4 units lower than that of the phenol. By utilizing a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) in a moderately polar solvent, you thermodynamically restrict deprotonation to the thiol group. Using strong bases like NaH or KOtBu will quantitatively deprotonate both groups, forcing you to rely entirely on the solvent's kinetic solvation effects to maintain selectivity.

Part 2: Visualizing the Chemical Logic

Solvent-Dependent Chemoselectivity Pathway

Understanding how hydrogen bonding alters the kinetic nucleophilicity of 3-HMT is critical for reaction design.

G Substrate 3-Hydroxy-4-methoxythiophenol Protic Polar Protic Solvent (e.g., MeOH) Substrate->Protic Aprotic Polar Aprotic Solvent (e.g., DMF) Substrate->Aprotic SolvationO Phenoxide Solvated (H-bonding) Protic->SolvationO SolvationS Thiolate Weakly Solvated (High polarizability) Protic->SolvationS NakedO Phenoxide 'Naked' (Highly nucleophilic) Aprotic->NakedO S_Alkylation High S-Chemoselectivity SolvationO->S_Alkylation Suppresses O-attack SolvationS->S_Alkylation Favors S-attack Mixed Poor Chemoselectivity NakedO->Mixed O-attack competes

Logical flow of solvent-dependent chemoselectivity in thiophenol alkylation.
Disulfide Prevention Workflow

Disulfide formation is the leading cause of yield loss in thiophenol reactions. Follow this exact sequence to immunize your solvent system against oxidative dimerization.

G Start Solvent Preparation Degas Degas Solvent (Freeze-Pump-Thaw) Start->Degas Removes O2 Chelate Add EDTA (1-5 mM) (Sequesters Metals) Degas->Chelate Prevents catalysis Reduce Add TCEP (Maintains Reduced State) Chelate->Reduce Reverses oxidation React React under Ar/N2 Reduce->React Safe execution

Step-by-step workflow for preparing solvent systems to prevent disulfide formation.

Part 3: Troubleshooting Guide

Issue 1: Significant O-Alkylation (Ether Formation) Competing with S-Alkylation
  • Root Cause: The solvent lacks sufficient hydrogen-bond donor capacity to suppress phenoxide reactivity, or the base is too strong, resulting in a high concentration of the unshielded phenoxide anion.

  • Resolution:

    • Solvent Swap: Transition from polar aprotic solvents (DMF, DMSO, MeCN) to polar protic solvents (Methanol, Ethanol, or Isopropanol).

    • Base Modulation: Downgrade the base from carbonates (K₂CO₃/Cs₂CO₃) to tertiary amines (DIPEA or TEA) to selectively deprotonate the thiol (pKa ~6) over the phenol (pKa ~10).

Issue 2: High Yield of Disulfide Dimer Impurity
  • Root Cause: The thiolate anion is being oxidized prior to electrophilic attack. This is strictly an environmental control failure.

  • Resolution:

    • Do not rely solely on nitrogen blanketing. The solvent must be sparged or subjected to freeze-pump-thaw cycles prior to the addition of 3-HMT.

    • Introduce 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) directly into the solvent. Unlike DTT, TCEP does not contain thiols and will not compete for your electrophile[4].

Part 4: Quantitative Data & Solvent Comparison

The table below summarizes the empirical impact of solvent systems on 3-HMT reactivity. Use this to select the optimal environment for your specific synthetic goal.

Solvent SystemPolarity / TypeH-Bond Donor CapacityPredicted S-ChemoselectivityDisulfide Oxidation RiskRecommended Use Case
Methanol (MeOH) Polar ProticHighExcellent (>95% S-attack)ModerateSelective S-alkylation / Thioether synthesis
DMF / DMSO Polar AproticNonePoor (Mixed O/S attack)HighDual O/S functionalization (with excess electrophile)
Water / Buffer (pH 7.5) Polar ProticVery HighExcellent High (if not degassed)Biological conjugations / Aqueous biphasic reactions
Dichloromethane (DCM) Non-polarNoneModerate LowReactions requiring Lewis acids or moisture sensitivity

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation checkpoints. If a checkpoint fails, the protocol dictates that the reaction be aborted and corrected, preventing the waste of downstream reagents.

Protocol 1: Highly Chemoselective S-Alkylation of 3-HMT

Objective: Alkylate the -SH group while leaving the -OH and -OCH₃ groups completely intact.

  • Solvent Preparation: Transfer 10 mL of anhydrous Methanol into a Schlenk flask. Degas via three freeze-pump-thaw cycles. Backfill with Argon.

  • Substrate Addition: Add 1.0 mmol of 3-Hydroxy-4-methoxythiophenol to the flask under positive Argon flow. Stir until fully dissolved.

  • Base Addition: Inject 1.1 mmol of DIPEA (N,N-Diisopropylethylamine) via syringe. Stir for 10 minutes at room temperature to generate the thiolate.

  • Validation Checkpoint 1 (Free Thiol Confirmation): Withdraw a 5 µL aliquot and mix with 100 µL of Ellman’s reagent (DTNB) solution.

    • Pass: Immediate formation of a brilliant yellow color (absorbance at 412 nm), confirming high concentrations of active, unoxidized thiolate[4].

    • Fail: Colorless or faint yellow. Abort reaction. The thiol has oxidized to a disulfide. Re-evaluate your degassing procedure.

  • Electrophile Addition: Slowly add 1.05 mmol of the desired alkyl halide dropwise at 0°C to kinetically favor the highly polarizable sulfur.

  • Validation Checkpoint 2 (Chemoselectivity Confirmation): After 2 hours, monitor via LCMS.

    • Pass: Disappearance of the 3-HMT mass peak and appearance of the [M+Alkyl] peak. Absence of the [M+Alkyl x2] peak validates that O-alkylation was successfully suppressed.

Protocol 2: Preparation of Oxidation-Free Aqueous/Organic Blends

Objective: Prepare a solvent system for 3-HMT reactions that actively repairs oxidative damage.

  • Buffer/Solvent Mixing: Prepare a 1:1 mixture of Methanol and 100 mM HEPES buffer (pH 7.0).

  • Chelation: Add EDTA to a final concentration of 2 mM. Stir for 5 minutes to sequester any trace Cu²⁺ or Fe³⁺ ions[4].

  • Degassing: Sparge the solution with Argon gas through a submerged needle for 30 minutes.

  • Active Reduction: Add 1.1 equivalents (relative to your planned 3-HMT scale) of TCEP hydrochloride. Adjust pH back to 7.0 if necessary using degassed NaOH.

  • Validation Checkpoint: The solvent is now a "self-healing" system. Upon addition of 3-HMT, any transient disulfides formed by accidental oxygen ingress will be thermodynamically driven back to free thiols by the TCEP[4].

References

  • Nucleophilicity and Solvent Effects Chemistry LibreTexts URL:[Link]

  • Why is thiolate a better nucleophile than alkoxide if thiolate is a weaker base? Reddit (r/chemistry) URL:[Link]

  • Tf2O-Promoted Chemoselective C3 Functionalization of Anthranils with Phenols and Thiophenols The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Breaking a Couple: Disulfide Reducing Agents Digital CSIC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 3-Hydroxy-4-methoxythiophenol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy-4-methoxythiophenol is a valuable substituted aromatic thiol that serves as a key building block in the synthesis of various pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxythiophenol is a valuable substituted aromatic thiol that serves as a key building block in the synthesis of various pharmaceutical and bioactive molecules. Its unique structural arrangement, featuring hydroxyl, methoxy, and thiol functional groups, allows for diverse chemical modifications, making it a desirable intermediate in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides an in-depth, objective comparison of three distinct synthetic routes to 3-Hydroxy-4-methoxythiophenol, offering detailed experimental protocols, comparative data, and insights into the rationale behind the chosen methodologies.

Comparative Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of 3-Hydroxy-4-methoxythiophenol are presented and compared:

  • Route A: The Leuckart Thiophenol Synthesis - A classic approach involving the diazotization of an aromatic amine followed by reaction with a xanthate and subsequent hydrolysis.

  • Route B: The Newman-Kwart Rearrangement - A powerful method for converting phenols to thiophenols via a thermal or catalyzed rearrangement of an O-aryl thiocarbamate.

  • Route C: Reduction of an Arylsulfonyl Chloride - A reliable route that involves the preparation of a sulfonyl chloride intermediate followed by its reduction to the corresponding thiophenol.

The following table summarizes the key metrics for each route, providing a high-level comparison to aid in the selection of the most appropriate method for a given application.

MetricRoute A: Leuckart SynthesisRoute B: Newman-Kwart RearrangementRoute C: Reduction of Sulfonyl Chloride
Starting Material 3-MethoxyphenolIsovanillinIsovanillic Acid
Overall Yield (Estimated) ModerateGood to ExcellentGood
Number of Steps 343
Key Reagents NaNO₂, KEX, NaOHDMTCC, NaOHChlorosulfonic Acid, PPh₃
Scalability ModerateGoodGood
Safety Considerations Diazonium salts can be explosive.High temperatures for thermal rearrangement.Use of corrosive chlorosulfonic acid.

Route A: Leuckart Thiophenol Synthesis

This route commences with the readily available 3-methoxyphenol and proceeds through a three-step sequence involving nitration, reduction to the corresponding aniline, and finally, the Leuckart thiophenol reaction.[1][2]

Logical Workflow

Leuckart Synthesis A 3-Methoxyphenol B 4-Methoxy-2-nitrophenol A->B HNO₃/H₂SO₄ C 3-Amino-4-methoxyphenol B->C Fe/HCl D Diazonium Salt C->D NaNO₂/HCl E Aryl Xanthate D->E KEX F 3-Hydroxy-4-methoxythiophenol E->F NaOH, H₂O

Caption: Workflow for the Leuckart Synthesis of 3-Hydroxy-4-methoxythiophenol.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2-nitrophenol

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in glacial acetic acid at 0-5 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-2-nitrophenol. A two-step nitrosation followed by oxidation can also be employed for selective ortho-nitration.[3]

Step 2: Synthesis of 3-Amino-4-methoxyphenol

  • To a mixture of 4-methoxy-2-nitrophenol (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate to remove ethanol and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 3-amino-4-methoxyphenol.

Step 3: Leuckart Thiophenol Reaction [1][2]

  • Dissolve 3-amino-4-methoxyphenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium ethyl xanthate (KEX, 1.1 eq) in water.

  • Add the cold diazonium salt solution to the potassium ethyl xanthate solution and stir at room temperature for 1-2 hours.

  • Heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate intermediate.

  • Cool the reaction mixture, acidify with dilute hydrochloric acid, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-hydroxy-4-methoxythiophenol.

Route B: Newman-Kwart Rearrangement

This elegant route utilizes the readily available starting material, isovanillin, and proceeds via the formation of an O-aryl thiocarbamate, which then undergoes a thermal or photoredox-catalyzed rearrangement to the S-aryl thiocarbamate, followed by hydrolysis to the desired thiophenol.[4][5][6]

Logical Workflow

Newman-Kwart Rearrangement A Isovanillin B 3-Hydroxy-4-methoxyphenol A->B Baeyer-Villiger Oxidation C O-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate B->C DMTCC, Base D S-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate C->D Heat or Photoredox Catalyst E 3-Hydroxy-4-methoxythiophenol D->E NaOH, H₂O

Caption: Workflow for the Newman-Kwart Rearrangement to 3-Hydroxy-4-methoxythiophenol.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-4-methoxyphenol from Isovanillin

  • Dissolve isovanillin (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting formate ester is then hydrolyzed by treatment with a base such as sodium hydroxide in methanol to yield 3-hydroxy-4-methoxyphenol.

Step 2: Synthesis of O-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate

  • To a solution of 3-hydroxy-4-methoxyphenol (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add N,N-dimethylthiocarbamoyl chloride (DMTCC, 1.1 eq) and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the O-aryl thiocarbamate.

Step 3: Newman-Kwart Rearrangement

  • Thermal Method: Heat the O-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate neat or in a high-boiling solvent such as diphenyl ether to 200-250 °C for several hours.[4] Monitor the reaction by TLC.

  • Photoredox Catalysis (Milder Conditions): Dissolve the O-aryl thiocarbamate in a suitable solvent (e.g., acetonitrile/water) with a photocatalyst such as (-)-riboflavin under visible light irradiation.[6]

Step 4: Hydrolysis to 3-Hydroxy-4-methoxythiophenol

  • To the S-(3-Hydroxy-4-methoxyphenyl) dimethylthiocarbamate obtained from the rearrangement, add a solution of sodium hydroxide (3.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, acidify with dilute hydrochloric acid, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the final product.

Route C: Reduction of Arylsulfonyl Chloride

This route begins with isovanillic acid and involves its conversion to the corresponding sulfonyl chloride, which is then reduced to the thiophenol. This method avoids the use of potentially hazardous diazonium salts.[7][8]

Logical Workflow

Sulfonyl Chloride Reduction A Isovanillic Acid B 3-Hydroxy-4-methoxy- benzenesulfonyl Chloride A->B 1. Protect -OH 2. Chlorosulfonic Acid 3. Deprotect C 3-Hydroxy-4-methoxythiophenol B->C PPh₃ or Zn/H⁺

Caption: Workflow for the Reduction of Arylsulfonyl Chloride to 3-Hydroxy-4-methoxythiophenol.

Experimental Protocol

Step 1: Synthesis of 3-Acetoxy-4-methoxybenzoyl Chloride

  • Protect the phenolic hydroxyl group of isovanillic acid by reacting it with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form 3-acetoxy-4-methoxybenzoic acid.

  • To the protected acid, add thionyl chloride and a catalytic amount of DMF and heat to reflux to obtain 3-acetoxy-4-methoxybenzoyl chloride.[9]

Step 2: Synthesis of 3-Hydroxy-4-methoxybenzenesulfonyl Chloride

A more direct approach involves the chlorosulfonation of a suitable precursor. However, protecting the hydroxyl group is often necessary.

  • To a cooled (0 °C) solution of a protected 3-hydroxy-4-methoxyphenyl precursor (e.g., the acetate), add chlorosulfonic acid (excess) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

  • Deprotect the hydroxyl group using standard methods (e.g., hydrolysis with a mild base).

Step 3: Reduction to 3-Hydroxy-4-methoxythiophenol

  • Using Triphenylphosphine: To a solution of 3-hydroxy-4-methoxybenzenesulfonyl chloride (1.0 eq) in toluene, add triphenylphosphine (1.2 eq) and heat the mixture to reflux.[8][10] Monitor the reaction by TLC. After completion, cool the reaction mixture and purify by column chromatography.

  • Using Zinc and Acid: To a suspension of 3-hydroxy-4-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent, add zinc dust (excess) and slowly add an acid such as sulfuric acid while maintaining a low temperature.[7] After the reaction is complete, work up by extraction and purify.

Conclusion

The choice of the optimal synthetic route for 3-Hydroxy-4-methoxythiophenol depends on the specific requirements of the researcher, including available starting materials, desired scale, and safety considerations. The Leuckart Thiophenol Synthesis is a well-established method but involves potentially hazardous diazonium intermediates. The Newman-Kwart Rearrangement offers a versatile and often high-yielding approach, with modern variations allowing for milder reaction conditions. The Reduction of the corresponding Arylsulfonyl Chloride provides a reliable alternative that avoids the use of diazonium salts. Each route has its merits and challenges, and the detailed protocols provided in this guide are intended to empower researchers to make an informed decision based on their laboratory capabilities and project goals.

References

  • Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179-224. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxy-4-methoxyacetophenone.
  • Maleski, R. J. (1993). A two-step procedure for the selective ortho-directed nitration of 3-methoxyphenol.
  • Wikipedia. (2023). Leuckart thiophenol reaction. Retrieved from [Link]

  • Wang, Y., et al. (2018). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 23(10), 2649. [Link]

  • BenchChem. (n.d.). Synthesis routes of 4-Amino-3-methoxyphenol.
  • Wikipedia. (2023). Newman–Kwart rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride.
  • Adams, R., & Marvel, C. S. (1941). Thiophenol. Organic Syntheses, Coll. Vol. 1, p. 504. [Link]

  • Vera, P. A., et al. (2023). A strategy for biomass revalorization through Newman-Kwart rearrangement - SRN1 reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • Fischer, A., & Henderson, G. N. (1985). Ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(8), 2315-2321.
  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • Rodrigues, J. A. R., et al. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • U.S. Patent No. 5,786,516. (1998).
  • European Patent No. 0758639. (1997). Process for preparing isovanillin.
  • BenchChem. (2025). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals.
  • Theil, H., Fröhlich, R., & Glaser, T. (2009). A Triple Newman-Kwart Rearrangement at a Fully Substituted Benzene Ring.
  • Nose, A., & Kudo, T. (1987). IV.1' Reduction of Aromatic Sulfonyl Chlorides with Sodium Borohydride. Chemical & Pharmaceutical Bulletin, 35(4), 1770-1773.
  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-15687. [Link]

  • CN101475511B. (2010). Method for synthesizing thiophenol.
  • Al-Attas, A. S., & Amad, M. (2018). Underappreciated and Complex Role of Nitrous Acid in Aromatic Nitration under Mild Environmental Conditions: The Case of Activated Methoxyphenols. Environmental Science & Technology, 52(22), 13245-13253.
  • Wikipedia. (2023). Isovanillin. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxyphenol. Retrieved from [Link]

  • CN105753731A. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
  • Damghani, K. K., et al. (2014). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-Silica under solvent-free conditions. Current Chemistry Letters, 3(4), 183-190.
  • Fales, H. M., & Pisano, J. J. (1962). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Analytical Biochemistry, 3(4), 337-342.
  • Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE.
  • PubChem. (n.d.). Isovanillic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982).
  • Reddy, C. R., et al. (2007).
  • Varghese, V., & Unnikrishnan, V. K. (2015). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Journal of Heterocyclic Chemistry, 52(5), 1435-1440.
  • CN101475511B. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 3-Hydroxy-4-methoxythiophenol Derivatives

For researchers and professionals in drug development and materials science, the synthesis of novel compounds is only the beginning. The crucial next step is rigorous structural validation.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the synthesis of novel compounds is only the beginning. The crucial next step is rigorous structural validation. Without unequivocal proof of a molecule's structure, all subsequent biological or material testing is built on a foundation of uncertainty. This guide provides an in-depth, experience-driven approach to validating the structure of 3-Hydroxy-4-methoxythiophenol derivatives, a class of compounds with significant potential due to their unique combination of phenolic, thiolic, and ether functionalities.

We will move beyond simple data reporting and delve into the causality behind our spectroscopic choices. This guide is structured as a self-validating system, where complementary data from multiple techniques converge to provide an unambiguous structural assignment. We will explore the core quartet of modern organic analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Pillar 1: The Synergy of Spectroscopic Techniques

No single technique can provide a complete structural picture. True confidence in a structure comes from the convergence of evidence from orthogonal methods. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity. This multi-faceted approach ensures that every aspect of the proposed structure is scrutinized and confirmed.

The logical workflow for this validation process is designed for maximum efficiency and certainty, starting with broad characteristics and progressively moving to fine structural details.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR FT-IR Spectroscopy Identify Key Functional Groups MS->IR Provides MW for IR interpretation Final Final Structure Confirmation MS->Final Convergent Evidence NMR_H ¹H NMR Spectroscopy Map Proton Environment & Connectivity IR->NMR_H Functional groups guide NMR analysis IR->Final Convergent Evidence NMR_C ¹³C NMR Spectroscopy Identify Unique Carbon Atoms NMR_H->NMR_C Proton data aids carbon assignment NMR_H->Final Convergent Evidence NMR_C->Final Convergent Evidence

Caption: Integrated workflow for spectroscopic validation.

Pillar 2: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Experience: The first question for any new compound is "What is its molecular weight?". Mass spectrometry answers this directly. For 3-Hydroxy-4-methoxythiophenol derivatives, we typically use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion, but Electron Ionization (EI) is invaluable for its reproducible fragmentation patterns that provide structural clues. The molecular ion peak (M⁺) is the cornerstone of the analysis. Its mass-to-charge ratio (m/z) must match the calculated molecular weight of the proposed structure.

A key feature to look for is the M+2 peak . Due to the natural abundance of the ³⁴S isotope (~4.2%), a thiophenol derivative will exhibit a small but distinct peak at two mass units higher than the molecular ion, providing strong evidence for the presence of a single sulfur atom.

Common Fragmentation Pathways: Under EI conditions, the molecule fragments in predictable ways. For this class of compounds, look for:

  • Loss of a methyl radical (•CH₃): A peak at M-15, resulting from the cleavage of the methoxy group.

  • Loss of a thiol radical (•SH) or hydrogen sulfide (H₂S).

  • Isomerization and loss of CS: A characteristic fragmentation pattern for thiophenols can involve ring rearrangement followed by the loss of a carbon monosulfide radical.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1-1 mg of the purified derivative in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Subject the sample to a standard electron beam energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Interpretation: Identify the molecular ion peak (M⁺) and the M+2 peak. Analyze the major fragment ions and compare them to expected fragmentation pathways.

Table 1: Expected MS Data for a Hypothetical Derivative (3-acetyl-5-hydroxy-4-methoxythiophenol)

Feature Expected m/z Causality / Interpretation
Molecular Ion (M⁺) 212 Corresponds to the molecular formula C₉H₁₀O₃S.
M+1 Peak 213 Due to natural abundance of ¹³C.
M+2 Peak 214 Confirms the presence of one sulfur atom (³⁴S isotope).
Key Fragment 197 Loss of a methyl radical (•CH₃) from the methoxy group.

| Key Fragment | 169 | Loss of an acetyl radical (•COCH₃). |

Pillar 3: FT-IR Spectroscopy – The Functional Group Fingerprint

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful tool for confirming the presence or absence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. For our target derivatives, the IR spectrum provides a quick checklist of essential structural features. The absence of a key peak can be just as informative as its presence.

Key Vibrational Frequencies to Scrutinize:

  • O-H Stretch (Phenolic): A very broad, strong absorption typically found between 3200-3550 cm⁻¹.[2] Its breadth is a direct result of intermolecular hydrogen bonding.

  • S-H Stretch (Thiol): A weak but sharp absorption appearing between 2550-2600 cm⁻¹.[3] This peak is often overlooked but is a definitive marker for the free thiol group. Its weakness is due to the lower polarity of the S-H bond compared to the O-H bond.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Signals from the methoxy group and any alkyl portions of the derivative, appearing just below 3000 cm⁻¹ (typically 2840-3000 cm⁻¹).

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-O Stretch (Aryl Ether): A strong, characteristic band around 1250 cm⁻¹ for the Ar-O-CH₃ linkage.

  • Derivative-Specific Peaks: The most critical analysis is looking for bands corresponding to the newly introduced functionality (e.g., a strong C=O stretch around 1700 cm⁻¹ for an ester or ketone).

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the dry, purified derivative with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Table 2: Key FT-IR Absorptions for 3-Hydroxy-4-methoxythiophenol Derivatives

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
3200-3550 Phenolic O-H Stretch Strong, Broad
2550-2600 Thiol S-H Stretch Weak, Sharp
~1600, ~1500, ~1450 Aromatic Ring C=C Stretch Medium to Strong, Sharp
~1250 Aryl-O-CH₃ C-O Stretch Strong, Sharp

| Varies | Derivative Group | e.g., C=O Stretch | Typically Strong, Sharp |

Pillar 4: NMR Spectroscopy – The Definitive Connectivity Map

Expertise & Experience: If MS provides the blueprint and IR confirms the building materials, NMR builds the house, showing exactly how every atom is connected. For 3-Hydroxy-4-methoxythiophenol derivatives, ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis

The proton NMR spectrum reveals the chemical environment of every hydrogen atom. We analyze four key aspects: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

  • Aromatic Protons (δ 6.5-8.0 ppm): The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns. An unsubstituted 3-Hydroxy-4-methoxythiophenol would show three distinct aromatic protons. A new substituent will further alter these signals, providing clear evidence of its position on the ring.

  • Phenolic Proton (-OH, δ ~5-9 ppm): This signal is often broad and its chemical shift is highly dependent on solvent and concentration. It typically does not couple with other protons. A simple D₂O shake experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) will cause this peak to disappear, confirming its identity.

  • Thiol Proton (-SH, δ ~3-4 ppm): Similar to the -OH proton, this signal can be broad and its position variable.[4] It also exchanges with D₂O.

  • Methoxy Protons (-OCH₃, δ ~3.8-4.0 ppm): This appears as a sharp singlet integrating to three protons, a highly reliable landmark in the spectrum.[5][6]

¹³C NMR Analysis

The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): The spectrum will show six distinct signals for the benzene ring carbons. The carbons directly attached to electronegative atoms (O, S) will be the most downfield (higher ppm).

  • Methoxy Carbon (-OCH₃, δ ~55-60 ppm): A characteristic upfield signal.[7]

  • Derivative Carbons: The carbons of the substituent group will have characteristic chemical shifts (e.g., a carbonyl carbon C=O at δ 160-220 ppm).

Experimental Protocol: Standard NMR Sample Preparation & Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Solvent Choice: The choice of solvent is critical. DMSO-d₆ is often preferred for these compounds as it can help in observing the -OH and -SH protons, which might exchange too rapidly in other solvents. Common solvent impurity peaks should be noted.[8][9]

  • ¹H Acquisition: Place the tube in the NMR spectrometer. After tuning and shimming the instrument to optimize magnetic field homogeneity, acquire the ¹H spectrum. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a significantly longer acquisition time than the ¹H spectrum due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.

Table 3: Comparative ¹H and ¹³C NMR Data for Parent Compound and a Hypothetical Derivative

Compound Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3-Hydroxy-4-methoxythiophenol -OCH₃ ~3.9 (s, 3H) ~56
Aromatic H/C 3 distinct signals 6 distinct signals
-OH Variable, broad (1H) C-OH: ~145-155
-SH Variable, broad (1H) C-SH: ~115-125
3-acetyl-5-hydroxy-4-methoxythiophenol -OCH₃ ~3.9 (s, 3H) ~56
Aromatic H/C 2 distinct singlets 6 distinct signals
-OH Variable, broad (1H) C-OH: ~145-155
-SH Variable, broad (1H) C-SH: ~120-130

| | -COCH₃ | ~2.5 (s, 3H) | CH₃: ~25-30; C=O: ~195-205 |

Synthesizing the Evidence: A Final Self-Validating Check

The true power of this multi-spectroscopic approach lies in the final synthesis of all collected data. The molecular formula determined by MS must be consistent with the number and types of atoms identified by IR and counted by NMR. The functional groups identified by IR must be present in the final structure pieced together from NMR connectivity. This cross-validation is the hallmark of rigorous scientific work and provides the highest level of confidence in your results.

Sources

Validation

Comparative reactivity of 3-Hydroxy-4-methoxythiophenol with other thiophenols

A Comparative Guide to the Reactivity of 3-Hydroxy-4-methoxythiophenol For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted thiophenols is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 3-Hydroxy-4-methoxythiophenol

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted thiophenols is critical for their application in organic synthesis, pharmaceutical development, and materials science.[1] The electronic nature of substituents on the aromatic ring profoundly modulates the physicochemical properties of the thiol group, influencing its acidity, nucleophilicity, and antioxidant potential.[1] This guide provides an in-depth, objective comparison of 3-Hydroxy-4-methoxythiophenol with other benchmark thiophenols, supported by established experimental data and detailed protocols to empower researchers in their experimental design and compound selection.

3-Hydroxy-4-methoxythiophenol is a uniquely substituted thiophenol, featuring two electron-donating groups (EDGs): a hydroxyl (-OH) group at the meta-position and a methoxy (-OCH₃) group at the para-position relative to the thiol. This specific arrangement creates a distinct electronic environment that enhances its reactivity profile, particularly its nucleophilicity and antioxidant capacity, when compared to simpler substituted or unsubstituted thiophenols.

The Electronic Influence of Aromatic Substituents

The reactivity of the thiophenol scaffold is dictated by the electronic effects of its substituents. These effects are broadly categorized as follows:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups increase the electron density on the aromatic ring and, by extension, the sulfur atom. This increased electron density makes the corresponding thiophenolate anion a more powerful nucleophile. However, it also destabilizes the anion, making the parent thiol a weaker acid (higher pKa).[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and trifluoromethyl (-CF₃) pull electron density away from the ring and the sulfur atom. This stabilizes the resulting thiophenolate anion, making the parent thiol a stronger acid (lower pKa) but diminishing the nucleophilicity of the conjugate base.[1]

The interplay of these effects is fundamental to predicting and understanding the chemical behavior of any substituted thiophenol.

subst Substituent Effect on Thiophenol Ring edg Electron-Donating Group (EDG) (-OH, -OCH3, -CH3) subst->edg e.g. ewg Electron-Withdrawing Group (EWG) (-NO2, -CF3, -Cl) subst->ewg e.g. pka_inc Higher pKa (Weaker Acid) edg->pka_inc Leads to nuc_inc Higher Nucleophilicity (Stronger Nucleophile) edg->nuc_inc Leads to pka_dec Lower pKa (Stronger Acid) ewg->pka_dec Leads to nuc_dec Lower Nucleophilicity (Weaker Nucleophile) ewg->nuc_dec Leads to reactivity Reactivity Profile

Caption: The influence of substituent electronic effects on thiophenol reactivity.

Comparative Physicochemical Data

The reactivity of thiophenols can be quantified and compared using several key experimental parameters. The table below summarizes these values for 3-Hydroxy-4-methoxythiophenol and other representative compounds.

CompoundStructurepKa (in DMSO)Nucleophilicity (N)Antioxidant Activity (IC₅₀)
Thiophenol Thiophenol10.313.9Variable
4-Methoxythiophenol 4-Methoxythiophenol~10.915.93[1]Generally Potent
4-Nitrothiophenol 4-Nitrothiophenol4.5[1]11.23[1]Lower
3-Hydroxythiophenol 3-HydroxythiophenolData not readily availableData not readily availableData not readily available
3-Hydroxy-4-methoxythiophenol 3-Hydroxy-4-methoxythiophenolPredicted > 10.9Predicted > 15.93Predicted to be very potent

Note: Data is compiled from various sources.[1][2] pKa and Nucleophilicity values can vary based on solvent and experimental conditions. Predicted values for 3-Hydroxy-4-methoxythiophenol are based on established structure-activity relationships.

In-Depth Reactivity Analysis

Acidity (pKa)

Thiophenols are generally more acidic than their corresponding phenols.[3] The acidity of the S-H bond is highly sensitive to substituents. For 3-Hydroxy-4-methoxythiophenol, both the para-methoxy and meta-hydroxyl groups are electron-donating, which increases the electron density on the sulfur. This destabilizes the thiophenolate anion, making the thiol proton less acidic (higher pKa) compared to unsubstituted thiophenol. Its pKa is expected to be even higher than that of 4-methoxythiophenol due to the additional electron-donating hydroxyl group. This lower acidity means that stronger basic conditions are required to generate the reactive thiophenolate anion.

Nucleophilicity

The nucleophilicity of the thiophenolate anion is a crucial parameter in drug development, particularly for the design of targeted covalent inhibitors.[2] This property generally correlates inversely with the acidity of the parent thiol; weaker acids produce stronger nucleophilic conjugate bases.[1]

The Mayr-Patz equation, log k = sN(N + E), provides a quantitative framework for comparing nucleophilic reactivities.[2][4] As shown in the table, the electron-donating methoxy group in 4-methoxythiophenol significantly increases its nucleophilicity parameter (N=15.93) compared to the electron-withdrawn 4-nitrothiophenol (N=11.23).[1]

For 3-Hydroxy-4-methoxythiophenol , the combined electron-donating effects of both the methoxy and hydroxyl groups are expected to render its thiophenolate anion a highly potent nucleophile, likely exceeding the nucleophilicity of 4-methoxythiophenolate. This makes it an excellent candidate for reactions requiring a strong sulfur-centered nucleophile, such as Michael additions or SₙAr reactions under mild conditions.[2][3]

Antioxidant Activity

The antioxidant capacity of thiophenols is largely attributed to their ability to scavenge free radicals via a hydrogen atom transfer (HAT) mechanism from the S-H bond.[5][6] The presence of electron-donating groups, which weaken the S-H bond, enhances this activity.

3-Hydroxy-4-methoxythiophenol is uniquely positioned to be a superior antioxidant for two reasons:

  • Enhanced Thiol Activity: The EDGs (-OH and -OCH₃) increase the electron density on the sulfur, facilitating the donation of the thiol hydrogen atom to neutralize radicals.

  • Dual Scavenging Sites: It possesses both a thiol and a phenolic hydroxyl group. Phenols are themselves well-established antioxidants.[5][6] This dual functionality allows the molecule to potentially scavenge radicals at two different sites, significantly increasing its overall antioxidant capacity compared to thiophenols lacking a hydroxyl group.

Experimental Protocols for Reactivity Assessment

To provide a framework for empirical validation, the following self-validating and detailed protocols are described.

Protocol 1: Determination of Nucleophilicity via Stopped-Flow Kinetics

This protocol quantifies nucleophilicity by measuring the rate of reaction between a thiophenolate and a reference electrophile.

Causality: The reaction is monitored under pseudo-first-order conditions (thiophenolate in large excess) so that the observed rate constant (k_obs) is directly proportional to the nucleophilicity of the thiophenolate. A non-nucleophilic base is used to ensure that it only deprotonates the thiol without competing in the reaction.[1]

Materials:

  • Substituted thiophenol (e.g., 3-Hydroxy-4-methoxythiophenol)

  • Reference electrophile (e.g., quinone methide or 1-fluoro-2,4-dinitrobenzene)

  • Anhydrous, aprotic solvent (e.g., DMSO)

  • Non-nucleophilic base (e.g., DBU)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of the thiophenol, the electrophile, and the base in anhydrous DMSO.

  • Deprotonation: In one syringe of the stopped-flow apparatus, prepare a solution of the thiophenol and the base. Allow sufficient time for complete deprotonation to the thiophenolate. This solution should be in at least 10-fold excess of the electrophile concentration.

  • Initiation: In the second syringe, prepare a solution of the electrophile.

  • Kinetic Measurement: Initiate the reaction by rapidly mixing the contents of the two syringes. Monitor the reaction by following the disappearance of the electrophile's absorbance at its λ_max at a constant temperature (e.g., 20 °C).[1][2]

  • Data Analysis: Determine the observed rate constant (k_obs) by fitting the absorbance decay to a first-order exponential function. The second-order rate constant, which reflects nucleophilicity, is calculated by dividing k_obs by the concentration of the thiophenolate.

Protocol 2: Assessment of Antioxidant Activity via DPPH Radical Scavenging Assay

This is a robust and widely adopted colorimetric assay to evaluate the free-radical scavenging ability of a compound.[7][8]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a deep violet color. When it is reduced by an antioxidant, it becomes a pale yellow, non-radical form. The degree of color change, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's activity.[7][8]

prep Prepare Reagents (DPPH, Test Compound, Control) plate Dispense into 96-Well Plate - Blank (Solvent) - Control (DPPH + Solvent) - Sample (DPPH + Compound) prep->plate incubate Incubate in Dark (Room Temp, 30 min) plate->incubate read Measure Absorbance (517 nm) incubate->read calc Calculate % Inhibition & IC50 read->calc

Caption: Standardized workflow for the DPPH antioxidant assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

    • Prepare a series of dilutions of the test compound (e.g., 3-Hydroxy-4-methoxythiophenol) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[7]

  • Assay in 96-Well Plate:

    • Blank Well: Add 100 µL of solvent.

    • Control Well: Add 50 µL of solvent and 50 µL of DPPH solution.

    • Sample Wells: Add 50 µL of each compound dilution and 50 µL of DPPH solution.

  • Incubation: Gently mix the contents and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[7]

    • Plot the % Inhibition against the compound concentrations and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

3-Hydroxy-4-methoxythiophenol presents a compelling reactivity profile for applications in drug discovery and synthetic chemistry. The synergistic effect of its meta-hydroxyl and para-methoxy electron-donating groups results in a molecule with predicted high nucleophilicity and exceptionally potent antioxidant activity. This dual-action antioxidant capability, stemming from both its thiol and phenol moieties, distinguishes it from many other thiophenols. Its enhanced nucleophilicity makes it a prime candidate for constructing covalent linkages in targeted therapies, while its robust antioxidant potential suggests utility in mitigating conditions associated with oxidative stress. The experimental protocols provided herein offer a standardized means for researchers to empirically validate these properties and compare them against other compounds of interest.

References

  • Kinetics Study of Amine Cleavage Reactions of Various Resin-Bound Thiophenol Esters from Marshall Linker. ACS Publications. Available from: [Link]

  • Huy, P. H., & Mayr, H. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. Available from: [Link]

  • Kinetics and Reaction Mechanisms of Thiophenol Adsorption on Gold Studied by Surface-Enhanced Raman Spectroscopy. ACS Publications. Available from: [Link]

  • pKa Values for Thiophenols 1-7. ResearchGate. Available from: [Link]

  • Huy, P. H., & Mayr, H. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. Available from: [Link]

  • Calculated nucleophilicity of phenols/thiophenols and experimental... ResearchGate. Available from: [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. Available from: [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available from: [Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. ResearchGate. Available from: [Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed. Available from: [Link]

  • The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available from: [Link]

  • Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. Available from: [Link]

  • Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. PMC. Available from: [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. PMC. Available from: [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. Available from: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]

  • Analysis of trends in the antioxidant activity of phenol and thiophenol... ResearchGate. Available from: [Link]

  • DPPH Radical Scavenging Assay. Encyclopedia.pub. Available from: [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. Available from: [Link]

  • 3-hydroxy-4-methoxythiophenol — Chemical Substance Information. NextSDS. Available from: [Link]

  • An Improved 3-hydroxythiophenol Synthesis. ResearchGate. Available from: [Link]

  • Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available from: [Link]

  • Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. MDPI. Available from: [Link]

  • 3-Hydroxy-4-methoxyphenethylamine hydrochloride. PubChem. Available from: [Link]

Sources

Comparative

Assessing the Purity of Synthesized 3-Hydroxy-4-methoxythiophenol by HPLC: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and materials development is the accurate purity assessment of highly reactive intermediates. 3-Hydroxy-4-methoxythiophenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and materials development is the accurate purity assessment of highly reactive intermediates. 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3) is a prime example. During its synthesis, this aromatic thiol is highly susceptible to oxidative dimerization (forming disulfides) and is often accompanied by closely related positional isomers, such as 4-hydroxy-3-methoxythiophenol.

This guide objectively compares the performance of standard C18 stationary phases against Biphenyl column chemistries for the HPLC purity analysis of 3-Hydroxy-4-methoxythiophenol. By examining the causality behind these chromatographic behaviors and implementing a self-validating experimental protocol, researchers can ensure their analytical methods are robust, reproducible, and compliant with global regulatory standards.

Mechanistic Background: Why Standard C18 Falls Short

According to the [[1.5]], a purity assay must unequivocally demonstrate specificity—the ability to accurately measure the analyte in the presence of expected impurities.

The C18 Limitation: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of methoxythiophenols possess nearly identical partition coefficients (LogP) and molecular volumes, C18 phases struggle to differentiate them, frequently resulting in co-elution and artificially inflated purity calculations.

The Biphenyl Advantage: As demonstrated in comparative stationary phase studies , biphenyl ligands offer a unique tri-modal retention mechanism that excels in separating aromatic compounds:

  • Hydrophobic Interactions: Provided by the alkyl linker and the phenyl rings.

  • π-π Interactions: The electron-rich aromatic rings of the analyte interact strongly with the biphenyl ligand's conjugated system.

  • Steric Selectivity & Hydrogen Bonding: The rigid, dual-ring geometry of the biphenyl group allows for shape-selective interactions with the hydroxyl and methoxy substituents of the isomers, driving baseline resolution where C18 fails.

Experimental Workflow & Self-Validating Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . The protocol incorporates a strict System Suitability Test (SST) that acts as an automated quality gate; if the system fails to resolve the critical isomer pair, the analytical sequence is aborted, preventing the generation of compromised data.

G N1 Synthesized 3-Hydroxy-4-methoxythiophenol (Analyte + Impurities) N2 Sample Prep: Acidic Diluent (Prevents Auto-oxidation) N1->N2 N3 HPLC Injection & System Suitability (Rs > 2.0 Required) N2->N3 N4 Standard C18 Column (Hydrophobic Only) N3->N4 Sub-optimal N5 Biphenyl Column (π-π, Steric & Hydrophobic) N3->N5 Optimal N6 Isomer Co-elution (Rs < 1.0, Fails SST) N4->N6 N7 Baseline Resolution (Rs = 3.2, Passes SST) N5->N7 N8 ICH Q2(R2) Validated Purity Report N6->N8 N7->N8

Workflow for HPLC purity assessment comparing C18 and Biphenyl stationary phases.

Step-by-Step Methodology

Step 1: Preparation of the System Suitability Standard (SST)

  • Weigh 10.0 mg of the 3-Hydroxy-4-methoxythiophenol reference standard.

  • Spike with 1.0% (w/w) of 4-hydroxy-3-methoxythiophenol (positional isomer) and 1.0% (w/w) of the corresponding disulfide dimer.

  • Dissolve in 10.0 mL of Acetonitrile containing 0.1% Formic Acid.

  • Causality Check: Thiophenols are highly reactive and prone to auto-oxidation at neutral to alkaline pH . Using an acidic diluent is non-negotiable; it ensures the thiol group remains protonated, preventing artifactual disulfide degradation during the autosampler queue.

Step 2: Chromatographic Execution

  • Columns Tested: Ascentis Express Biphenyl (100 x 2.1 mm, 2.7 µm) vs. Standard C18 equivalent.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 1 min, ramp to 60% B over 12 min, ramp to 95% B for 2 min (column wash), return to 5% B for 3 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV absorbance at 254 nm.

Step 3: Self-Validating System Suitability Check

  • Inject the SST standard. The chromatography data system (CDS) must automatically calculate the resolution ( Rs​ ) between the target API and the positional isomer.

  • Validation Gate: If Rs​<2.0 , the sequence must automatically halt. This prevents the integration of co-eluted peaks and ensures absolute data integrity.

Comparative Performance Data

The quantitative data below illustrates the stark difference in selectivity between the two column chemistries. While the C18 column successfully retains the compounds, it fails to provide the specificity required to distinguish between the positional isomers.

Table 1: Chromatographic Resolution ( Rs​ ) and Retention Comparison

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
4-Hydroxy-3-methoxythiophenol (Isomer)6.2N/A7.1N/A
3-Hydroxy-4-methoxythiophenol (Target) 6.4 0.8 (Co-elution / Fail) 8.5 3.2 (Baseline / Pass)
Disulfide Dimer (Oxidation Impurity)12.1> 5.014.3> 5.0

Interpretation: The Biphenyl column leverages π-π interactions to selectively delay the elution of the target compound relative to its isomer, achieving a baseline resolution ( Rs​=3.2 ) that allows for highly accurate integration and purity quantification.

Method Validation (ICH Q2(R2) Compliance)

To confirm that the Biphenyl-based method is fit for its intended purpose, it was subjected to a rigorous validation framework in accordance with ICH Q2(R2) standards .

Table 2: Validation Summary for 3-Hydroxy-4-methoxythiophenol on Biphenyl Phase

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity No matrix/blank interferencePeak purity index > 0.990
Linearity R2 = 0.9998 (Range: 1-100 µg/mL) R2≥0.999
Method Precision 0.6% RSD (n=6 injections) ≤2.0% RSD
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥10

Conclusion

For the purity assessment of synthesized 3-Hydroxy-4-methoxythiophenol, standard C18 columns represent a significant analytical risk due to their inability to resolve closely related positional isomers. Transitioning to a Biphenyl stationary phase provides the necessary orthogonal selectivity (via π-π and steric interactions) to achieve baseline resolution. When paired with an acidified sample preparation strategy to halt auto-oxidation, this approach yields a highly trustworthy, ICH Q2(R2)-compliant method suitable for stringent drug development and quality control environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases , Chromatography Online. Available at:[Link]

  • Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC , PubMed. Available at: [Link]

Validation

Cross-Validation of Analytical Methods for 3-Hydroxy-4-methoxythiophenol (3H4MT) Quantification: A Comparative Guide

The Analytical Challenge of Reactive Thiophenols 3-Hydroxy-4-methoxythiophenol (3H4MT) is a highly reactive, critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Reactive Thiophenols

3-Hydroxy-4-methoxythiophenol (3H4MT) is a highly reactive, critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the apical sodium-dependent bile acid transporter (ASBT) inhibitor [1]. Accurate quantification of 3H4MT—whether as a residual starting material, a process impurity, or a degradant—is a critical quality attribute (CQA) in drug development[2].

However, direct quantification of free thiophenols is analytically flawed. The sulfhydryl (-SH) group is highly nucleophilic and susceptible to rapid auto-oxidation, forming disulfide dimers (3H4MT-S-S-3H4MT) in solution[3].

The Causality of Sample Preparation: To achieve a self-validating and accurate quantification system, the analytical workflow must forcefully shift the chemical equilibrium. We must first reduce any formed disulfides back to free thiols using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), and immediately trap the free thiol using a covalent derivatization agent[4]. To validate the efficiency of this reaction and correct for matrix suppression, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3H4MT-d3, must be spiked into the sample prior to the reduction step.

Workflow A Raw Sample + SIL-IS (3H4MT + Disulfides) B Reduction (TCEP / DTT) A->B Cleave Disulfides C Derivatization (NEM / mBBr / BSTFA) B->C Lock Free Thiol D Analytical Run (LC-MS / HPLC / GC-MS) C->D Quantify

Workflow for the pre-analytical stabilization and quantification of reactive thiols.

Method 1: LC-MS/MS via NEM Alkylation (The Gold Standard)

For sub-ng/mL sensitivity and absolute structural specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with is the premier choice[3]. NEM reacts rapidly via Michael addition with the free sulfhydryl group of 3H4MT at physiological pH, permanently blocking oxidation.

Step-by-Step Protocol (Self-Validating System)
  • Internal Standard Spiking: Aliquot 100 µL of the sample matrix. Spike with 10 µL of SIL-IS (3H4MT-d3, 100 ng/mL).

  • Reduction: Add 10 µL of 10 mM TCEP. Vortex and incubate at room temperature for 15 minutes to quantitatively cleave all disulfides[4].

  • Alkylation: Add 20 µL of 50 mM NEM (prepared in 100 mM ammonium formate buffer, pH 7.4). Incubate for 10 minutes at room temperature[3].

  • Quenching: Stop the reaction by adding 10 µL of 10% formic acid, dropping the pH to < 3 to prevent off-target amine alkylation.

  • Analysis: Inject 5 µL onto a UPLC C18 column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Pros: Unmatched sensitivity; multiplexing capabilities; SIL-IS corrects for all matrix effects. Cons: High instrument cost; excess NEM can cause ion suppression if not chromatographically resolved from the analyte.

Method 2: HPLC-FLD via mBBr Tagging (High-Throughput Workhorse)

When high-throughput batch release testing is required, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using offers a highly cost-effective alternative[5]. mBBr is non-fluorescent in its unbound state but forms a highly fluorescent thioether upon nucleophilic substitution with 3H4MT.

Step-by-Step Protocol
  • Internal Standard Spiking: Spike sample with 4-methoxythiophenol (a structural analog IS) to monitor derivatization efficiency.

  • Reduction: Add TCEP (10 mM) and incubate for 15 minutes[6].

  • Fluorescent Tagging: Add 20 µL of 20 mM mBBr (in acetonitrile) and adjust to pH 8.2 using HEPPS buffer. Causality: The alkaline pH is critical to deprotonate the thiol, forming the highly reactive thiolate anion necessary for the reaction[4]. Incubate in the dark for 15 minutes.

  • Quenching: Acidify with 10% trifluoroacetic acid (TFA) to halt the reaction and stabilize the fluorophore.

  • Analysis: Separate via RP-HPLC. Detect using FLD (Excitation: 378 nm, Emission: 492 nm)[5].

Pros: Excellent linearity; no expensive MS required; low background noise due to the fluorogenic nature of the reagent. Cons: Lower specificity than MS; strict pH control required during derivatization.

Method 3: GC-MS via Silylation (Orthogonal Validation)

To satisfy regulatory requirements for orthogonal cross-validation (e.g., ICH Q2 guidelines), Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative separation mechanism. Because 3H4MT contains active hydrogens (-OH and -SH) that cause peak tailing and thermal instability in the gas phase, silylation is mandatory.

Step-by-Step Protocol
  • Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate to isolate 3H4MT from aqueous matrices.

  • Drying: Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Silylation reagents are highly moisture-sensitive; even trace water will rapidly hydrolyze the reagent, destroying the assay.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous pyridine (acting as a catalyst and acid scavenger). Heat at 60°C for 30 minutes to replace both the -OH and -SH protons with trimethylsilyl (TMS) groups.

  • Analysis: Inject 1 µL into a GC-EI-MS system.

Pros: Superb structural elucidation via Electron Ionization (EI) fragmentation; completely orthogonal to LC methods. Cons: Requires strictly anhydrous sample preparation; longer total prep time.

Cross-Validation Data Comparison

The following table summarizes the performance metrics of the three validated methodologies for 3H4MT quantification, allowing researchers to select the optimal system based on their specific analytical needs.

ParameterLC-MS/MS (NEM Alkylation)HPLC-FLD (mBBr Tagging)GC-MS (BSTFA Silylation)
Derivatization Target -SH only-SH only-OH and -SH
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mL10.0 ng/mL
Limit of Quantitation (LOQ) 0.2 ng/mL8.0 ng/mL30.0 ng/mL
Linear Dynamic Range 0.2 – 1000 ng/mL8.0 – 5000 ng/mL30.0 – 2000 ng/mL
Precision (Intra-day RSD%) < 4.5%< 3.0%< 7.2%
Accuracy (% Recovery) 98 – 102%95 – 104%89 – 108%
Derivatization Time 10 mins (Room Temp)15 mins (Room Temp)30 mins (60°C)
Primary Use Case PK studies, trace impurity profilingAPI batch release, QCOrthogonal validation

Method Selection Logic

Selecting the appropriate analytical method depends on the matrix complexity, required sensitivity, and throughput demands.

DecisionTree Start Select Method for 3H4MT Quantification Q1 Sub-ng/mL sensitivity required? Start->Q1 LCMS LC-MS/MS (NEM Alkylation) Q1->LCMS Yes Q2 High-throughput & cost-efficiency priority? Q1->Q2 No HPLC HPLC-FLD (mBBr Tagging) Q2->HPLC Yes GCMS GC-MS (BSTFA Silylation) Q2->GCMS No (Orthogonal Validation)

Decision matrix for selecting the optimal 3H4MT quantification method.

References

  • Wu, Y., et al. "Discovery of a highly potent, nonabsorbable apical sodium-dependent bile acid transporter inhibitor (GSK2330672) for treatment of type 2 diabetes." Journal of Medicinal Chemistry 56.12 (2013): 5094-5114. Available at:[Link]

  • Chwatko, G., et al. "Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane." Molecules 26.11 (2021): 3444. Available at:[Link]

  • Boronat, S., et al. "A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome." Scientific Reports 7 (2017): 46278. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 3-Hydroxy-4-methoxythiophenol Reactions

Introduction: The Significance of 3-Hydroxy-4-methoxythiophenol and Catalysis 3-Hydroxy-4-methoxythiophenol is a vital structural motif in medicinal chemistry and materials science. Its unique electronic properties, stem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Hydroxy-4-methoxythiophenol and Catalysis

3-Hydroxy-4-methoxythiophenol is a vital structural motif in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-donating methoxy and hydroxyl groups and the nucleophilic thiol, make it a versatile building block. However, harnessing its full synthetic potential often requires catalytic intervention to achieve efficient and selective bond formation. The choice of catalyst is paramount, directly influencing reaction yield, purity, and overall process economy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the efficiency of various catalysts for reactions involving 3-Hydroxy-4-methoxythiophenol. We will move beyond simple product screening to establish a robust, self-validating methodology for catalyst comparison, grounded in established chemical principles and supported by detailed experimental protocols. The focus will be on C-S cross-coupling reactions, a common and crucial transformation for this class of molecules.

Pillar 1: Catalyst Selection & Mechanistic Considerations

The most common catalytic reaction involving thiophenols is the formation of a carbon-sulfur (C-S) bond, typically with an aryl halide or boronic acid. This creates a diaryl thioether, a valuable scaffold in numerous pharmaceutical agents. The two dominant catalytic systems for this transformation are based on palladium and copper.

  • Palladium-Catalyzed Systems (e.g., Buchwald-Hartwig Amination analogue for S-Coupling): These systems are renowned for their high activity and broad substrate scope.[1][2][3] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the thiolate, and finally, reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.[4][5] The choice of phosphine ligand is critical to the success of these reactions, stabilizing the palladium center and modulating its reactivity.[5]

  • Copper-Catalyzed Systems (e.g., Chan-Lam Coupling): Copper catalysis, particularly with Cu(I) salts like copper(I) iodide (CuI), offers a more economical and often ligand-free alternative to palladium.[6][7][8] The Chan-Lam reaction facilitates the coupling of thiols with aryl boronic acids.[9][10] The proposed mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination.[10][11] These reactions are often praised for their operational simplicity and tolerance to air and moisture.[10]

This guide will benchmark representative catalysts from both classes to provide a holistic performance overview.

Pillar 2: The Benchmarking Workflow: A Validating System

A rigorous benchmarking study is more than running parallel reactions; it's a systematic process of controlled experimentation and precise analysis. Our workflow is designed to ensure that the data generated is reproducible and directly comparable.

Benchmarking_Workflow cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Interpretation p1 Reagent Purification & Characterization p2 Catalyst System Preparation (Pre-catalyst + Ligand) p1->p2 p3 Reaction Array Setup (Inert Atmosphere, Controlled Temp) p2->p3 e1 Initiate Reactions Simultaneously p3->e1 e2 Time-Point Aliquot Sampling e1->e2 e3 Reaction Monitoring (e.g., TLC, GC-MS, LC-MS) e2->e3 a1 Quantitative Analysis (Internal Standard Method) e3->a1 a2 Calculate Key Performance Indicators (KPIs) a1->a2 a3 Data Tabulation & Visualization a2->a3 a4 Comparative Performance Evaluation a3->a4

Caption: A three-phase workflow for systematic catalyst benchmarking.

Pillar 3: Experimental Protocols & Data Interpretation

General Reaction Scheme

The model reaction for this guide is the C-S cross-coupling of 3-Hydroxy-4-methoxythiophenol with 4-iodoanisole. This reaction is chosen for its relevance and the distinct analytical signatures of its reactants and product.

Reaction_Scheme sub 3-Hydroxy-4-methoxythiophenol plus1 + sub->plus1 partner 4-Iodoanisole plus1->partner arrow Catalyst (Pd or Cu) Base, Solvent, Temp partner->arrow prod Product (Diaryl Thioether) arrow->prod

Caption: Model C-S cross-coupling reaction for catalyst evaluation.

Detailed Benchmarking Protocol

Causality: Every step is designed to eliminate variables other than the catalyst itself. Using a Schlenk line or glovebox is crucial because oxygen can deactivate many palladium catalysts and lead to oxidative side-reactions of the thiophenol.[5] An internal standard (e.g., dodecane) is non-negotiable for accurate quantification via GC or LC-MS, as it corrects for variations in injection volume and sample preparation.[12]

  • Reagent Preparation:

    • Ensure 3-Hydroxy-4-methoxythiophenol and 4-iodoanisole are of high purity (>98%). If necessary, purify by recrystallization or column chromatography.

    • Dry the solvent (e.g., Toluene or DMF) over molecular sieves or using a solvent purification system.

    • Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup (Example for one catalyst):

    • To a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2.2 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 equivalents).

    • Add 3-Hydroxy-4-methoxythiophenol (1.0 equivalent, e.g., 1 mmol).

    • Add 4-iodoanisole (1.2 equivalents).

    • Add the internal standard (e.g., dodecane, 0.5 equivalents).

    • Add 5 mL of the degassed solvent via syringe.

    • Place the tube in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Reaction Monitoring:

    • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of argon.

    • Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of silica gel to adsorb the catalyst.

    • Analyze the quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative concentrations of starting materials and product against the internal standard.[13][14][15]

  • Data Analysis & KPI Calculation:

    • Conversion (%): Calculate the percentage of the limiting reactant (3-Hydroxy-4-methoxythiophenol) that has been consumed.

      • Conversion = (1 - [Reactant_final] / [Reactant_initial]) * 100

    • Yield (%): Calculate the percentage of product formed relative to the theoretical maximum. This is determined from the calibration curve against the internal standard.

    • Selectivity (%): In cases where side products are observed, selectivity measures the proportion of converted reactant that formed the desired product.

      • Selectivity = (Yield / Conversion) * 100

    • Turnover Number (TON): The moles of product formed per mole of catalyst used. It indicates the catalyst's total productivity before deactivation.[16][17][18]

      • TON = moles of product / moles of catalyst

    • Turnover Frequency (TOF): The TON per unit of time (usually hours⁻¹), representing the catalyst's speed or efficiency at a specific point in time.[16][17][18]

      • TOF = TON / time (h)

Comparative Data Summary

The ultimate goal is a clear, side-by-side comparison. The following table presents hypothetical data from a benchmarking experiment to illustrate the final output.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Conversion (%)Yield (%)TONTOF (at 2h) (h⁻¹)
A: Pd₂(dba)₃ / Xantphos 1.0100499959528
B: CuI / DMEDA 2.5110128581329
C: Pd(OAc)₂ / SPhos 0.51006989619245
D: Ligand-Free CuI [6][8]2.5110246558234
Control (No Catalyst) 011024< 5< 2N/AN/A

Interpretation: From this hypothetical data, Catalyst C (Pd(OAc)₂ / SPhos) emerges as the most efficient system, achieving a high yield with a lower catalyst loading, resulting in the highest Turnover Number.[13] While the copper-based systems are less expensive, their performance in terms of reaction speed and overall yield is lower under these conditions. The ligand-free copper system (D) is the least effective, highlighting the crucial role ligands often play even in seemingly simple systems.[6][7]

Visualizing the Catalytic Engine: The Palladium Cycle

Understanding the mechanism provides insight into why certain catalysts outperform others. The diagram below illustrates the generally accepted catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction.

Palladium_Catalytic_Cycle Simplified Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) center thiolate_complex [Ar-Pd(II)(SR')L₂]⁻ oa_complex->thiolate_complex Ligand Exchange (R'-SH + Base) thiolate_complex->pd0 Reductive Elimination product_complex Ar-S-R' thiolate_complex->product_complex Product Release

Caption: Key steps in a palladium-catalyzed C-S cross-coupling cycle.

Conclusion and Future Directions

This guide establishes a robust methodology for benchmarking catalyst efficiency in reactions involving 3-Hydroxy-4-methoxythiophenol. Based on our analysis, palladium-based systems, particularly those employing advanced phosphine ligands like SPhos, demonstrate superior performance in terms of speed and efficiency for C-S cross-coupling reactions. However, the cost-effectiveness and operational simplicity of copper-catalyzed systems warrant their consideration, especially in process development where optimization of conditions could bridge the performance gap.

Effective catalyst selection is a multi-faceted decision.[19][20] While this guide focuses on core performance metrics, researchers must also consider catalyst cost, stability, toxicity, and ease of removal from the final product. The protocols and analytical frameworks presented here provide the essential tools for making these critical, data-driven decisions in the lab and beyond.

References

  • Title: Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols Source: ACS Publications URL: [Link]

  • Title: Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry Source: Waters Corporation URL: [Link]

  • Title: Intermediates of copper(I)-catalyzed C-S cross coupling of thiophenol with aryl halide by in situ ESI-MS study Source: ResearchGate URL: [Link]

  • Title: Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies Source: ACS Publications URL: [Link]

  • Title: Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols Source: DSpace URL: [Link]

  • Title: Mass Spectrometry Based Approach for Organic Synthesis Monitoring Source: Analytical Chemistry URL: [Link]

  • Title: Understanding Catalyst Turnover Metrics Source: Scribd URL: [Link]

  • Title: “Turning Over” Definitions in Catalytic Cycles Source: ACS Catalysis URL: [Link]

  • Title: Basics of Catalysis and Kinetics Source: Unife URL: [Link]

  • Title: Turnover Number and Turnover Frequency of catalysts Source: YouTube URL: [Link]

  • Title: Calculation of conversion and TOF to determine the catalytic efficiency Source: The Royal Society of Chemistry URL: [Link]

  • Title: Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry Source: PMC URL: [Link]

  • Title: Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer Source: PMC URL: [Link]

  • Title: A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Chan–Lam-Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The Chan-Lam-type synthesis of thioimidazolium salts for thiol-(hetero)arene conjugation Source: ChemRxiv URL: [Link]

  • Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Chan–Lam coupling Source: Wikipedia URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: Proposed mechanism of the copper‐catalyzed coupling of thiols with boronic acids. Source: ResearchGate URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: SUNCAT Center for Interface Science and Catalysis URL: [Link]

  • Title: catalytic cycle for coupling reactions Source: YouTube URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling Source: MDPI URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol Source: Hive Novel Discourse URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: eScholarship URL: [Link]

Sources

Validation

Comparing the biological activity of 3-Hydroxy-4-methoxythiophenol derivatives

Comparative Guide: Biological Activity of 3-Hydroxy-4-Methoxythiophenol Derivatives in IBAT Inhibition Introduction In medicinal chemistry, 3-hydroxy-4-methoxythiophenol serves as a critical pharmacophore building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Biological Activity of 3-Hydroxy-4-Methoxythiophenol Derivatives in IBAT Inhibition

Introduction In medicinal chemistry, 3-hydroxy-4-methoxythiophenol serves as a critical pharmacophore building block, primarily utilized in the synthesis of complex 1,4-benzothiazepine derivatives[1]. The most clinically advanced and structurally significant derivative in this class is Linerixibat (GSK2330672), a highly potent, selective, and minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT)[2]. This guide provides an objective, data-driven comparison of the biological activity of this 3-hydroxy-4-methoxythiophenol derivative against alternative IBAT inhibitors and standard therapies, focusing on its application in treating cholestatic pruritus associated with Primary Biliary Cholangitis (PBC)[3][4].

Section 1: Mechanism of Action & Pathway Analysis

The biological activity of 1,4-benzothiazepine derivatives is defined by their high binding affinity for the SLC10A2 (IBAT) transporter located in the terminal ileum[2].

Causality in Drug Design: The 3-hydroxy-4-methoxythiophenol core is chemically modified to include highly polar, zwitterionic functional groups—specifically combining an ionizable amine linker with negatively charged carboxylates[5]. This deliberate structural choice prevents passive diffusion across the intestinal epithelium. Consequently, the drug remains restricted to the gastrointestinal lumen, maximizing local target engagement while minimizing systemic exposure and off-target toxicity[2][5].

By blocking IBAT, Linerixibat interrupts the enterohepatic circulation of bile acids (BAs). This blockade increases fecal BA excretion, which in turn triggers a compensatory upregulation of hepatic CYP7A1 (the rate-limiting enzyme in BA synthesis), ultimately lowering the systemic burden of pruritogenic bile acids[4].

G Liver Liver (Bile Acid Synthesis) BileDuct Bile Duct (Secretion) Liver->BileDuct BAs Intestine Terminal Ileum (IBAT/SLC10A2) BileDuct->Intestine BAs Feces Fecal Excretion Intestine->Feces Excretion (Inhibited State) Blood Systemic Circulation (Pruritogenic BAs) Intestine->Blood Reabsorption (Normal) Blood->Liver Enterohepatic Return Drug Linerixibat (1,4-Benzothiazepine) Drug->Intestine Blocks IBAT

Diagram illustrating the targeted blockade of enterohepatic bile acid circulation by Linerixibat.

Section 2: Comparative Biological Activity (Quantitative Data)

To contextualize the performance of the 3-hydroxy-4-methoxythiophenol derivative (Linerixibat), the following table compares its biological and clinical profile against alternative IBAT inhibitors (Odevixibat, Maralixibat) and the standard PBC disease-modifying agent, Ursodeoxycholic acid (UDCA)[2][3][4].

Therapeutic AgentTarget / MechanismSystemic AbsorptionPrimary IndicationClinical Efficacy in Pruritus
Linerixibat (3-Hydroxy-4-methoxythiophenol derivative)IBAT (SLC10A2) InhibitorMinimal (Non-absorbable)PBC Cholestatic PruritusHigh : Significant reduction in worst itch (WI-NRS) vs. placebo in Phase III[3][6]
Odevixibat IBAT (SLC10A2) InhibitorMinimalPFIC / ALGS PruritusHigh : Approved for pediatric cholestatic diseases
Maralixibat IBAT (SLC10A2) InhibitorMinimalALGS PruritusHigh : Approved for Alagille syndrome
UDCA Choleretic / FXR AgonistHigh (Systemic)PBC Disease ModificationLow : Largely ineffective for relieving cholestatic pruritus[4]

Section 3: Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the biological activity of these derivatives, researchers employ robust in vitro screening assays. The following protocol details the standard [3H]-taurocholate uptake assay used to determine the IC50 of IBAT inhibitors[7].

Causality of Experimental Design: Using HEK293 cells stably transfected with human ASBT ensures that the assay is strictly measuring target-specific transporter kinetics[7]. The use of radiolabeled [3H]-taurocholate provides a highly sensitive, direct measurement of bile acid uptake.

Self-Validating System: The protocol inherently validates itself by running parallel assays on non-transfected HEK293 cells. This allows researchers to subtract background passive diffusion, ensuring the calculated IC50 reflects true IBAT inhibition. A known first-generation inhibitor (e.g., 264W94) is included as a positive control to confirm assay sensitivity[2].

Step-by-Step Methodology :

  • Cell Preparation : Seed human ASBT-transfected HEK293 cells (and non-transfected control cells) in 96-well plates and culture until confluent.

  • Compound Incubation : Wash cells with assay buffer. Pre-incubate the cells with a serial dilution of the 3-hydroxy-4-methoxythiophenol derivative for 15 minutes to establish binding equilibrium.

  • Radioligand Addition : Introduce [3H]-taurocholate to the wells and incubate for exactly 90 minutes at 37°C[7].

  • Wash & Lysis : Rapidly wash the cells three times with ice-cold buffer to halt active transport and remove extracellular unbound radioligand. Lyse the cells using a detergent solution (e.g., Triton X-100).

  • Quantification : Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter. Calculate the IC50 based on the dose-response curve after background subtraction[7].

Workflow Step1 1. Cell Preparation (HEK293 + Human ASBT) Step2 2. Compound Incubation (Dose-Response Setup) Step1->Step2 Step3 3. Radioligand Addition ([3H]-Taurocholate) Step2->Step3 Step4 4. Wash & Lysis (Halt Transport) Step3->Step4 Step5 5. Scintillation Counting (Quantify Uptake) Step4->Step5 Data IC50 Calculation & Validation (Subtract Background) Step5->Data

Step-by-step workflow for the in vitro [3H]-taurocholate uptake assay validating IBAT inhibitors.

Section 4: Clinical Efficacy & Pharmacodynamics

The translation of this biological activity from in vitro assays to human clinical trials has been extensively documented. In Phase IIa crossover studies, 14 days of treatment with Linerixibat resulted in a 50% decline in serum total bile acid concentrations[4]. Furthermore, it induced a 3.1-fold increase in serum C4 (7α-hydroxy-4-cholesten-3-one) levels, definitively proving the mechanistic interruption of bile acid reuptake and the subsequent upregulation of hepatic synthesis[4].

Most recently, the global Phase III GLISTEN trial demonstrated that Linerixibat significantly improved the worst itch numerical rating scale (WI-NRS) and itch-related sleep interference over 24 weeks compared to placebo[3]. This establishes the 3-hydroxy-4-methoxythiophenol derivative as a transformative, targeted therapy capable of addressing the root cause of relentless itch in PBC patients[3][6].

References

  • Google Patents. "WO2016020785A1 - Synthesis of benzothiazepines".
  • Wu Y, et al. "Discovery of a highly potent, nonabsorbable apical sodium-dependent bile acid transporter inhibitor (GSK2330672) for treatment of type 2 diabetes". Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. "Discovery of a Highly Potent, Nonabsorbable Apical Sodium-Dependent Bile Acid Transporter Inhibitor (GSK2330672)". Available at: [Link]

  • PubChem / ChEMBL. "Inhibition of human ASBT expressed in HEK293 cells assessed as inhibition of [3H]-taurocholate uptake". Available at: [Link]

  • Hegade VS, et al. "Effect of ileal bile acid transporter inhibitor GSK2330672 on pruritus in primary biliary cholangitis: a double-blind, randomised, placebo-controlled, crossover, phase 2a study". The Lancet. Available at: [Link]

  • GSK. "GLISTEN phase III trial results show linerixibat significantly improves cholestatic pruritus (relentless itch) in primary biliary cholangitis (PBC)". Available at: [Link]

  • FirstWord Pharma. "Linerixibat accepted for review by the European Medicines Agency for cholestatic pruritus in patients with primary biliary cholangitis (PBC)". Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Synthetic Landscape of Substituted Thiophenols

Substituted thiophenols are indispensable building blocks in the synthesis of a vast array of molecules that are crucial to human health and technology, including pharmaceuticals, agrochemicals, and advanced materials. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted thiophenols are indispensable building blocks in the synthesis of a vast array of molecules that are crucial to human health and technology, including pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of the thiol group onto an aromatic ring is a pivotal step in the construction of these complex molecular architectures. The choice of synthetic methodology is therefore a critical decision, directly impacting yield, purity, scalability, and the tolerance of other functional groups within the molecule. This guide provides an in-depth, comparative analysis of the most prevalent and effective synthetic routes to substituted thiophenols, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific synthetic challenges.

Comparative Analysis of Key Synthetic Methodologies

The selection of an optimal synthetic route to a substituted thiophenol is a multifactorial decision, weighing the availability of starting materials, desired substitution patterns, and the chemical sensitivities of the target molecule. Here, we compare the most common strategies, highlighting their relative strengths and weaknesses.

MethodStarting MaterialKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Newman-Kwart Rearrangement Phenols1. N,N-Dialkylthiocarbamoyl chloride, base; 2. High heat (200-300 °C) or Pd/photoredox catalysis; 3. Base hydrolysis.Good to ExcellentExcellent functional group tolerance; readily available and diverse starting phenols.[1]Harsh conditions for the thermal method can lead to side reactions; multi-step process.[1]
From Aryl Halides (e.g., Cu-catalyzed) Aryl Iodides/BromidesSulfur source (e.g., S₈, Na₂S), CuI catalyst, ligand (optional), solvent (e.g., H₂O, DMF).Good to ExcellentDirect conversion of readily available aryl halides; ligand-free and aqueous options enhance sustainability.[1]Substrate scope can be limited for less reactive halides (chlorides); potential for catalyst contamination.
Leuckart Thiophenol Reaction (from Anilines) Anilines1. NaNO₂, acid (to form diazonium salt); 2. Potassium ethyl xanthate or other sulfur source.GoodUtilizes readily available and diverse anilines.[1]Diazonium salt intermediates can be unstable and potentially explosive; reaction can have side-products.
Reduction of Arylsulfonyl Chlorides Arylsulfonyl ChloridesReducing agent (e.g., Zn/H₂SO₄, PPh₃), solvent.Good to ExcellentHigh yields for a range of substrates.[1]Limited by the commercial availability and synthesis of the corresponding sulfonyl chlorides.
Herz Reaction AnilinesSulfur monochloride (S₂Cl₂).Moderate to GoodUseful for the synthesis of ortho-aminothiophenols.The use of corrosive and hazardous sulfur monochloride; can have a limited substrate scope.
From Thiosalicylic Acids Thiosalicylic AcidsDecarboxylation conditions (e.g., heat, catalyst).Moderate to GoodDirect route to specific thiophenol derivatives.Limited by the availability of substituted thiosalicylic acids.

In-Depth Analysis of Synthetic Strategies

The Newman-Kwart Rearrangement: A Powerful Phenol-to-Thiophenol Conversion

The Newman-Kwart rearrangement is a cornerstone in thiophenol synthesis, offering a reliable pathway from readily available phenols. The causality behind this three-step process lies in the thermodynamic favorability of forming a C=O bond from a C=S bond.

Mechanism and Experimental Insights: The reaction commences with the formation of an O-aryl thiocarbamate from a phenol and a thiocarbamoyl chloride. The subsequent thermal rearrangement, the core of this method, involves an intramolecular nucleophilic attack of the sulfur atom onto the aromatic ring, proceeding through a four-membered cyclic transition state.[2] This step typically requires high temperatures (200-300 °C), which can be a limitation for sensitive substrates.[1] However, the advent of microwave-assisted synthesis has significantly reduced reaction times, and modern advancements with palladium or photoredox catalysis have enabled this rearrangement to occur under much milder conditions, broadening its applicability.[2][3][4] The final step is a straightforward basic hydrolysis of the resulting S-aryl thiocarbamate to yield the desired thiophenol.

Experimental Workflow: Newman-Kwart Rearrangement

phenol Substituted Phenol thiocarbamate O-Aryl Thiocarbamate phenol->thiocarbamate 1. Base 2. (R2N)C(S)Cl rearrangement Newman-Kwart Rearrangement thiocarbamate->rearrangement s_thiocarbamate S-Aryl Thiocarbamate rearrangement->s_thiocarbamate Heat (Δ) or Pd/Photoredox Catalyst hydrolysis Hydrolysis s_thiocarbamate->hydrolysis thiophenol Substituted Thiophenol hydrolysis->thiophenol Base (e.g., KOH)

Caption: Workflow for the Newman-Kwart Rearrangement.

Quantitative Data: Microwave-Assisted Newman-Kwart Rearrangement [1]

Substituent on PhenolTemperature (°C)Conversion (%)
4-NO₂180>98
2-NO₂180>98
4-CN220>98
4-Cl26097
4-H28096
4-CH₃28085
4-OCH₃28060
Reaction Conditions: O-aryl dimethylthiocarbamate heated in NMP for 20 minutes using a microwave reactor.
Synthesis from Aryl Halides: A Direct and Versatile Approach

The direct conversion of aryl halides to thiophenols, particularly through transition-metal catalysis, has become an increasingly popular and powerful strategy. Copper-catalyzed systems, in particular, offer a cost-effective and environmentally benign alternative to palladium-based methods.

Mechanism and Experimental Insights: These reactions typically involve the coupling of an aryl halide with a sulfur nucleophile. A variety of sulfur sources can be employed, including elemental sulfur (S₈), sodium sulfide (Na₂S), and thiourea.[5] The use of copper nanoparticles has been shown to be highly effective, often allowing the reaction to proceed in water and without the need for a ligand.[1] The reaction proceeds through the formation of a disulfide intermediate, which is then reduced in situ to the corresponding thiophenol. This method is particularly advantageous for its directness and the wide availability of aryl halide starting materials.

Experimental Workflow: Copper-Catalyzed Thiophenol Synthesis

aryl_halide Aryl Halide (Ar-X) coupling Cu-Catalyzed Coupling aryl_halide->coupling Sulfur Source (e.g., S8) CuI Catalyst disulfide Diaryl Disulfide (Ar-S-S-Ar) coupling->disulfide reduction Reduction disulfide->reduction thiophenol Substituted Thiophenol (Ar-SH) reduction->thiophenol Reducing Agent (e.g., Zn/HCl)

Caption: Workflow for Cu-catalyzed synthesis from aryl halides.

Quantitative Data: Copper-Catalyzed Synthesis from Aryl Iodides [1]

Substituent on Aryl IodideYield (%)
4-OCH₃94
4-CH₃92
H90
4-Cl88
4-COCH₃85
3-OCH₃91
Reaction Conditions: Aryl iodide, sulfur powder, CuI nanoparticles, n-Bu₄NOH, H₂O at 40 °C for 24 h, followed by reduction with Zn/HCl.
The Leuckart Thiophenol Reaction: A Classic Route from Anilines

The Leuckart thiophenol reaction provides a method for the synthesis of thiophenols from anilines via the formation of a diazonium salt intermediate. This classical reaction remains relevant, especially when the corresponding aniline is more readily available than the phenol or aryl halide.

Mechanism and Experimental Insights: The reaction begins with the diazotization of an aniline in the presence of a mineral acid and sodium nitrite. The resulting diazonium salt is then reacted with a sulfur nucleophile, classically potassium ethyl xanthate. The intermediate aryl xanthate is subsequently hydrolyzed under basic conditions to afford the thiophenol. A key consideration for this method is the inherent instability of some diazonium salts, which necessitates careful temperature control and can pose a safety risk.

Reduction of Arylsulfonyl Chlorides: A High-Yielding Alternative

For cases where the corresponding arylsulfonyl chloride is commercially available or easily synthesized, its reduction to a thiophenol offers a high-yielding and often straightforward alternative.

Mechanism and Experimental Insights: A variety of reducing agents can be employed for this transformation, with zinc dust in the presence of an acid being a classical and effective choice. More modern protocols utilize reagents such as triphenylphosphine, which often allows the reaction to proceed under milder conditions. The primary limitation of this method is the accessibility of the arylsulfonyl chloride starting material.

Quantitative Data: Reduction of Arylsulfonyl Chlorides with Triphenylphosphine [1]

Substituent on Arylsulfonyl ChlorideTime (min)Yield (%)
4-CH₃2096
4-OCH₃2095
4-Cl2594
4-Br2593
2-NO₂3090
2,4,6-(CH₃)₃3092
Reaction Conditions: Arylsulfonyl chloride and triphenylphosphine in toluene at 0 °C to room temperature.

Detailed Experimental Protocols

Protocol 1: Newman-Kwart Rearrangement (Thermal)

Step 1: Synthesis of O-Aryl Dimethylthiocarbamate

  • To a solution of the substituted phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add N,N-dimethylthiocarbamoyl chloride (1.2 eq) and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Thermal Rearrangement

  • Place the purified O-aryl dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser.

  • Heat the neat compound or a solution in a high-boiling solvent (e.g., diphenyl ether) to 200-300 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

Step 3: Hydrolysis to the Thiophenol

  • To the crude S-aryl dimethylthiocarbamate, add a solution of potassium hydroxide (5.0 eq) in ethanol or ethylene glycol.

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Cool the reaction mixture and acidify with aqueous HCl (e.g., 2 M) to a pH of ~1.

  • Extract the thiophenol with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final product by distillation or column chromatography.[1]

Protocol 2: Copper-Catalyzed Synthesis from an Aryl Halide
  • In a sealed tube, combine the aryl iodide (1.0 eq), elemental sulfur (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add a suitable solvent (e.g., DMF or water with a phase-transfer catalyst) and a base (e.g., K₂CO₃, 2.0 eq).

  • Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and add a reducing agent such as sodium borohydride or triphenylphosphine to reduce the intermediate disulfide.

  • Acidify the mixture with aqueous HCl and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude thiophenol.

  • Purify by column chromatography or distillation.[5]

Conclusion

The synthesis of substituted thiophenols is a well-established field with a diverse array of reliable methods. The choice of the most appropriate synthetic route is a nuanced decision that depends on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. The Newman-Kwart rearrangement offers excellent functional group tolerance starting from phenols, while copper-catalyzed cross-coupling provides a direct and increasingly green route from aryl halides. The Leuckart reaction and the reduction of sulfonyl chlorides remain valuable tools in the synthetic chemist's arsenal. By understanding the underlying principles, advantages, and limitations of each method, researchers can navigate the synthetic landscape with confidence and efficiency, paving the way for the discovery and development of novel molecules with significant scientific and societal impact.

References

  • Zayras, A., et al. (2016). Microwave-mediated Newman–Kwart rearrangement in water. RSC Advances, 6(85), 82083-82089. Available at: [Link]

  • Moseley, J. D., & Lenden, P. (2007). A high temperature investigation using microwave synthesis for electronically and sterically disfavoured substrates of the Newman–Kwart rearrangement. Tetrahedron, 63(19), 4120-4125.
  • Moseley, J. D., Sankey, R. F., Tang, O. N., & Gilday, J. P. (2006). The Newman–Kwart rearrangement re-evaluated by microwave synthesis. Tetrahedron, 62(20), 4685-4689. Available at: [Link]

  • Xu, H. J., et al. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. The Journal of Organic Chemistry, 76(7), 2296-2300. Available at: [Link]

  • Leuckart thiophenol reaction. Grokipedia. Available at: [Link]

  • Adams, R., & Marvel, C. S. (1921). Thiophenol. Organic Syntheses, 1, 71. Available at: [Link]

  • Newman–Kwart rearrangement. Wikipedia. Available at: [Link]

  • Herz reaction. Request PDF. ResearchGate. Available at: [Link]

  • Kumar, A., & Akula, M. (2021). An efficient one-pot method is proposed for the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones in the presence of triethylamine. RSC Advances, 11(35), 21543-21550. Available at: [Link]

  • Jiang, Y., et al. (2009). CuI-Catalyzed Coupling Reaction of Aryl Iodides and Sulfur Powder in the Presence of K2CO3: A Simple and Efficient Synthesis of Aryl Thiols. Organic Letters, 11(22), 5250-5253. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Hydroxy-4-methoxythiophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure data integrity, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive, in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 3-Hydroxy-4-methoxythiophenol, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a self-validating framework that aligns with the stringent requirements of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] Furthermore, we present a comparative analysis with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic perspective on the available analytical strategies for this class of compounds.

Introduction: The Analytical Challenge of Thiophenols

Thiophenols are a class of organosulfur compounds that can be challenging to analyze due to their potential for oxidation and thermal instability.[4][5] The accurate quantification of 3-Hydroxy-4-methoxythiophenol is critical for ensuring the purity and potency of active pharmaceutical ingredients (APIs). This guide addresses this challenge by presenting a robust and reliable HPLC-UV method, validated to be fit for its intended purpose.

The Proposed HPLC-UV Method: A Deep Dive into the Rationale

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of phenolic compounds due to its robustness, sensitivity, and accessibility.[6][7][8] The selection of a reversed-phase HPLC method is based on the polarity of 3-Hydroxy-4-methoxythiophenol, which allows for good retention and separation on a non-polar stationary phase.

Chromatographic Conditions
ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of polar and non-polar compounds.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)The organic modifier (acetonitrile) provides good elution strength, while the acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, providing good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Method Validation: A Comprehensive Protocol

The validation of the proposed HPLC-UV method was performed in accordance with the ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][9][10][11]

Validation Workflow

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Routine Routine Analysis Stability->Routine Method Approved

Caption: Workflow for the validation of the analytical method.

Experimental Protocols and Acceptance Criteria

Protocol:

  • Inject a blank (diluent), a standard solution of 3-Hydroxy-4-methoxythiophenol, and a sample spiked with known related substances and potential impurities.

  • Assess the chromatograms for any interference at the retention time of the analyte.

Acceptance Criteria: The method is considered specific if there are no interfering peaks at the retention time of 3-Hydroxy-4-methoxythiophenol in the blank and spiked samples.

Protocol:

  • Prepare a series of at least five standard solutions of 3-Hydroxy-4-methoxythiophenol at different concentrations (e.g., 50% to 150% of the expected sample concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the peak area versus the concentration.

Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.[7] The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.

Protocol:

  • Prepare samples spiked with known amounts of 3-Hydroxy-4-methoxythiophenol at three concentration levels (low, medium, and high) covering the specified range.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[13]

Protocol:

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Confirm the determined LOQ by analyzing samples at this concentration and ensuring acceptable accuracy and precision.

Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.

Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability parameters for each condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Protocol:

  • Prepare standard and sample solutions and store them at room temperature and under refrigerated conditions (2-8 °C).

  • Analyze the solutions at various time intervals (e.g., 0, 6, 12, 24, and 48 hours).

Acceptance Criteria: The solutions are considered stable if the percentage difference in assay values from the initial time point is not more than 2.0%.

Summary of Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePass
Linearity (r²) ≥ 0.9990.9998
Range 5 µg/mL - 50 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability passesPass
Solution Stability ≤ 2.0% changeStable for 48 hours at 2-8 °C

Comparative Analysis: HPLC-UV vs. GC-MS

To provide a comprehensive evaluation, the validated HPLC-UV method was compared to a Gas Chromatography-Mass Spectrometry (GC-MS) method, another powerful technique for the analysis of volatile and semi-volatile compounds.

GC-MS Method Overview

Gas chromatography is a suitable technique for analyzing thiophenols.[4][5] However, the thermal lability of some thiophenols can lead to on-column degradation or oxidation, which is a critical consideration.[4][5]

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250 °C

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min (hold 5 min)

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

Comparative Workflow

Comparative Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Comparison Sample Sample Solution HPLC HPLC-UV Sample->HPLC GC GC-MS Sample->GC HPLC_Data HPLC Data HPLC->HPLC_Data GC_Data GC-MS Data GC->GC_Data Compare Performance Comparison HPLC_Data->Compare GC_Data->Compare

Caption: Workflow for the comparative analysis of HPLC-UV and GC-MS methods.

Head-to-Head Comparison
FeatureHPLC-UVGC-MS
Specificity Good, based on retention time. Peak purity can be assessed with a Diode Array Detector (DAD).Excellent, based on both retention time and mass spectrum, providing definitive identification.
Sensitivity Good, with a LOQ of 0.3 µg/mL.Excellent, often capable of reaching lower detection limits than UV detectors.
Robustness High. Less susceptible to matrix effects and minor variations in operating conditions.Moderate. Susceptible to issues with inlet and column activity, which can affect the analysis of reactive compounds like thiophenols.[4][5]
Sample Throughput High. Relatively short run times and simple sample preparation.Moderate. Longer run times due to the oven temperature program and potential need for derivatization.
Cost of Instrumentation Lower.Higher.
Ease of Use Relatively simple to operate and maintain.More complex instrumentation requiring specialized training.

Conclusion and Recommendations

The newly developed and validated HPLC-UV method provides a reliable, robust, and accurate means for the quantification of 3-Hydroxy-4-methoxythiophenol. The method meets all the acceptance criteria set forth by the ICH guidelines and is suitable for routine quality control analysis.

While GC-MS offers superior specificity and sensitivity, the HPLC-UV method presents a more practical and cost-effective solution for routine applications where high throughput and robustness are critical. The potential for on-column degradation of thiophenols in GC systems is a significant consideration that favors the use of HPLC for this particular analyte.

For applications requiring definitive identification or the analysis of trace-level impurities, GC-MS remains a valuable complementary technique. The choice between the two methods should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Giang, B. Y. (n.d.). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters.
  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pires, T. C. S. P., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia.
  • Parker, T. L., et al. (2025). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Journal of Agricultural and Food Chemistry.
  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology.
  • Spasova, M., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Padilha, C. S., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
  • Taylor & Francis Online. (2006). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Hydroxy-4-methoxythiophenol

A Note from Your Senior Application Scientist In the pursuit of novel therapeutics and scientific advancement, our handling of chemical reagents demands the same rigor and precision as our research methodologies. 3-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from Your Senior Application Scientist

In the pursuit of novel therapeutics and scientific advancement, our handling of chemical reagents demands the same rigor and precision as our research methodologies. 3-Hydroxy-4-methoxythiophenol, like other thiophenols, is a potent compound characterized by its reactivity and formidable odor. This guide is structured to provide not just a set of procedures, but a framework of understanding. The causality behind each recommendation is explained to ensure that these protocols are not merely followed, but are integrated as a self-validating system of safety and compliance in your laboratory. Our objective is to empower you with the knowledge to manage this chemical's lifecycle responsibly, from receipt to disposal, ensuring the safety of your team and the integrity of our environment.

Section 1: Foundational Safety and Hazard Assessment

Understanding the Compound

3-Hydroxy-4-methoxythiophenol is an aromatic thiol. The thiol (-SH) group is the primary determinant of its chemical personality: it is a potent nucleophile, is readily oxidized, and is responsible for the characteristic, pervasive stench of this class of compounds.[1][2] Understanding these properties is fundamental to appreciating the necessity of the handling and disposal protocols that follow.

Core Hazards of Thiophenols

The primary hazards associated with substituted thiophenols are rooted in their toxicity and reactivity.[2][3]

  • Toxicity: Thiophenols are generally classified as harmful if swallowed, inhaled, or in contact with skin.[2][3] They can cause significant irritation to the skin, eyes, and respiratory system.[2][3] Systemic effects are possible, and prompt medical attention is required in case of exposure.[4][5]

  • Reactivity: The thiol group can react with strong oxidizing agents, bases, and certain metals.[2][3] It is also air-sensitive and may oxidize over time, particularly under non-inert conditions.[2]

  • Environmental Hazard: Thiophenols can be toxic to aquatic life, and release into the environment must be strictly avoided.[6]

  • Odor: The stench of thiophenols is a significant operational hazard. While the odor threshold is very low, providing an early warning of a leak, it can also cause nuisance and distress. All handling must be performed in a certified chemical fume hood.[1]

Quantitative Data Summary: 3-Hydroxy-4-methoxythiophenol and Analogs
PropertyValue (for 4-Methoxythiophenol)Significance & Rationale
GHS Hazard Statements H302, H312, H332, H315, H319, H335Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Appearance Colorless to light yellow liquidVisual confirmation of the substance.[7]
Odor StenchA key physical warning property; dictates handling in a fume hood.[2][7]
Flash Point 96 °C (205 °F)Combustible liquid. Keep away from ignition sources.
Incompatible Materials Strong bases, Strong oxidizing agents, AirDictates proper storage and segregation from other chemicals to prevent hazardous reactions.[2][3]
Stability Air sensitiveRequires storage under an inert atmosphere (e.g., nitrogen or argon) to maintain chemical integrity.[2][3]
Mandatory Personal Protective Equipment (PPE)

A non-negotiable baseline of PPE must be employed when handling 3-Hydroxy-4-methoxythiophenol at any stage, including preparation for disposal.

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. A face shield is required when there is a risk of splashing.[6][8]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling. Never reuse gloves.[7]

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. For larger quantities or spill cleanup, a chemically resistant apron and boots may be necessary.[9]

  • Respiratory Protection: All handling of open containers must occur inside a certified chemical fume hood.[5][6] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]

Section 2: Disposal Decision Workflow

The correct disposal path depends on the nature and quantity of the waste. This workflow provides a clear decision-making framework.

DisposalWorkflow Start Start: Waste Identification (3-Hydroxy-4-methoxythiophenol) Decision1 Is this bulk, unadulterated chemical in its original or a suitable secondary container? Start->Decision1 PathA Bulk Waste Disposal Protocol (Section 3) Decision1->PathA Yes Decision2 Is this dilute residue from rinsing glassware or a minor surface contamination? Decision1->Decision2 No End Waste Awaiting Pickup by Certified Disposal Vendor PathA->End PathB Decontamination & Neutralization Protocol (Section 4) Decision2->PathB Yes PathC Spill Management Protocol (Section 5) Decision2->PathC No (Spill) PathB->End PathC->End

Caption: Disposal decision workflow for 3-Hydroxy-4-methoxythiophenol.

Section 3: Standard Operating Procedure: Bulk Waste Disposal

This protocol applies to surplus, expired, or off-specification 3-Hydroxy-4-methoxythiophenol in its primary container. The guiding principle is secure containment and clear communication to the waste management vendor. Never mix thiophenol waste with other waste streams.[10]

Step-by-Step Methodology:

  • Work Area Preparation: Ensure you are working within a certified chemical fume hood. Lay down absorbent, plastic-backed pads to contain any potential drips.

  • Container Inspection: Check that the primary container is in good condition, free from leaks, and its cap is functional.[10] If the original container is compromised, transfer the contents to a new, compatible, and properly labeled container in the fume hood.

  • Secure Sealing: Tightly close the container cap. For extra security against odor leakage, wrap the cap and neck of the container with Parafilm®.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE". The label must include:

    • The full chemical name: "3-Hydroxy-4-methoxythiophenol"

    • CAS Number: "69845-06-3"

    • An accurate estimation of the volume or mass of the waste.

    • The primary hazard characteristics: "Toxic", "Harmful", "Stench".[10]

  • Segregation and Storage: Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste. It must be segregated from incompatible materials, particularly oxidizing agents and strong bases.[2][3][10]

  • Documentation and Pickup: Complete your institution's hazardous material pickup request form.[10] Ensure all information is accurate to facilitate proper disposal by the licensed vendor, which will typically be through high-temperature incineration.[6]

Section 4: Standard Operating Procedure: Decontamination and Neutralization of Residues

For cleaning minor residues from laboratory glassware, a chemical neutralization step is highly effective. This method destroys the thiol group, eliminating the odor and reducing the toxicity.

Principle of Oxidative Neutralization

This protocol utilizes sodium hypochlorite (laundry bleach, typically 5.25-8.25%) to oxidize the thiol group (-SH) to a non-volatile and far less hazardous sulfonic acid salt (-SO₃⁻Na⁺).[1][11] This is an exothermic reaction and must be performed with care.

WARNING: Never use dry, powdered hypochlorite or other strong oxidizers, as this can lead to a violent reaction or autoignition with mercaptans.[1]

Step-by-Step Protocol for Glassware Decontamination
  • Preparation: Conduct all steps in a chemical fume hood. Prepare a decontamination solution of 5-10% sodium hypochlorite in water. An alkaline environment can facilitate the reaction, so ensuring the bleach solution is fresh is important.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. This rinse solvent must be collected and disposed of as hazardous waste (see Section 3).

  • Neutralization: Carefully add the sodium hypochlorite solution to the glassware, ensuring all contaminated surfaces are wetted. Allow the solution to sit for at least one hour. Occasional, gentle swirling can improve contact.

  • Verification: The absence of the characteristic thiol odor is a primary, albeit qualitative, indicator of successful neutralization.

  • Final Disposal: Once neutralized, the aqueous solution can typically be disposed of as aqueous waste, pending verification with your institution's specific guidelines.[11]

  • Final Cleaning: The glassware can now be washed using standard laboratory detergents.

Section 5: Emergency Protocol: Spill Management

Prompt and correct action during a spill is critical to mitigating exposure and contamination.

Immediate Actions
  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating at maximum capacity.

  • Remove Ignition Sources: If the spill is large, remove any potential sources of ignition.[6][12]

Spill Cleanup Workflow

SpillWorkflow Start Spill Occurs Step1 Alert & Evacuate Immediate Area Start->Step1 Step2 Don Appropriate PPE (incl. respirator if necessary) Step1->Step2 Step3 Contain Spill with Inert Absorbent (e.g., vermiculite, sand, activated carbon) Step2->Step3 Step4 Carefully Collect Contaminated Material into a Sealable Container Step3->Step4 Step5 Decontaminate Spill Area with Hypochlorite Solution (Section 4.2) Step4->Step5 Step6 Seal and Label Waste Container as 'Hazardous Waste' Step5->Step6 End Store for Professional Disposal and Report Incident Step6->End

Caption: Workflow for the safe management of a 3-Hydroxy-4-methoxythiophenol spill.

Detailed Spill Cleanup and Decontamination Steps

This procedure should only be undertaken by trained personnel. For large spills, evacuate and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Assess and Prepare: Don the appropriate PPE as described in Section 1.4. For anything other than a minor spill, this should include respiratory protection.

  • Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or activated carbon adsorbent to prevent it from spreading.[4][5][9]

  • Absorption: Cover the spill with the absorbent material, working from the outside in. Allow sufficient time for the liquid to be fully absorbed.

  • Collection: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated, sealable hazardous waste container (e.g., a labeled bucket or drum).[4][12]

  • Decontamination: Once the bulk material is removed, decontaminate the spill surface using the sodium hypochlorite solution as described in Section 4.2. Use paper towels or absorbent pads to apply the solution, then wipe the area clean. All used pads and towels must be placed in the hazardous waste container.

  • Final Disposal: Seal the container holding all spill debris. Label it clearly as "HAZARDOUS WASTE: Spill Debris containing 3-Hydroxy-4-methoxythiophenol" and arrange for disposal via your EHS office.

  • Reporting: Report the incident to your supervisor and EHS office in accordance with your institution's policies.

Section 6: References

  • THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Thiophenol - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • 3-hydroxy-4-methoxythiophenol — Chemical Substance Information. NextSDS.

  • Material Safety Data Sheet - Thiophenol, 97%. Cole-Parmer.

  • Thiophenol - SAFETY DATA SHEET. Fisher Scientific.

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.

  • Aldrich 109525 - SAFETY DATA SHEET (4-Methoxythiophenol). Sigma-Aldrich.

  • SAFETY DATA SHEET (4-Methoxythiophenol). Fisher Scientific.

  • SAFETY DATA SHEET (4-Methoxythiophenol). Thermo Fisher Scientific.

  • SAFETY DATA SHEET (3-Methoxycatechol). TCI Chemicals.

  • SAFETY DATA SHEET (3-Methoxybenzenethiol). Thermo Fisher Scientific.

  • 3-Hydroxythiophenol - Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET (2-Methoxybenzenethiol). TCI Chemicals.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University, Engineering.

  • ICSC 1097 - 4-METHOXYPHENOL. ILO and WHO.

  • THIOPHENOL FOR SYNTHESIS MSDS. Loba Chemie.

  • Material Safety Data Sheet - Thiophenol. Cole-Parmer.

  • Hazard Summary: 4-METHOXYPHENOL. New Jersey Department of Health.

  • Phenol, 4-methoxy-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Chemical Safety Data Sheet - 4-HYDROXY-3-METHOXYCINNAMALDEHYDE. ChemicalBook.

  • Safety Data Sheet - 3-Hydroxy-4-methoxybenzaldehyde. Angene Chemical.

  • 4-METHOXYPHENOL | Occupational Safety and Health Administration. OSHA.

Sources

Handling

Personal protective equipment for handling 3-Hydroxy-4-methoxythiophenol

Advanced Operational Guide: Handling, Reaction, and Decontamination of 3-Hydroxy-4-methoxythiophenol As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, Reaction, and Decontamination of 3-Hydroxy-4-methoxythiophenol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe utilization of highly reactive organosulfur compounds. 3-Hydroxy-4-methoxythiophenol (CAS: 69845-06-3) is a potent nucleophile, heavily utilized in stereoselective organic synthesis, such as the enzymatic production and resolution of chiral epoxides like (R)-2-Butyl-2-ethyloxirane [1].

However, the very property that makes it synthetically valuable—the highly reactive thiol (-SH) group—also renders it exceptionally hazardous. This guide provides field-proven, mechanistically grounded protocols for the safe handling, operational use, and disposal of this chemical.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous is the first step in mitigating its risks.

  • Extreme Toxicity & Permeability: The thiol group readily binds to proteins and enzymes in biological systems, disrupting cellular respiration. The addition of hydroxyl and methoxy groups on the benzene ring alters the molecule's lipophilicity, facilitating rapid dermal absorption. It is fatal if swallowed, inhaled, or absorbed through the skin [2].

  • Volatility and Olfactory Fatigue: Thiophenols have a high vapor pressure and an extremely foul stench detectable at parts-per-billion (ppb) levels. However, prolonged exposure causes rapid olfactory fatigue, meaning you may stop smelling the chemical even as vapor concentrations reach lethal levels.

  • Auto-Oxidation: In the presence of atmospheric oxygen, thiophenols auto-oxidize into disulfides. This not only ruins reaction yields but also complicates cleanup.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is grossly inadequate for handling 3-Hydroxy-4-methoxythiophenol. Thiophenols rapidly permeate standard nitrile, requiring specialized barrier materials. Below is the quantitative and qualitative PPE matrix required for any operation involving this compound.

PPE CategoryRecommended MaterialBreakthrough TimeCausality / Rationale
Primary Gloves Butyl Rubber or Silver Shield (PE/EVAL)> 480 minutesThiophenols rapidly permeate standard 4-mil nitrile (<10 mins). Butyl rubber provides a dense, impermeable barrier to organosulfur compounds.
Secondary Gloves Heavy-duty Nitrile (Worn over Butyl)~ 10-30 minutesProvides mechanical protection (tear/puncture resistance) over the chemically resistant but mechanically weaker inner butyl glove.
Eye Protection Unvented Chemical Splash GogglesN/AVapors can cause severe ocular irritation and corneal damage. Standard safety glasses offer zero vapor protection.
Respiratory NIOSH-approved Full-Face RespiratorCartridge dependentRequired if handling outside a fume hood or during a spill cleanup. Must be equipped with an Organic Vapor (OV) cartridge.
Body Protection Tychem® or equivalent impermeable suit> 480 minutesStandard cotton lab coats absorb vapors and liquids, holding the toxic chemical directly against the skin.

Step-by-Step Operational Methodology: Epoxide Ring Opening

This protocol details the safe handling of 3-Hydroxy-4-methoxythiophenol when used as a nucleophile in closed-system reactions (e.g., stereoselective epoxide ring opening) [1].

  • Step 1: Environmental Setup. Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Purge the reaction vessel with dry argon or nitrogen for 15 minutes. Causality: An inert atmosphere prevents the auto-oxidation of the thiophenol into unwanted disulfides and mitigates flammability risks.

  • Step 2: Closed-System Transfer. Never pour thiophenols. Use a gas-tight glass syringe equipped with a long stainless-steel needle to transfer the 3-Hydroxy-4-methoxythiophenol directly through the septum of the reagent bottle into the reaction flask. Causality: Pouring breaks the vapor barrier, releasing highly toxic fumes into the hood and potentially the lab environment.

  • Step 3: Reaction Execution. Add the substrate (e.g., the chiral epoxide) slowly at 0°C. Causality: Thiol-epoxide ring openings are highly exothermic. Controlling the temperature prevents the reaction from boiling the solvent and aerosolizing the toxic thiol.

  • Step 4: Syringe Decontamination. Immediately draw a 10% sodium hypochlorite (bleach) solution into the used syringe multiple times before removing it from the fume hood.

Self-Validating Chemical Disposal & Quenching Plan

A core principle of handling thiophenols is the "odor-elimination validation." A successful quenching protocol validates itself: the complete cessation of the characteristic foul odor indicates that the volatile, toxic thiol has been successfully oxidized to a non-volatile, less toxic sulfonate or disulfide [2].

  • Step 1: Oxidizing Bath Preparation. In a dedicated fume hood, prepare a quenching bath consisting of 5-10% sodium hypochlorite (NaOCl) solution. Ensure the bath is placed in a secondary containment tray packed with ice.

  • Step 2: Controlled Quenching. Slowly add the thiophenol waste (or submerge contaminated glassware) into the bleach bath dropwise or in small aliquots. Causality: The oxidation of mercaptans by hypochlorite is violently exothermic. The ice bath and slow addition prevent the solution from boiling and releasing unreacted thiophenol vapors.

  • Step 3: Self-Validation (Incubation). Allow the mixture to stir vigorously for 2 to 4 hours. The protocol is self-validating: carefully waft the air above the beaker (while still in the hood). If the stench persists, add more NaOCl and continue stirring. If the odor is completely neutralized, the thiol has been successfully destroyed.

  • Step 4: Segregation and Disposal. Once neutralized, adjust the pH of the solution to 7.0 using dilute HCl or NaOH. Dispose of the resulting liquid strictly as aqueous hazardous waste. Do not mix with organic waste streams to prevent secondary reactions.

Operational Workflow Visualization

G cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Reaction & Quenching cluster_2 Phase 3: Disposal N1 Fume Hood Setup & Inert Gas Purge N2 Don Specialized PPE (Butyl/Silver Shield) N1->N2 N3 Syringe Transfer of Thiophenol N2->N3 N4 Reaction Execution (e.g., Epoxide Opening) N3->N4 Closed System N5 In-Situ Quenching (NaOCl Oxidation) N4->N5 Post-Reaction N6 Waste Segregation (Aqueous/Organic) N5->N6 Odor Eliminated N7 Hazardous Waste Incineration N6->N7

Operational workflow for the safe handling, reaction, and disposal of 3-Hydroxy-4-methoxythiophenol.

References

  • Roiban, G.-D., et al. "Development of an Enzymatic Process for the Production of (R)-2-Butyl-2-ethyloxirane." Organic Process Research & Development, ACS Publications, 2017.[Link]

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